Cilengitide TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N8O7.C2HF3O2/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;3-2(4,5)1(6)7/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);(H,6,7)/t17-,18-,19+,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJCSACXAPYNTG-LOPTWHKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41F3N8O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cilengitide TFA: A Technical Guide to its Mechanism of Action on αvβ3 and αvβ5 Integrins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilengitide, a cyclic pentapeptide, is a potent and selective antagonist of αvβ3 and αvβ5 integrins.[1][2][3] These integrins play a pivotal role in tumor angiogenesis, invasion, and metastasis, making them attractive targets for cancer therapy.[1][3][4] This technical guide provides an in-depth overview of the mechanism of action of Cilengitide TFA, focusing on its interaction with αvβ3 and αvβ5 integrins and the subsequent impact on downstream signaling pathways. Quantitative data on its binding affinities and cellular effects are summarized, and detailed protocols for key experimental assays are provided to facilitate further research and development in this area.
Introduction to Cilengitide and its Targets: αvβ3 and αvβ5 Integrins
Cilengitide (EMD 121974) is a synthetic cyclic peptide containing the Arg-Gly-Asp (RGD) sequence.[2][3] This sequence mimics the natural ligands of many integrins, allowing Cilengitide to act as a competitive inhibitor.[1] Integrins are heterodimeric transmembrane receptors, composed of α and β subunits, that mediate cell-matrix and cell-cell interactions.[1][2] The αvβ3 and αvβ5 integrins, in particular, are overexpressed on the surface of various tumor cells and activated endothelial cells, where they play a crucial role in angiogenesis and tumor progression.[1][4][5] By binding to these integrins, Cilengitide blocks their interaction with extracellular matrix (ECM) proteins like vitronectin, fibronectin, and osteopontin, thereby interfering with critical cellular processes.[1]
Mechanism of Action: Competitive Inhibition and Downstream Signaling
Cilengitide's primary mechanism of action is the competitive blockade of ligand binding to αvβ3 and αvβ5 integrins.[1] This inhibition disrupts the crucial link between the cell and its surrounding matrix, leading to a cascade of intracellular events.
Inhibition of Cell Adhesion and Migration
By preventing integrin-ligand interactions, Cilengitide effectively inhibits the adhesion and migration of tumor and endothelial cells.[3] This has been demonstrated in various preclinical models, where Cilengitide treatment leads to reduced tumor cell invasion and metastasis.[3][6]
Induction of Apoptosis (Anoikis)
For many cell types, attachment to the ECM is essential for survival. By inducing detachment, Cilengitide can trigger a form of programmed cell death known as anoikis in both tumor and endothelial cells.[2][7] This pro-apoptotic effect is a key component of its anti-tumor activity.[2]
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is heavily dependent on the function of αvβ3 and αvβ5 integrins on endothelial cells.[1][5] Cilengitide's ability to inhibit endothelial cell adhesion, migration, and survival effectively suppresses angiogenesis.[1][2][3]
Modulation of Intracellular Signaling Pathways
Integrin engagement with the ECM activates a complex network of intracellular signaling pathways that regulate cell survival, proliferation, and motility.[1] Cilengitide's blockade of αvβ3 and αvβ5 integrins leads to the downregulation of several key signaling cascades:
-
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is recruited to focal adhesions upon integrin clustering.[3] Its activation is a critical early step in integrin-mediated signaling. Cilengitide has been shown to inhibit the phosphorylation and activation of FAK.[2][8]
-
Src Family Kinases (SFKs): Src is another key tyrosine kinase that acts downstream of FAK and plays a central role in cell migration and proliferation. Cilengitide treatment has been associated with reduced Src activation.[2][8]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is a major regulator of cell survival and proliferation. By inhibiting upstream signals from FAK, Cilengitide can lead to the deactivation of the PI3K/Akt pathway, promoting apoptosis.[1][2]
-
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. Cilengitide can suppress the activation of this pathway, contributing to its anti-proliferative effects.[1][3]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: Binding Affinity and Inhibitory Concentrations of Cilengitide
| Parameter | Integrin | Value | Reference |
| IC50 | αvβ3 | 0.6 - 4 nM | [7][9][10] |
| IC50 | αvβ5 | 37 - 79 nM | [9][11] |
| Cell Attachment Inhibition (IC50) | to vitronectin | 0.4 µM | [3] |
Table 2: Effects of Cilengitide on Cellular Processes
| Cellular Process | Cell Type(s) | Effect | Concentration | Reference |
| Inhibition of Cell Growth | Melanoma cells (B16, A375) | Time- and dose-dependent | 1 - 1000 µg/ml | [12] |
| Induction of Apoptosis | Melanoma cells (B16, A375) | Increased apoptosis rates | 5 - 10 µg/ml | [12] |
| Inhibition of FAK Phosphorylation | Endothelial and Glioma cells | Inhibition observed at 30 min | 50 µg/ml | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Competitive Binding Assay
Objective: To determine the IC50 value of Cilengitide for αvβ3 and αvβ5 integrins.
Materials:
-
Purified αvβ3 and αvβ5 integrins
-
Biotinylated vitronectin (or other suitable ligand)
-
Streptavidin-coated microtiter plates
-
This compound at various concentrations
-
Assay buffer (e.g., Tris-buffered saline with Ca2+ and Mg2+)
-
Detection antibody (e.g., anti-integrin antibody conjugated to HRP)
-
Substrate for HRP (e.g., TMB)
-
Plate reader
Procedure:
-
Coat streptavidin-coated microtiter plates with biotinylated vitronectin.
-
Wash the plates to remove unbound ligand.
-
Add purified integrins to the wells in the presence of varying concentrations of Cilengitide.
-
Incubate to allow for competitive binding.
-
Wash the plates to remove unbound integrins.
-
Add a primary antibody specific for the bound integrin, followed by an HRP-conjugated secondary antibody.
-
Add the HRP substrate and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition for each Cilengitide concentration and determine the IC50 value using non-linear regression analysis.
Cell Adhesion Assay
Objective: To assess the effect of Cilengitide on cell adhesion to ECM proteins.
Materials:
-
Tumor or endothelial cells expressing αvβ3 and αvβ5 integrins
-
Microtiter plates coated with vitronectin or fibronectin
-
This compound at various concentrations
-
Cell culture medium
-
Calcein-AM or other cell viability stain
-
Fluorescence plate reader
Procedure:
-
Coat microtiter plates with an ECM protein (e.g., vitronectin).
-
Seed the cells in the wells in the presence of varying concentrations of Cilengitide.
-
Incubate for a specified time to allow for cell adhesion.
-
Wash the wells to remove non-adherent cells.
-
Stain the remaining adherent cells with Calcein-AM.
-
Measure the fluorescence to quantify the number of adherent cells.
-
Calculate the percentage of adhesion inhibition for each Cilengitide concentration.
Western Blot Analysis of Signaling Proteins
Objective: To evaluate the effect of Cilengitide on the phosphorylation status of key signaling proteins (e.g., FAK, Src, Akt).
Materials:
-
Tumor or endothelial cells
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against total and phosphorylated forms of FAK, Src, Akt, etc.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Cilengitide for various time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Visualizations of Signaling Pathways and Experimental Workflows
Signaling Pathway of Cilengitide's Action
Caption: Mechanism of action of Cilengitide on integrin signaling.
Experimental Workflow for Cell Adhesion Assay
Caption: Workflow for a typical cell adhesion assay.
Conclusion
This compound is a well-characterized inhibitor of αvβ3 and αvβ5 integrins with a multi-faceted mechanism of action that includes the inhibition of cell adhesion and migration, induction of apoptosis, and suppression of key pro-survival and pro-proliferative signaling pathways. This in-depth technical guide provides a comprehensive resource for researchers and drug development professionals working on integrin-targeted therapies. The provided quantitative data, experimental protocols, and pathway visualizations offer a solid foundation for further investigation into the therapeutic potential of Cilengitide and similar compounds.
References
- 1. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 3. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The integrin inhibitor cilengitide enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the integrin inhibitor cilengitide on TGF-beta signaling. - ASCO [asco.org]
- 6. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells | PLOS One [journals.plos.org]
- 8. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased Activation of Latent TGF-β1 by αVβ3 in Human Crohn’s Disease and Fibrosis in TNBS Colitis Can Be Prevented by Cilengitide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Targeted Integrin Inhibitor: A Technical Guide to the Discovery and Synthesis of Cilengitide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilengitide, a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence, emerged from pioneering research in the early 1990s as a potent and selective inhibitor of αvβ3 and αvβ5 integrins.[1][2][3] These cell surface receptors play a pivotal role in angiogenesis, tumor growth, and metastasis, making them a prime target for anticancer therapies.[4][5] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological evaluation of Cilengitide, offering valuable insights for researchers and professionals in the field of drug development.
The journey to Cilengitide's creation, led by the group of Horst Kessler, was a landmark in peptide-based drug design.[2] It showcased the power of conformational constraint through cyclization and strategic chemical modifications, such as N-methylation, to transform a naturally occurring recognition motif into a highly active and selective therapeutic candidate.[2]
Discovery and Rationale
The discovery of Cilengitide was rooted in the understanding of the RGD tripeptide sequence as a key recognition motif for integrin binding to extracellular matrix (ECM) proteins.[2] However, linear RGD peptides suffered from low receptor affinity and lack of selectivity. The breakthrough came with the application of two key chemical strategies:
-
Conformational Restriction by Cyclization: By cyclizing the peptide, the conformational flexibility is significantly reduced. This pre-organizes the peptide into a bioactive conformation that fits the integrin's binding site with higher affinity.
-
N-Methylation: The introduction of a methyl group on a peptide bond (N-methylation) further refines the peptide's conformation and can enhance its metabolic stability and cell permeability.[2]
This rational design approach led to the synthesis of cyclo(Arg-Gly-Asp-D-Phe-Val), a precursor to Cilengitide, which demonstrated significantly increased activity and selectivity for αvβ3 over other integrins like αIIbβ3, the platelet receptor.[2] Further optimization through N-methylation of the valine residue resulted in Cilengitide, cyclo(Arg-Gly-Asp-D-Phe-NMeVal), with even greater antagonistic activity.[2]
Quantitative Analysis of Cilengitide's Inhibitory Activity
The potency and selectivity of Cilengitide have been quantified through various in vitro assays, primarily measuring its half-maximal inhibitory concentration (IC50) against different integrins. The following table summarizes key quantitative data from the literature.
| Integrin Subtype | Ligand | Assay Type | IC50 (nM) | Reference |
| αvβ3 | Vitronectin | Solid-phase binding assay | 0.61 | [6] |
| αvβ5 | Vitronectin | Solid-phase binding assay | 8.4 | [6] |
| α5β1 | Fibronectin | Solid-phase binding assay | 14.9 | [6] |
| αvβ3 | Vitronectin | Cell attachment assay | 4 | [6] |
| αvβ5 | Vitronectin | Cell attachment assay | 79 | [6] |
| αvβ3 and αvβ5 | - | Inhibition of cell attachment | 400 (0.4 µM) | [7] |
Experimental Protocols
Solid-Phase Synthesis and Cyclization of Cilengitide
This protocol outlines the synthesis of Cilengitide via Fmoc-based solid-phase peptide synthesis (SPPS) followed by on-resin cyclization.
Materials:
-
Fmoc-N-Me-Val-OH
-
Fmoc-D-Phe-OH
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Gly-OH
-
Fmoc-Asp(OtBu)-Wang resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
DIPEA (N,N-Diisopropylethylamine)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Procedure:
-
Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activation solution to the resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence: Gly, Arg(Pbf), D-Phe, and N-Me-Val.
-
Side-Chain and N-terminal Deprotection:
-
Remove the N-terminal Fmoc group as described in step 2.
-
To remove the Asp(OtBu) protecting group, treat the resin with a solution of TFA/DCM (1:1) for 2 hours.
-
-
On-Resin Cyclization:
-
Wash the resin thoroughly with DMF.
-
Add a solution of HATU (3 equivalents) and DIPEA (6 equivalents) in DMF to the resin.
-
Allow the cyclization reaction to proceed for 16 hours at room temperature.
-
-
Cleavage and Final Deprotection:
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature to cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups.
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain Cilengitide as a white powder.
-
Biological Evaluation of Cilengitide
Cell Adhesion Assay:
-
Coat 96-well plates with an ECM protein (e.g., vitronectin or fibronectin) at 10 µg/mL overnight at 4°C.
-
Block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.
-
Harvest cells (e.g., HUVECs or glioma cells) and resuspend them in serum-free medium.
-
Pre-incubate the cells with various concentrations of Cilengitide for 30 minutes at 37°C.
-
Seed the cells onto the coated wells and incubate for 1-2 hours at 37°C.
-
Wash the wells gently with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde and stain with crystal violet.
-
Solubilize the stain and measure the absorbance at 570 nm to quantify cell adhesion.
Endothelial Cell Tube Formation Assay:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30 minutes.
-
Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells in endothelial cell growth medium.
-
Treat the cells with different concentrations of Cilengitide.
-
Incubate the plate at 37°C for 4-6 hours.
-
Observe the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring the total tube length or the number of branch points.
Signaling Pathways and Experimental Workflows
Conclusion
Cilengitide stands as a testament to the power of rational drug design in targeting complex biological processes. Its journey from a simple tripeptide motif to a potent, selective, and clinically investigated cyclic peptide has provided a blueprint for the development of next-generation integrin inhibitors. This technical guide offers a comprehensive resource for understanding the fundamental principles behind Cilengitide's discovery and the practical aspects of its synthesis and evaluation. The methodologies and insights presented herein are intended to aid researchers and drug development professionals in their pursuit of novel therapeutics targeting integrin-mediated pathologies.
References
- 1. Evaluation of 99mTc-Labeled Cyclic RGD Dimers: Impact of Cyclic RGD Peptides and 99mTc Chelates on Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 4. Cilengitide: the first anti-angiogenic small molecule drug candidate design, synthesis and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN102731627A - Solid-phase synthesis method of Cilengitide - Google Patents [patents.google.com]
- 7. On-resin native chemical ligation for cyclic peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cilengitide TFA: A Technical Guide to its Anti-Angiogenic and Anti-Invasive Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilengitide TFA, a cyclic pentapeptide, is a potent and selective inhibitor of αvβ3 and αvβ5 integrins, key mediators in angiogenesis and tumor cell invasion. This technical guide provides an in-depth analysis of Cilengitide's mechanism of action, supported by quantitative data from pivotal preclinical and clinical studies. Detailed experimental protocols for key assays are provided to enable researchers to replicate and build upon existing findings. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a comprehensive understanding of Cilengitide's role in cancer therapy.
Introduction
Integrins are a family of transmembrane glycoprotein receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in various physiological and pathological processes, including angiogenesis, cell migration, and invasion.[1] The αvβ3 and αvβ5 integrins are of particular interest in oncology as they are highly expressed on activated endothelial cells during angiogenesis and on various tumor cells, including glioblastoma.[2][3] Cilengitide, a synthetic cyclic RGD (Arginine-Glycine-Aspartic acid) pentapeptide, was designed to mimic the RGD motif found in extracellular matrix (ECM) proteins, thereby competitively inhibiting the binding of these ligands to αvβ3 and αvβ5 integrins.[4][5] This inhibition disrupts downstream signaling pathways, leading to the suppression of angiogenesis and tumor cell invasion.[6]
Mechanism of Action: Inhibition of Angiogenesis and Tumor Cell Invasion
Cilengitide exerts its anti-cancer effects through a dual mechanism: the direct inhibition of tumor cell invasion and the indirect suppression of tumor growth by inhibiting angiogenesis.
2.1. Inhibition of Angiogenesis:
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Cilengitide inhibits angiogenesis by:
-
Inducing Endothelial Cell Apoptosis (Anoikis): By blocking the interaction between endothelial cell integrins (αvβ3 and αvβ5) and the ECM, Cilengitide disrupts the survival signals necessary for endothelial cell viability, leading to programmed cell death, a process known as anoikis.[6][7]
-
Inhibiting Endothelial Cell Proliferation and Migration: The binding of Cilengitide to αvβ3 and αvβ5 integrins prevents the activation of downstream signaling pathways, such as the FAK/Src/Akt pathway, which are essential for endothelial cell proliferation and migration.[6][8]
-
Disrupting Tube Formation: In vitro studies have demonstrated that Cilengitide significantly inhibits the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[9]
2.2. Inhibition of Tumor Cell Invasion:
Tumor cell invasion into surrounding tissues is a hallmark of malignancy. Cilengitide impedes this process by:
-
Blocking Tumor Cell Adhesion: By competing with ECM proteins for binding to αvβ3 and αvβ5 integrins on the surface of tumor cells, Cilengitide prevents their adhesion to the extracellular matrix, a prerequisite for invasion.[10]
-
Suppressing Tumor Cell Migration: Inhibition of integrin signaling by Cilengitide disrupts the cytoskeletal rearrangements and focal adhesion dynamics necessary for cell motility, thereby reducing the migratory capacity of tumor cells.[10][11] Preclinical studies have shown that Cilengitide can suppress the invasion of glioma cells.[11]
Quantitative Data on this compound's Efficacy
The following tables summarize key quantitative data from various studies, highlighting the potency and efficacy of Cilengitide in inhibiting processes related to angiogenesis and tumor invasion.
Table 1: In Vitro Efficacy of Cilengitide
| Parameter | Cell Line | Assay | Cilengitide Concentration | Result | Reference |
| IC50 (Integrin Binding) | Isolated αvβ3 | Receptor Binding Assay | - | 0.6 nM | [12] |
| IC50 (Integrin Binding) | Isolated αvβ5 | Receptor Binding Assay | - | 120 nM | [13] |
| Cell Adhesion Inhibition | Various | Cell Adhesion Assay | 0.4 µM | Selective inhibition of attachment to vitronectin and fibronectin | [10] |
| Cell Viability Reduction | SKOV3 Ovarian Cancer Cells | MTT Assay | 20 µM (48h) | Significant reduction in cell viability | [14] |
| Cell Viability Reduction | TOV-21G Ovarian Cancer Cells | MTT Assay | 20 µM (48h) | Significant reduction in cell viability | [14] |
| Inhibition of Tube Formation | HMVEC-d | Tube Formation Assay | 10 µM | Significant decrease in tube area | [9] |
| Inhibition of Cell Migration | Endothelial Cells | Wound Healing Assay | 1, 5, 10 µM | Dose-dependent decrease in wound closure | [9] |
| Inhibition of Invasion | A549 NSCLC Cells | Boyden Chamber Assay | Not specified | Enhanced inhibitory effect in combination with gefitinib | [15] |
Table 2: In Vivo Efficacy of Cilengitide in Glioblastoma Models
| Animal Model | Treatment | Outcome | Result | Reference |
| Nude mice with orthotopic U87MG glioblastoma | Cilengitide (daily intraperitoneal injection) | Tumor Volume | Unchanged at 1-2 mm throughout the experiment | [16] |
| Nude mice with orthotopic U87MG glioblastoma | Cilengitide (daily intraperitoneal injection) | Angiogenesis (CD31 staining) | Remained low | [16] |
| Rats with J3T-1 invasive glioma | Cilengitide | Median Survival | Significantly longer than control (57.5 vs 31.8 days) | [11] |
| Mice with intracranial U87ΔEGFR gliomas | Cilengitide + RAMBO (oncolytic virus) | Median Survival | Significantly increased compared to monotherapy (38.5 days) | [9] |
Signaling Pathways Affected by Cilengitide
Cilengitide's inhibition of αvβ3 and αvβ5 integrins leads to the downregulation of several key signaling pathways involved in cell survival, proliferation, and migration. The primary pathway affected is the Focal Adhesion Kinase (FAK), Src, and Akt pathway.
Caption: Cilengitide's inhibition of integrin signaling.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of Cilengitide.
5.1. Integrin Binding Assay (ELISA-based)
This assay quantifies the ability of Cilengitide to inhibit the binding of integrins to their ligands.
Caption: Workflow for an ELISA-based integrin binding assay.
Protocol Details:
-
Coating: Microtiter plates are coated with an ECM protein like vitronectin or fibronectin and incubated overnight at 4°C.
-
Blocking: Wells are washed and blocked with a solution like bovine serum albumin (BSA) to prevent non-specific binding.
-
Incubation: Purified integrin receptors (αvβ3 or αvβ5) are pre-incubated with various concentrations of Cilengitide before being added to the coated wells.
-
Washing: Unbound integrins and Cilengitide are removed by washing the wells with a suitable buffer.
-
Detection: A primary antibody specific to one of the integrin subunits is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Quantification: A chromogenic substrate is added, and the absorbance is measured. The IC50 value is calculated from the dose-response curve.[17]
5.2. Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of Cilengitide on the directional migration of cells.
Caption: Workflow for a wound healing (scratch) assay.
Protocol Details:
-
Cell Seeding: Endothelial or tumor cells are seeded in a culture plate and grown to form a confluent monolayer.
-
Scratch Formation: A sterile pipette tip is used to create a linear gap in the monolayer.
-
Treatment: The cells are washed to remove debris, and fresh medium containing different concentrations of Cilengitide is added.
-
Imaging: The "wound" area is imaged at the beginning of the experiment (t=0) and at regular intervals thereafter.
-
Analysis: The rate of wound closure is quantified by measuring the change in the width of the scratch over time.[18]
5.3. In Vitro Angiogenesis (Tube Formation) Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures in vitro.
Caption: Workflow for an in vitro tube formation assay.
Protocol Details:
-
Plate Coating: A basement membrane matrix, such as Matrigel, is thawed and used to coat the wells of a culture plate.
-
Cell Seeding: Endothelial cells are harvested and seeded onto the Matrigel-coated surface.
-
Treatment: The cells are treated with various concentrations of Cilengitide.
-
Incubation: The plate is incubated for a period sufficient to allow the formation of tube-like structures.
-
Visualization and Quantification: The formation of capillary-like networks is observed and photographed under a microscope. The extent of tube formation is quantified by measuring parameters such as total tube length, number of branch points, and total tube area.[9]
Conclusion
This compound has demonstrated significant potential as an anti-cancer agent through its targeted inhibition of αvβ3 and αvβ5 integrins. Its ability to concurrently inhibit angiogenesis and tumor cell invasion addresses two critical aspects of cancer progression. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development in the field of integrin-targeted therapies. The elucidation of the FAK/Src/Akt signaling pathway as a key mediator of Cilengitide's effects offers further avenues for the development of novel combination therapies. While clinical trial results have been mixed, the preclinical evidence strongly supports the continued investigation of Cilengitide and other integrin inhibitors in various cancer types.
References
- 1. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 2. New Agents Targeting Angiogenesis in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cilengitide: the first anti-angiogenic small molecule drug candidate design, synthesis and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cilengitide inhibits osteoclast adhesion through blocking the αvβ3-mediated FAK/Src signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The integrin inhibitor cilengitide enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bimodal anti-glioma mechanisms of cilengitide demonstrated by novel invasive glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells | PLOS One [journals.plos.org]
- 13. A Phase I Study of Continuous Infusion Cilengitide in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medsci.org [medsci.org]
- 15. Cyclic RGD Pentapeptide Cilengitide Enhances Efficacy of Gefitinib on TGF-β1-Induced Epithelial-to-Mesenchymal Transition and Invasion in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of the angiogenesis inhibitor Cilengitide (EMD 121974) on glioblastoma growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Structural and Functional Core of Cilengitide: An In-depth Technical Guide to its RGD-Containing Pentapeptide Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilengitide, a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence, has been a focal point of extensive research in oncology and angiogenesis.[1][2] Its development stemmed from the understanding that the RGD motif is a crucial recognition site for integrins, a family of transmembrane receptors that mediate cell-cell and cell-extracellular matrix (ECM) interactions.[1] This technical guide provides a comprehensive overview of the structural and functional aspects of Cilengitide, with a particular focus on its core RGD-containing pentapeptide structure. We will delve into its mechanism of action, binding affinities, impact on key signaling pathways, and the experimental methodologies used to elucidate these properties.
The Structural Architecture of Cilengitide
Cilengitide's chemical structure is cyclo(-Arg-Gly-Asp-D-Phe-N(Me)Val-).[3] This cyclic nature confers a conformationally constrained structure, which is critical for its high affinity and selectivity towards specific integrin subtypes.[1] The RGD sequence forms a prominent loop, presenting the key residues for interaction with the integrin binding pocket. The D-phenylalanine and N-methylated valine residues contribute to the conformational stability and selectivity of the molecule.
Quantitative Analysis of Integrin Binding Affinity
Cilengitide exhibits a high and selective affinity for αvβ3 and αvβ5 integrins.[1][3] The following table summarizes the inhibitory concentrations (IC50) of Cilengitide for various integrin subtypes, highlighting its selectivity.
| Integrin Subtype | Ligand | IC50 (nM) | Reference |
| αvβ3 | Vitronectin | 0.58 | [4] |
| αvβ5 | Vitronectin | 8.4 | [5] |
| α5β1 | Fibronectin | 14.9 | [5] |
| αIIbβ3 | Fibrinogen | 860 | [4] |
Pharmacokinetic Properties of Cilengitide
Clinical studies have characterized the pharmacokinetic profile of Cilengitide. Following intravenous administration, it exhibits a relatively short terminal half-life.
| Parameter | Value | Clinical Trial Phase | Reference |
| Terminal Half-life | 3 - 5 hours | Phase I | [6] |
| Clearance | 34 - 66 mL/min/m² | Phase I | [3] |
| Volume of Distribution | 9 - 12 L/m² | Phase I | [3] |
Functional Consequences of Integrin Inhibition
By binding to αvβ3 and αvβ5 integrins, Cilengitide competitively inhibits the binding of their natural ligands, such as vitronectin and fibronectin.[3] This disruption of cell-matrix interactions triggers a cascade of downstream effects, ultimately leading to the inhibition of angiogenesis and tumor growth.
Inhibition of Key Signaling Pathways
Cilengitide's primary mechanism of action involves the inhibition of the Focal Adhesion Kinase (FAK), Src, and Akt signaling pathways.[7] Upon integrin ligation, FAK is autophosphorylated, creating a docking site for Src. The FAK/Src complex then activates downstream signaling cascades, including the PI3K/Akt pathway, which promotes cell survival, proliferation, and migration. Cilengitide's blockade of integrin binding prevents the initial activation of FAK, thereby inhibiting the entire downstream cascade.
Induction of Apoptosis and Inhibition of Angiogenesis
By disrupting cell adhesion and inhibiting pro-survival signaling, Cilengitide induces apoptosis in endothelial and tumor cells.[1] Furthermore, its anti-angiogenic effects are mediated through the inhibition of endothelial cell migration, proliferation, and tube formation.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the structural and functional aspects of Cilengitide.
Cell Adhesion Assay
This assay quantifies the ability of Cilengitide to inhibit cell attachment to ECM proteins.
Workflow:
Detailed Protocol:
-
Coat the wells of a 96-well plate with human vitronectin (0.5 µ g/well ) or fibronectin (1.0 µ g/well ) overnight at 4°C.[4]
-
Wash the wells with phosphate-buffered saline (PBS).
-
Detach cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in a serum-free medium containing various concentrations of Cilengitide.
-
Seed the cells into the coated wells and incubate for 2 hours at 37°C.[4]
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells with methanol.
-
Stain the cells with 0.5% crystal violet solution for 10 minutes.[8]
-
Wash the wells with water and allow them to air dry.
-
Solubilize the stain with a solubilization buffer (e.g., 10% acetic acid).
-
Measure the absorbance at 560 nm using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects and quantifies apoptotic cells.
Detailed Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of Cilengitide for the specified duration (e.g., 24-48 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.
In Vivo Orthotopic Glioblastoma Xenograft Model
This model is used to evaluate the anti-tumor efficacy of Cilengitide in a clinically relevant setting.[9]
Detailed Protocol:
-
Culture human glioblastoma cells (e.g., U87MG) under standard conditions.
-
Anesthetize immunodeficient mice (e.g., nude mice).
-
Stereotactically inject glioblastoma cells into the brain of the mice.[10]
-
Allow tumors to establish for a set period (e.g., 7-10 days).
-
Randomize mice into treatment and control groups.
-
Administer Cilengitide (e.g., intraperitoneally or intravenously) at the desired dose and schedule.[11]
-
Monitor tumor growth using non-invasive imaging techniques (e.g., bioluminescence or MRI).
-
Monitor the health and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and harvest the brains for histological and immunohistochemical analysis.
Structure-Function Relationship
The unique structural features of Cilengitide are directly responsible for its potent and selective biological activity.
The cyclic backbone and the presence of D-amino acids restrict the conformational flexibility of the peptide, pre-organizing the RGD motif for optimal binding to the integrin receptor. This conformational constraint is a key determinant of its high affinity and selectivity compared to linear RGD peptides.[1] The specific conformation adopted by Cilengitide allows for precise interactions with the binding pocket of αvβ3 and αvβ5 integrins, while minimizing interactions with other integrins like αIIbβ3, thereby reducing the risk of side effects such as thrombocytopenia.[1]
Conclusion
Cilengitide's RGD-containing pentapeptide structure is a testament to the power of rational drug design. Its conformationally constrained cyclic backbone and strategically placed RGD motif result in high-affinity and selective binding to αvβ3 and αvβ5 integrins. This targeted inhibition disrupts critical cell signaling pathways, leading to the induction of apoptosis and the suppression of angiogenesis. The in-depth understanding of its structure-function relationship, supported by the quantitative data and detailed experimental protocols presented in this guide, provides a solid foundation for further research and development of integrin-targeting therapeutics. While clinical trials have yielded mixed results, the insights gained from studying Cilengitide continue to inform the design of next-generation anti-cancer agents.
References
- 1. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cilengitide: the first anti-angiogenic small molecule drug candidate design, synthesis and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cilengitide modulates attachment and viability of human glioma cells, but not sensitivity to irradiation or temozolomide in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishing Orthotopic Xenograft Glioblastoma Models for Use in Preclinical Development | Springer Nature Experiments [experiments.springernature.com]
- 11. The integrin inhibitor cilengitide enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]
Cilengitide: A Technical Guide to its Biochemical and Physiological Actions as an Integrin Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilengitide (cyclo-[Arg-Gly-Asp-D-Phe-N(Me)-Val]), a synthetic cyclic pentapeptide, is a potent and selective antagonist of αvβ3 and αvβ5 integrins.[1][2] These integrins are key mediators of cell-cell and cell-extracellular matrix (ECM) interactions, playing crucial roles in tumor angiogenesis, invasion, and metastasis.[3][4] This technical guide provides an in-depth overview of the biochemical and physiological actions of Cilengitide, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action through signaling pathway diagrams.
Biochemical and Physiological Actions
Cilengitide's primary mechanism of action is the competitive inhibition of the binding of ECM proteins, such as vitronectin, to αvβ3 and αvβ5 integrins.[2][3] This disruption of integrin-ligand interactions triggers a cascade of intracellular events, ultimately leading to anti-cancer effects through multiple mechanisms:
-
Anti-angiogenesis: By blocking integrin signaling in activated endothelial cells, Cilengitide inhibits their proliferation, migration, and tube formation, which are essential steps in the formation of new blood vessels that supply tumors.[5]
-
Induction of Apoptosis: In both endothelial and tumor cells expressing the target integrins, Cilengitide can induce apoptosis, a process of programmed cell death.[6][7] This is often preceded by cell detachment, a phenomenon known as anoikis.
-
Inhibition of Invasion and Metastasis: Cilengitide's interference with cell adhesion mechanisms impairs the ability of tumor cells to invade surrounding tissues and metastasize to distant organs.[8]
The downstream signaling pathways modulated by Cilengitide are central to its anti-cancer activity. A key pathway inhibited by Cilengitide is the Focal Adhesion Kinase (FAK)/Src kinase (Src)/Akt pathway.[9][10] Inhibition of FAK and Src phosphorylation disrupts the cytoskeletal organization and downstream signaling that promotes cell survival and proliferation.[9][11] Furthermore, Cilengitide has been shown to affect the MAPK/ERK signaling pathway, although the effects can be cell-type specific.[9][12]
Data Presentation
Table 1: In Vitro Efficacy of Cilengitide (IC50 Values)
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| Human Melanoma M21 | Melanoma | Cell Adhesion to Vitronectin | 0.4 µM | [13] |
| UCLA-P3 | Lung Carcinoma | Cell Adhesion to Vitronectin | 0.4 µM | [13] |
| HUVEC | Endothelial | Cell Adhesion to Vitronectin | 2 µM | [13] |
| B16 | Melanoma | Cell Viability (72h) | ~100 µg/mL | [7] |
| A375 | Melanoma | Cell Viability (72h) | ~100 µg/mL | [7] |
| IOMM-Lee | Meningioma | Cell Invasion | ~1 µg/mL (50% inhibition) | [8] |
| U87MG, LN-308, LN-18, T98G, LNT-229 | Glioblastoma | Cell Adhesion to Vitronectin | Concentration-dependent inhibition | [14] |
Table 2: Pharmacokinetic Parameters of Cilengitide
| Species | Dose | Administration | t½ (half-life) | CL (Clearance) | Vd (Volume of distribution) | Reference |
| Mouse | 2.5 mg/kg | IV Bolus | 0.24–0.50 h | ~0.98 L/h/kg | 0.34 L/kg | [6] |
| Rat | 2.5 mg/kg | IV Bolus | 0.24–0.50 h | ~0.98 L/h/kg | 0.34 L/kg | [6] |
| Cynomolgus Monkey | 50 mg/kg | IV Infusion | ~0.6 h | - | - | [6] |
| Human | 120-2400 mg/m² | IV Infusion | 2.5 - 3.0 h | 5.9 - 12.1 L/h | ~20 L | [15] |
| Human | 30-1600 mg/m² | IV Infusion | 3 - 5 h | - | - | [16] |
Experimental Protocols
Cell Adhesion Assay
This protocol is a representative method for assessing the effect of Cilengitide on integrin-mediated cell adhesion.
-
Plate Coating: Coat 96-well plates with an ECM protein solution (e.g., 10 µg/mL vitronectin or fibronectin in PBS) overnight at 4°C.
-
Blocking: Wash the plates with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Treatment: Pre-incubate the cell suspension with various concentrations of Cilengitide or a vehicle control for 30 minutes at 37°C.
-
Seeding: Add 100 µL of the cell suspension to each well of the coated and blocked plate.
-
Incubation: Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Stain the adherent cells with a solution such as 0.5% crystal violet in 20% methanol for 10 minutes. After washing and drying, solubilize the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at a wavelength of 570 nm.
Cell Migration Assay (Boyden Chamber)
This protocol describes a common method to evaluate the effect of Cilengitide on cell migration.
-
Chamber Preparation: Rehydrate Boyden chamber inserts (e.g., 8 µm pore size) in serum-free medium.
-
Chemoattractant: Add a chemoattractant (e.g., medium with 10% FBS) to the lower wells of the chamber.
-
Cell Preparation: Prepare a single-cell suspension in serum-free medium.
-
Treatment: Treat the cells with different concentrations of Cilengitide or a vehicle control.
-
Seeding: Add the treated cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the chambers for a period that allows for cell migration (e.g., 24 hours) at 37°C.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., crystal violet).
-
Quantification: Count the number of migrated cells in several microscopic fields for each insert. Alternatively, the stain can be extracted and quantified by measuring its absorbance.[17][18][19]
In Vivo Orthotopic Glioblastoma Xenograft Model
This protocol outlines a general procedure for assessing the in vivo efficacy of Cilengitide.
-
Cell Culture: Culture human glioblastoma cells (e.g., U87MG) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., nude mice).
-
Tumor Cell Implantation: Stereotactically inject a suspension of glioblastoma cells into the brain of the mice to establish orthotopic tumors.[20][21]
-
Treatment Initiation: Once tumors are established (can be monitored by imaging techniques like MRI), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Cilengitide (e.g., intraperitoneally) at a predetermined dose and schedule. The control group receives a vehicle solution.
-
Monitoring: Monitor tumor growth using imaging modalities and observe the general health and survival of the mice.
-
Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).[20]
Mandatory Visualization
Signaling Pathways
Caption: Cilengitide inhibits integrin signaling, leading to decreased cell survival and migration.
Experimental Workflow: Cell Adhesion Assay
Caption: Workflow for assessing the effect of Cilengitide on cell adhesion.
Logical Relationship: Cilengitide's Multi-faceted Anti-Cancer Effects
Caption: Cilengitide's inhibition of integrins leads to multiple anti-tumor effects.
References
- 1. In vitro and in vivo drug disposition of cilengitide in animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo drug disposition of cilengitide in animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cilengitide inhibits osteoclast adhesion through blocking the αvβ3-mediated FAK/Src signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclic RGD Pentapeptide Cilengitide Enhances Efficacy of Gefitinib on TGF-β1-Induced Epithelial-to-Mesenchymal Transition and Invasion in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. A Phase I and Correlative Biology Study of Cilengitide in Patients with Recurrent Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 细胞迁移和侵袭试验 [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. Effect of the angiogenesis inhibitor Cilengitide (EMD 121974) on glioblastoma growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Establishing Orthotopic Xenograft Glioblastoma Models for Use in Preclinical Development | Springer Nature Experiments [experiments.springernature.com]
Investigating the Anti-Tumor Properties of Cilengitide in Glioblastoma Multiforme: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. Its highly invasive and vascular nature contributes significantly to its poor prognosis. Integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell interactions, are overexpressed in GBM cells and tumor-associated vasculature, playing a crucial role in tumor progression, angiogenesis, and invasion. This technical guide provides an in-depth review of the anti-tumor properties of Cilengitide, a cyclic pentapeptide that selectively antagonizes αvβ3 and αvβ5 integrins, in the context of glioblastoma multiforme. We will delve into its mechanism of action, summarize key findings from preclinical and clinical studies, provide detailed experimental protocols, and present quantitative data in a structured format to facilitate a comprehensive understanding of Cilengitide's therapeutic potential and limitations.
Introduction to Cilengitide and its Mechanism of Action
Cilengitide is a synthetic cyclic peptide containing the Arg-Gly-Asp (RGD) sequence, which is a recognition motif for many integrins. It is a potent and selective inhibitor of the αvβ3 and αvβ5 integrins, which are key mediators of cell adhesion to extracellular matrix (ECM) proteins like vitronectin, fibronectin, and tenascin.[1][2] By blocking the interaction between these integrins and their ligands, Cilengitide disrupts critical signaling pathways involved in cell survival, proliferation, migration, and angiogenesis.
The anti-tumor effects of Cilengitide in glioblastoma are thought to be two-fold:
-
Direct Anti-Tumor Effect: By binding to αvβ3 and αvβ5 integrins on glioma cells, Cilengitide can induce anoikis (a form of programmed cell death that occurs in anchorage-dependent cells when they detach from the surrounding ECM), inhibit tumor cell proliferation, and reduce invasion.[3][4]
-
Anti-Angiogenic Effect: Cilengitide targets αvβ3 and αvβ5 integrins expressed on activated endothelial cells, thereby inhibiting the formation of new blood vessels (angiogenesis) that are essential for tumor growth and sustenance.[1][5]
Signaling Pathways Modulated by Cilengitide
Cilengitide's inhibition of integrin signaling leads to the downregulation of several key downstream pathways implicated in glioblastoma pathogenesis:
-
FAK/Src/Akt Pathway: Integrin engagement activates Focal Adhesion Kinase (FAK), which in turn activates Src family kinases and the PI3K/Akt signaling cascade. This pathway is crucial for cell survival and proliferation. Cilengitide has been shown to inhibit the phosphorylation of FAK, Src, and Akt in glioma cells, leading to decreased proliferation and induction of apoptosis.[1][3]
-
Transforming Growth Factor-β (TGF-β) Pathway: Integrins can regulate the activation of TGF-β, a cytokine that promotes glioma cell invasion and immunosuppression. Cilengitide has been demonstrated to reduce the expression and activation of TGF-β, thereby mitigating its pro-tumorigenic effects.[6]
Preclinical Evidence of Anti-Tumor Activity
A substantial body of preclinical research has investigated the efficacy of Cilengitide in glioblastoma models, both in vitro and in vivo.
In Vitro Studies
-
Cell Viability and Apoptosis: Cilengitide has been shown to inhibit the proliferation of glioma cell lines in a dose-dependent manner.[3] For instance, in G28 and G44 glioma cells, significant inhibition of cell proliferation was observed at concentrations as low as 1 μg/ml after 48 hours.[3] Furthermore, Cilengitide treatment led to an increase in apoptosis, with 18% of G28 cells and 30% of G44 cells undergoing apoptosis after treatment with 5 μg/ml of the drug.[3]
-
Cell Adhesion and Migration: As a competitive inhibitor of integrin-ligand binding, Cilengitide effectively detaches glioma cells from the ECM. This disruption of cell adhesion also translates to an inhibition of tumor cell migration and invasion, key processes in the progression of glioblastoma.
In Vivo Studies
-
Orthotopic Xenograft Models: In animal models where human glioblastoma cells are implanted into the brains of immunodeficient mice, Cilengitide has demonstrated significant anti-tumor activity. Daily treatment with Cilengitide extended the survival of mice with orthotopic medulloblastoma and glioblastoma tumors to over 16 weeks, compared to 4-6 weeks in control animals.[1] In a study using the J3T-1 invasive glioma model, which is dependent on angiogenesis, Cilengitide treatment significantly prolonged the median survival of mice from 31.8 days to 57.5 days.[4]
-
Combination Therapies: Preclinical studies have also explored the synergistic effects of Cilengitide with standard glioblastoma therapies. The combination of Cilengitide with radiation therapy has been shown to enhance the apoptotic response and suppress tumor growth.[5] Similarly, an additive effect on inhibiting proliferation and inducing apoptosis was observed when Cilengitide was combined with temozolomide in glioma cells with a methylated O-6-methylguanine-DNA methyltransferase (MGMT) promoter.[1] In a study combining Cilengitide with a vasculostatin-expressing oncolytic virus (RAMBO), the median survival of mice with intracranial gliomas increased to 38.5 days, compared to 29 days with RAMBO alone and 19 days with Cilengitide alone.[7]
Quantitative Preclinical Data
| Experimental Model | Cell Line(s) | Cilengitide Concentration/Dose | Key Findings | Reference |
| In Vitro Proliferation Assay | G28, G44 | 1-50 µg/ml | Dose-dependent inhibition of proliferation.[3] | [3] |
| In Vitro Apoptosis Assay | G28, G44 | 5 µg/ml | 18% and 30% apoptosis, respectively.[3] | [3] |
| In Vivo Orthotopic Model | Medulloblastoma & Glioblastoma | Daily administration | Survival > 16 weeks vs. 4-6 weeks in control.[1][5] | [1][5] |
| In Vivo Orthotopic Model | J3T-1 (angiogenesis-dependent) | Not specified | Median survival of 57.5 days vs. 31.8 days in control.[4] | [4] |
| In Vivo Combination Therapy | U87ΔEGFR | 200 µ g/100 µL, 3 times/week | Median survival of 38.5 days (combo w/ oncolytic virus) vs. 19 days (Cilengitide alone).[7] | [7] |
Clinical Investigation of Cilengitide in Glioblastoma
Cilengitide has been extensively evaluated in clinical trials for both recurrent and newly diagnosed glioblastoma.
Phase I and II Clinical Trials
Early phase clinical trials established the safety and tolerability of Cilengitide, with a maximum tolerated dose not being reached even at high doses.[2] These studies also provided preliminary evidence of anti-tumor activity.
A randomized phase II study in patients with recurrent glioblastoma compared two doses of Cilengitide (500 mg and 2000 mg) administered twice weekly. The 2000 mg dose showed a trend towards better efficacy, with a 6-month progression-free survival (PFS-6) rate of 15% and a median overall survival (OS) of 9.9 months.[2]
In newly diagnosed glioblastoma, a phase II study evaluated the addition of Cilengitide (500 mg twice weekly) to the standard of care (radiotherapy and temozolomide). The combination was well-tolerated and showed promising results.[2]
Phase III Clinical Trials: CENTRIC and CORE
Two large, randomized phase III trials were conducted to definitively assess the efficacy of Cilengitide in newly diagnosed glioblastoma:
-
CENTRIC: This trial enrolled patients with a methylated MGMT promoter, a biomarker associated with a better response to temozolomide. Patients received standard chemoradiotherapy with or without Cilengitide (2000 mg twice weekly).
-
CORE: This study focused on patients with an unmethylated MGMT promoter, who generally have a poorer prognosis. It compared standard therapy alone to two different Cilengitide regimens.[8]
Unfortunately, neither the CENTRIC nor the CORE trial met its primary endpoint of improving overall survival.[9] The addition of Cilengitide to standard therapy did not provide a significant clinical benefit in these large patient populations.
Quantitative Clinical Trial Data
| Trial | Patient Population | Treatment Arms | N | Median OS | PFS-6 | Reference |
| Phase II (Recurrent GBM) | Recurrent Glioblastoma | Cilengitide 500 mg | 41 | 6.5 months | 10% | [2] |
| Cilengitide 2000 mg | 40 | 9.9 months | 15% | [2] | ||
| NABTC 03-02 (Recurrent GBM) | Recurrent Glioblastoma | Cilengitide 2000 mg (post-surgery) | 26 | - | 12% | [10] |
| CORE (Newly Diagnosed, Unmethylated MGMT) | Newly Diagnosed GBM | Standard Cilengitide + Standard of Care | 88 | 16.3 months | 5.6 months (median PFS) | [8] |
| Intensive Cilengitide + Standard of Care | 88 | 14.5 months | 5.9 months (median PFS) | [8] | ||
| Standard of Care alone | 89 | 13.4 months | 4.1 months (median PFS) | [8] | ||
| CENTRIC (Newly Diagnosed, Methylated MGMT) | Newly Diagnosed GBM | Cilengitide + Standard of Care | 272 | 26.3 months | - | [9] |
| Standard of Care alone | 273 | 26.3 months | - | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-tumor properties of Cilengitide.
In Vitro Cell Viability Assay (Crystal Violet Staining)
Protocol:
-
Cell Seeding: Glioblastoma cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Cilengitide or a vehicle control.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours).
-
Staining: The medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then fixed with 10% formalin for 10 minutes and stained with 0.5% crystal violet solution for 20 minutes.
-
Solubilization: The plates are washed with water to remove excess stain and allowed to air dry. The crystal violet is then solubilized with 10% acetic acid.
-
Quantification: The absorbance is measured at 570 nm using a microplate reader. The absorbance is proportional to the number of viable, adherent cells.
Western Blotting for Signaling Pathway Analysis
Protocol:
-
Cell Lysis: Glioblastoma cells are treated with Cilengitide for various time points. The cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against total and phosphorylated FAK, Src, and Akt overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software.
Orthotopic Glioblastoma Xenograft Model
Protocol:
-
Cell Preparation: Human glioblastoma cells (e.g., U87MG) are harvested and resuspended in sterile, serum-free medium or PBS at a concentration of 1 x 10^5 cells/µL.
-
Animal Anesthesia: Immunocompromised mice (e.g., nude or SCID mice) are anesthetized using an appropriate anesthetic agent.
-
Stereotactic Surgery: The mouse is placed in a stereotactic frame. A small incision is made in the scalp, and a burr hole is drilled in the skull at specific coordinates corresponding to the desired brain region (e.g., the striatum).
-
Cell Implantation: A Hamilton syringe is used to slowly inject the glioblastoma cell suspension into the brain parenchyma.
-
Wound Closure: The burr hole is sealed with bone wax, and the scalp incision is closed with sutures or surgical staples.
-
Post-Operative Care: The mice are monitored for recovery from anesthesia and provided with appropriate post-operative care, including analgesics.
-
Tumor Growth Monitoring: Tumor growth can be monitored using non-invasive imaging techniques such as bioluminescence imaging (if the cells express luciferase) or magnetic resonance imaging (MRI).
-
Treatment: Once tumors are established, treatment with Cilengitide (administered via intraperitoneal or intravenous injection) or a control vehicle can be initiated.
-
Endpoint: The primary endpoint is typically overall survival. Tumor size can also be measured at the time of necropsy.
Discussion and Future Directions
The journey of Cilengitide from a promising preclinical candidate to a drug that did not demonstrate efficacy in phase III clinical trials for glioblastoma highlights the complexities of translating preclinical findings to the clinic. While the in vitro and in vivo studies provided a strong rationale for its clinical development, the lack of benefit in large, randomized trials suggests that targeting αvβ3 and αvβ5 integrins alone may not be sufficient to overcome the multifaceted resistance mechanisms of glioblastoma.
Several factors could have contributed to the clinical trial failures. The tumor microenvironment is incredibly complex, and there may be redundant signaling pathways that compensate for the inhibition of integrin signaling. Furthermore, the selection of patients based on MGMT promoter status may not have been the optimal biomarker strategy for an anti-integrin therapy.
Despite the disappointing results of the CENTRIC and CORE trials, the investigation of integrin-targeted therapies in glioblastoma should not be abandoned. Future research could focus on:
-
Identifying Predictive Biomarkers: A more thorough understanding of which patient subpopulations are most likely to respond to integrin inhibition is crucial. This may involve analyzing the expression levels of specific integrin subtypes or downstream signaling components.
-
Combination Therapies: Exploring novel combination strategies that target complementary pathways could enhance the efficacy of integrin inhibitors. For example, combining Cilengitide with agents that target other signaling nodes or with immunotherapies could be a promising avenue.
-
Next-Generation Integrin Inhibitors: The development of new integrin inhibitors with different selectivity profiles or improved pharmacokinetic properties may lead to better clinical outcomes.
Conclusion
Cilengitide is a well-characterized inhibitor of αvβ3 and αvβ5 integrins with demonstrated anti-tumor activity in preclinical models of glioblastoma. It effectively modulates key signaling pathways involved in cell survival, proliferation, and angiogenesis. However, its clinical development was halted due to a lack of efficacy in phase III trials. The story of Cilengitide serves as a valuable lesson in the challenges of drug development for glioblastoma and underscores the need for more sophisticated preclinical models, robust biomarker strategies, and innovative combination therapies to improve patient outcomes in this devastating disease.
References
- 1. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 2. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bimodal anti-glioma mechanisms of cilengitide demonstrated by novel invasive glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Effect of the integrin inhibitor cilengitide on TGF-beta signaling. - ASCO [asco.org]
- 7. The integrin inhibitor cilengitide enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two cilengitide regimens in combination with standard treatment for patients with newly diagnosed glioblastoma and unmethylated MGMT gene promoter: results of the open-label, controlled, randomized phase II CORE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cilengitide in newly diagnosed glioblastoma: biomarker expression and outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Cilengitide TFA in Melanoma and Other Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilengitide TFA is a cyclic pentapeptide that acts as a selective antagonist of αvβ3 and αvβ5 integrins. These integrins are cell surface receptors that play a crucial role in angiogenesis, tumor growth, and metastasis. By blocking the interaction of these integrins with their ligands in the extracellular matrix, Cilengitide disrupts critical signaling pathways involved in cell survival, proliferation, and migration. This technical guide provides an in-depth overview of the preliminary preclinical and clinical studies of this compound in melanoma and other solid tumors, presenting key data, experimental methodologies, and the underlying mechanism of action.
Mechanism of Action
Cilengitide's primary mechanism of action involves the competitive inhibition of ligand binding to αvβ3 and αvβ5 integrins. This disruption interferes with downstream signaling pathways, notably the Focal Adhesion Kinase (FAK), Src kinase (Src), and Protein Kinase B (Akt) pathway. The inhibition of this pathway leads to the induction of apoptosis in endothelial and some tumor cells. The dual effect of Cilengitide on both the tumor vasculature (anti-angiogenic) and directly on tumor cells makes it a compelling candidate for cancer therapy.
Cilengitide Signaling Pathway Inhibition.
Preclinical Studies
In Vitro Studies
A summary of the in vitro activity of Cilengitide in melanoma and other cancer cell lines is presented below.
| Cell Line | Cancer Type | Assay | Endpoint | Cilengitide Concentration | Result | Reference |
| B16 | Melanoma | Colony Formation | IC50 | 0.2 ± 0.07 µM | Dose-dependent reduction in cell growth.[1] | [1] |
| A375 | Melanoma | CCK-8 | IC50 | Not specified | Time- and dose-dependent inhibition of cell growth.[2] | [2] |
| B16 | Melanoma | Annexin V/PI | Apoptosis | 5 µg/ml | 15.27% apoptosis after 12 hours.[2] | [2] |
| B16 | Melanoma | Annexin V/PI | Apoptosis | 10 µg/ml | 21.71% apoptosis after 12 hours.[2] | [2] |
| A375 | Melanoma | Annexin V/PI | Apoptosis | 5 µg/ml | 14.89% apoptosis after 12 hours.[2] | [2] |
| A375 | Melanoma | Annexin V/PI | Apoptosis | 10 µg/ml | 36.6% apoptosis after 12 hours.[2] | [2] |
| G28 | Glioma | Annexin V/PI | Apoptosis | 5 µg/ml | 18% apoptosis.[3] | [3] |
| G44 | Glioma | Annexin V/PI | Apoptosis | 5 µg/ml | 30% apoptosis.[3] | [3] |
| HMEC-1 | Endothelial | Cell Count | Proliferation | 1 µg/ml | 33-59% inhibition over 24-72 hours.[3] | [3] |
In Vivo Studies
Preclinical in vivo studies have demonstrated the anti-tumor efficacy of Cilengitide in animal models.
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| Nude Mice | Meningioma (subcutaneous) | 8 mg/kg daily | No significant impact on tumor volume.[4] | [4] |
| Nude Mice | Meningioma (intracranial) | 75 mg/kg daily | 35% decrease in brain invasion.[4] | [4] |
| C57BL/6 Mice | Melanoma (B16) | 50 mg/kg daily | Reduced tumor growth and extended survival when combined with anti-PD1 therapy.[2] | [2] |
| Hamsters | Amelanotic Melanoma (A-Mel-3) | Not specified | 50% of treated animals were metastasis-free after 11 days.[5] | [5] |
Clinical Studies
Cilengitide has been evaluated in several Phase I and II clinical trials for melanoma and other solid tumors.
Phase I Trials in Solid Tumors
| Study | Patient Population | Cilengitide Dose | Schedule | Key Findings | Reference |
| Eskens et al. | Metastatic Solid Tumors (n=37) | 30 - 1600 mg/m² | Twice-weekly infusion | No dose-limiting toxicities (DLTs) observed; MTD not reached. Terminal half-life of 3-5 hours.[5] | [5] |
| Hariharan et al. | Advanced Solid Tumors (n=20) | 600 or 1200 mg/m² | Twice-weekly infusion every 28 days | No DLTs reported. Dose-dependent pharmacokinetics with a terminal half-life of 4 hours.[5] | [5] |
| O'Donnell et al. | Solid Tumors (n=35) | 1 - 40 mg/h | Continuous infusion in 4-week cycles | Safely administered up to 40 mg/h. MTD not reached. Linear pharmacokinetics.[6][7] | [6][7] |
Phase II Trial in Metastatic Melanoma
A randomized Phase II study evaluated the efficacy of two different doses of Cilengitide in patients with metastatic melanoma.[8][9][10]
| Parameter | 500 mg Arm (n=14) | 2000 mg Arm (n=12) |
| Progression-Free at 8 weeks | 2 patients | 1 patient |
| Partial Response | 0 | 1 patient (prolonged) |
| Stable Disease | Not specified | 1 of 2 patients with stable disease had no αvβ3 expression at baseline. |
| Adverse Events | Well-tolerated | Well-tolerated |
The study concluded that Cilengitide had minimal clinical efficacy as a single-agent therapy for metastatic melanoma, and the efficacy was not related to baseline αvβ3 expression.[8]
Experimental Protocols
In Vitro Cell Viability Assay (CCK-8)
Cell Viability Assay Workflow.
-
Cell Seeding: Seed melanoma cells (e.g., B16 or A375) in 96-well plates at a density of 6 x 10³ cells per well and incubate overnight.[2]
-
Treatment: Treat the cells with various concentrations of Cilengitide (e.g., 0, 1, 10, 100, and 1000 µg/ml).[2]
-
Incubation: Incubate the plates for 24, 48, and 72 hours.[2]
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[2]
-
Final Incubation: Incubate for 2 hours at 37°C.[2]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[2]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding: Seed melanoma cells in 6-well plates.
-
Treatment: Treat cells with the desired concentrations of Cilengitide (e.g., 5 µg/ml and 10 µg/ml) for a specified time (e.g., 12 or 24 hours).[2][3]
-
Cell Harvesting: Collect both floating and attached cells.
-
Staining: Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[3]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.[3]
Western Blotting for FAK/Src/Akt Phosphorylation
-
Cell Treatment: Treat cells with Cilengitide at the desired concentrations and for the specified duration.
-
Lysis: Prepare protein extracts using a lysis buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a nitrocellulose membrane.[3]
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBS-T) overnight.[3]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated FAK, Src, and Akt.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and imaging system.[3]
In Vivo Murine Melanoma Model
-
Animal Model: Utilize female C57BL/6 mice.[2]
-
Tumor Cell Inoculation: Subcutaneously inject B16 melanoma cells into the mice.[2]
-
Treatment Initiation: When tumors reach a specified volume, randomize the mice into treatment groups.[2]
-
Cilengitide Administration: Administer Cilengitide (e.g., 50 mg/kg) intraperitoneally on a daily schedule.[2]
-
Tumor Measurement: Measure tumor volume regularly.[2]
-
Endpoint: Monitor survival or sacrifice the mice at a predetermined endpoint to collect tumors for further analysis.[2]
Logical Relationships and Dual Mechanism of Action
Cilengitide exhibits a dual mechanism of action, targeting both the tumor vasculature and the tumor cells directly. This multifaceted approach is a key aspect of its therapeutic potential.
Dual Mechanism of Action of Cilengitide.
Conclusion
Preliminary studies of this compound have demonstrated its activity against melanoma and other solid tumors in preclinical models by inhibiting the αvβ3 and αvβ5 integrin-mediated signaling pathways, leading to reduced cell proliferation and increased apoptosis. While early phase clinical trials in various solid tumors showed that Cilengitide is well-tolerated, a Phase II study in metastatic melanoma indicated minimal single-agent efficacy. These findings suggest that the therapeutic potential of Cilengitide may be best realized in combination with other anti-cancer agents. Further research is warranted to explore optimal combination strategies and to identify patient populations most likely to benefit from this targeted therapy.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. A Phase I Study of Continuous Infusion Cilengitide in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I study of continuous infusion cilengitide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Randomized Phase II Study of Cilengitide (EMD 121974) in Patients with Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. A randomized phase II study of cilengitide (EMD 121974) in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selectivity of Cilengitide for Specific Integrin Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilengitide, a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) motif, is a potent and selective inhibitor of a subset of integrin subtypes. Integrins, a family of heterodimeric transmembrane receptors, are crucial mediators of cell-cell and cell-extracellular matrix (ECM) interactions, playing a pivotal role in cellular processes such as adhesion, migration, proliferation, and survival. The aberrant expression and activity of specific integrin subtypes are hallmarks of various pathologies, including cancer, making them attractive therapeutic targets. This technical guide provides an in-depth analysis of the selectivity of Cilengitide for specific integrin subtypes, detailing the quantitative binding affinities, the experimental protocols used for their determination, and the downstream signaling consequences of its inhibitory action.
Data Presentation: Quantitative Analysis of Cilengitide's Integrin Selectivity
Cilengitide exhibits a high affinity for αv-containing integrins, particularly αvβ3 and αvβ5, while showing significantly lower affinity for other integrins. This selectivity is critical to its mechanism of action and therapeutic window. The following table summarizes the inhibitory potency of Cilengitide against various integrin subtypes, as determined by in vitro binding and cell-based assays.
| Integrin Subtype | Ligand | Assay Type | IC50 (nM) | Reference |
| αvβ3 | Vitronectin | Solid-phase binding assay | 0.61 | [1] |
| Vitronectin | Cell adhesion assay | 4 | [1] | |
| Immobilized | Binding Assay | 3 - 40 | [2] | |
| αvβ5 | Vitronectin | Solid-phase binding assay | 8.4 | [1] |
| Vitronectin | Cell adhesion assay | 79 | [1] | |
| Immobilized | Binding Assay | 3 - 40 | [2] | |
| α5β1 | Fibronectin | Solid-phase binding assay | 14.9 | [1] |
| αIIbβ3 (GPIIb/IIIa) | Fibrinogen | Platelet aggregation | Weak inhibition | [2] |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The determination of Cilengitide's binding affinity and functional effects relies on a suite of specialized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Solid-Phase Integrin Binding Assay
This assay quantifies the direct interaction between Cilengitide and purified integrin receptors.
Methodology:
-
Plate Coating: 96-well microtiter plates are coated with a specific extracellular matrix protein (e.g., vitronectin for αvβ3/αvβ5, fibronectin for α5β1) overnight at 4°C. Plates are then washed and blocked with a blocking buffer (e.g., bovine serum albumin) to prevent non-specific binding.
-
Integrin Incubation: Purified integrin receptors are added to the coated wells and incubated to allow for binding to the ECM protein.
-
Competitive Binding: A fixed concentration of a labeled ligand (e.g., biotinylated vitronectin) and varying concentrations of Cilengitide are added to the wells. The plate is incubated to allow for competitive binding.
-
Detection: After washing to remove unbound reagents, a detection enzyme conjugate (e.g., streptavidin-horseradish peroxidase) is added.
-
Quantification: A substrate for the enzyme is added, and the resulting colorimetric or fluorometric signal is measured using a plate reader. The IC50 value is calculated by plotting the signal against the logarithm of the Cilengitide concentration.
Cell Adhesion Assay
This assay assesses the ability of Cilengitide to inhibit integrin-mediated cell attachment to an ECM substrate.
Methodology:
-
Plate Coating: 96-well plates are coated with an ECM protein (e.g., vitronectin or fibronectin) as described above.
-
Cell Seeding: A suspension of cells known to express the target integrins (e.g., endothelial cells, glioma cells) is pre-incubated with varying concentrations of Cilengitide.
-
Adhesion: The cell-Cilengitide mixture is added to the coated wells and incubated for a defined period (e.g., 1-2 hours) to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gentle washing with a buffer.
-
Quantification: The number of adherent cells is quantified. This can be done by staining the cells with a dye (e.g., crystal violet), lysing the cells, and measuring the absorbance of the lysate. The IC50 value is determined by plotting the percentage of cell adhesion against the Cilengitide concentration.[3]
Anoikis Assay
This assay evaluates the ability of Cilengitide to induce a form of programmed cell death termed "anoikis," which occurs upon cell detachment from the ECM.
Methodology:
-
Non-Adherent Culture: Cells are seeded onto plates coated with a non-adhesive substrate (e.g., poly-HEMA) in the presence of varying concentrations of Cilengitide. This prevents cell attachment and mimics the detached state.
-
Incubation: Cells are incubated for a period (e.g., 24-48 hours) to allow for the induction of anoikis.
-
Apoptosis Detection: The percentage of apoptotic cells is determined using methods such as:
-
Annexin V/Propidium Iodide (PI) Staining: Cells are stained with fluorescently labeled Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which enters dead cells with compromised membranes) and analyzed by flow cytometry.[4][5]
-
Caspase Activity Assays: The activity of key apoptotic enzymes like caspases can be measured using specific substrates that generate a fluorescent or colorimetric signal.
-
Endothelial Cell Tube Formation Assay
This in vitro angiogenesis assay assesses the effect of Cilengitide on the ability of endothelial cells to form capillary-like structures.
Methodology:
-
Matrix Preparation: A basement membrane extract (e.g., Matrigel) is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C to allow the matrix to polymerize.
-
Cell Seeding: Endothelial cells (e.g., HUVECs) are seeded onto the solidified matrix in the presence of varying concentrations of Cilengitide.
-
Tube Formation: The plate is incubated for several hours (e.g., 6-18 hours) to allow for the formation of tube-like structures.
-
Visualization and Quantification: The formation of tubes is visualized using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, the number of branch points, and the total area covered by the tubes, often using specialized image analysis software.[6][7][8]
Mandatory Visualizations
Signaling Pathways
// Edges ECM -> Integrin_avb3 [label="Binds"]; ECM -> Integrin_avb5 [label="Binds"]; Cilengitide -> Integrin_avb3 [label="Inhibits", color="#EA4335", arrowhead=tee]; Cilengitide -> Integrin_avb5 [label="Inhibits", color="#EA4335", arrowhead=tee]; Integrin_avb3 -> FAK [label="Activates"]; Integrin_avb5 -> FAK [label="Activates"]; FAK -> pFAK [label="Autophosphorylation"]; pFAK -> Src [label="Recruits & Activates"]; Src -> pSrc [label="Phosphorylation"]; pSrc -> FAK [label="Phosphorylates"]; pFAK -> PI3K [label="Activates"]; PI3K -> AKT [label="Activates"]; AKT -> pAKT [label="Phosphorylation"]; pAKT -> Gene_Expression [label="Promotes"];
Integrin_avb3 -> TGFb_latent [label="Activates"]; Integrin_avb5 -> TGFb_latent [label="Activates"]; TGFb_latent -> TGFb_active; TGFb_active -> TGFbR [label="Binds"]; TGFbR -> SMAD2 [label="Phosphorylates"]; SMAD2 -> pSMAD2; pSMAD2 -> Gene_Expression [label="Regulates"];
Cilengitide -> FAK [label="Inhibits Activation", color="#EA4335", style=dashed, arrowhead=tee]; Cilengitide -> TGFb_latent [label="Inhibits Activation", color="#EA4335", style=dashed, arrowhead=tee]; } Cilengitide's dual inhibitory effect on signaling pathways.
Experimental Workflow
Mechanism of Action: Downstream Signaling Consequences
Cilengitide's selective binding to αvβ3 and αvβ5 integrins competitively inhibits the binding of their natural ligands, such as vitronectin, fibronectin, and osteopontin.[9] This disruption of cell-matrix interactions triggers a cascade of intracellular events, ultimately leading to the observed anti-tumor and anti-angiogenic effects.
Inhibition of FAK/Src/AKT Signaling
The binding of integrins to the ECM leads to the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at focal adhesions.[2] Phosphorylated FAK serves as a docking site for the Src family of tyrosine kinases, leading to the activation of Src. The FAK/Src complex then phosphorylates a multitude of downstream targets, including the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, which is a critical regulator of cell survival and proliferation. By blocking integrin-ligand interactions, Cilengitide prevents the initial activation of FAK, thereby inhibiting the entire downstream FAK/Src/AKT signaling cascade.[4][10] This leads to decreased cell proliferation and the induction of apoptosis (anoikis) in cells dependent on these integrins for survival signals.[4] Studies have shown that Cilengitide treatment leads to a reduction in the phosphorylation of FAK and Src in both endothelial and glioma cells.[4][11]
Modulation of TGF-β Signaling
Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that plays a complex role in cancer, often promoting tumor progression in advanced stages. Integrins, particularly αv integrins, are known to be involved in the activation of latent TGF-β.[12][13] By binding to the latent TGF-β complex, these integrins induce a conformational change that releases the active TGF-β. Cilengitide, by inhibiting αvβ3 and αvβ5, can interfere with this activation process.[12][14] This leads to a reduction in active TGF-β levels and subsequent downstream signaling through the Smad pathway, as evidenced by decreased phosphorylation of Smad2.[12][13] This inhibitory effect on TGF-β signaling may contribute to Cilengitide's anti-tumor activity by attenuating TGF-β-mediated immunosuppression and invasion.
Conclusion
Cilengitide demonstrates a clear and potent selectivity for the αvβ3 and αvβ5 integrin subtypes, with a significantly lower affinity for other integrins such as α5β1 and αIIbβ3. This specificity is the cornerstone of its therapeutic potential, allowing for the targeted disruption of key pathological processes in cancer, including angiogenesis and tumor cell survival, migration, and invasion. The multifaceted experimental approaches detailed in this guide provide a robust framework for the continued investigation and characterization of Cilengitide and other integrin-targeting therapeutics. A thorough understanding of its selective mechanism of action, from receptor binding to the modulation of intracellular signaling pathways, is paramount for the rational design of future clinical applications and combination therapies.
References
- 1. Integrin Targeted Therapeutics [thno.org]
- 2. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The integrin inhibitor cilengitide enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of the integrin inhibitor cilengitide on TGF-beta signaling. - ASCO [asco.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Increased Activation of Latent TGF-β1 by αVβ3 in Human Crohn’s Disease and Fibrosis in TNBS Colitis Can Be Prevented by Cilengitide - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of N-Methylation on the Antagonistic Activity of Cilengitide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilengitide, a cyclic pentapeptide, stands as a significant integrin antagonist with therapeutic potential in oncology. Its development from the parent compound, c(RGDfV), highlights a critical chemical modification: N-methylation. This technical guide delves into the pivotal role of N-methylation in enhancing the antagonistic activity and selectivity of Cilengitide, primarily targeting αvβ3 and αvβ5 integrins. We will explore the mechanism of action, associated signaling pathways, and present a compilation of quantitative data from various studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation in the field of peptide-based drug discovery.
Introduction: Cilengitide and Integrin Antagonism
Integrins are a family of transmembrane heterodimeric receptors that mediate cell-cell and cell-extracellular matrix (ECM) interactions, playing a crucial role in cellular processes such as adhesion, migration, proliferation, and survival.[1] Dysregulation of integrin function is implicated in various pathologies, including tumor growth, angiogenesis, and metastasis. The Arg-Gly-Asp (RGD) sequence is a key recognition motif for many integrins, making it a prime target for the development of antagonist therapies.
Cilengitide, with the sequence cyclo(RGDf(NMe)V), is a potent and selective antagonist of αvβ3 and αvβ5 integrins.[1] It was developed from the less active parent peptide, cyclo(RGDfV), through a strategic N-methylation of the peptide bond between phenylalanine (f) and valine (V).[1] This modification significantly enhances its binding affinity and selectivity, making Cilengitide a compelling candidate for anti-cancer therapies, particularly in glioblastoma.[1][2]
The Role of N-Methylation in Enhancing Antagonistic Activity
N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, is a powerful tool in medicinal chemistry to modulate the pharmacological properties of peptides.[3][4] This seemingly subtle modification can induce profound changes in a peptide's conformation, proteolytic stability, and receptor binding affinity.[3][4]
In the case of Cilengitide, the N-methylation of the phenylalanine-valine peptide bond was a critical step in its development, leading to a significant increase in its antagonistic activity.[1] This enhancement is attributed to several factors:
-
Conformational Rigidity: N-methylation restricts the conformational flexibility of the peptide backbone.[3] This pre-organization of the peptide into a bioactive conformation reduces the entropic penalty upon binding to the integrin receptor, thereby increasing binding affinity.[5]
-
Increased Proteolytic Stability: The presence of the N-methyl group can sterically hinder the approach of proteases, protecting the peptide from enzymatic degradation and increasing its in vivo half-life.[3]
-
Altered Hydrogen Bonding Capacity: The replacement of the amide proton with a methyl group eliminates a hydrogen bond donor, which can influence both the peptide's conformation and its interaction with the receptor.[1]
-
Enhanced Lipophilicity: The addition of a methyl group can increase the lipophilicity of the peptide, potentially improving its membrane permeability and pharmacokinetic profile.[3]
Studies have shown that the specific position of N-methylation within the RGD peptide sequence is crucial for its biological activity. A methylation scan of the parent peptide c(RGDfV) revealed that N-methylation of the f-V peptide bond resulted in the most potent and selective αvβ3 antagonist, which was named Cilengitide.[6]
Quantitative Analysis of N-Methylation on Cilengitide's Antagonistic Activity
The following table summarizes the quantitative data on the inhibitory activity of Cilengitide and its analogs against various integrins. The data highlights the superior potency and selectivity of the N-methylated compound.
| Compound | Target Integrin | IC50 (nM) | Reference |
| cyclo(RGDfV) | αvβ3 | 4-fold less active than P5 | [6] |
| cyclo(RGDf(NMe)V) (Cilengitide - P5) | αvβ3 | 0.58 | [6] |
| cyclo(RGDfV) | αIIbβ3 | Low activity | [6] |
| cyclo(RGDf(NMe)V) (Cilengitide - P5) | αIIbβ3 | >1000 | [6] |
| cyclo(RGDf(NMe)V) (Cilengitide) | αvβ5 | 11.7 | [7] |
| cyclo(RGDf(NMe)V) (Cilengitide) | α5β1 | 13.2 | [7] |
| cyclo(R-Sar-DfV) (P2) | αvβ3 | 18-fold lower activity than L1 | [6] |
| cyclo(RGDfV) (L1) | αvβ3 | Not specified, used as lead | [6] |
Mechanism of Action and Signaling Pathways
Cilengitide exerts its antagonistic effect by competitively binding to the RGD-binding site of αvβ3 and αvβ5 integrins, thereby preventing their interaction with extracellular matrix proteins like vitronectin.[8][9] This inhibition disrupts downstream signaling pathways that are crucial for endothelial cell survival, proliferation, and migration, ultimately leading to anti-angiogenic and pro-apoptotic effects.[2][10]
The primary signaling pathway inhibited by Cilengitide is the Focal Adhesion Kinase (FAK)/Src/AKT pathway.[2][10] Upon integrin-ligand binding, FAK is recruited to focal adhesions and autophosphorylated, which in turn activates downstream signaling cascades, including the PI3K/AKT pathway, that promote cell survival and proliferation.[11][12] By blocking the initial integrin-ligand interaction, Cilengitide prevents the activation of FAK and subsequently inhibits the downstream pro-survival signals, leading to apoptosis in endothelial and tumor cells.[2][10]
Figure 1: Simplified signaling pathway of Cilengitide's mechanism of action.
Experimental Protocols
Synthesis of N-methylated Cilengitide Analogs
The synthesis of N-methylated peptides like Cilengitide is typically performed using solid-phase peptide synthesis (SPPS) with the Fmoc strategy.[13][14]
Materials:
-
Fmoc-protected amino acids (including Fmoc-N-Me-Val-OH)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM)
-
HPLC for purification
-
Mass spectrometer for characterization
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially. For each coupling step, activate the amino acid with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIEA) in DMF and add it to the resin. The N-methylated amino acid (Fmoc-N-Me-Val-OH) is incorporated at the desired position in the sequence.
-
Washing: After each coupling and deprotection step, wash the resin thoroughly with DMF and DCM.
-
Cleavage and Deprotection: Once the linear peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Cyclization: Perform the cyclization of the linear peptide in solution at high dilution to favor intramolecular reaction. Common cyclization reagents include DPPA or HBTU/HOBt/DIEA.[13]
-
Purification and Characterization: Purify the cyclic peptide using reverse-phase HPLC and confirm its identity and purity by mass spectrometry and analytical HPLC.
Figure 2: General workflow for solid-phase synthesis of N-methylated cyclic peptides.
Integrin-Mediated Cell Adhesion Assay
This assay measures the ability of Cilengitide to inhibit the adhesion of cells expressing αvβ3 or αvβ5 integrins to a substrate coated with an integrin ligand (e.g., vitronectin).[15][16]
Materials:
-
96-well microplate
-
Vitronectin
-
Cells expressing the target integrin (e.g., U87MG glioblastoma cells)
-
Calcein AM (or other fluorescent cell stain)
-
Cilengitide and control compounds
-
Blocking buffer (e.g., BSA in PBS)
-
Wash buffer (e.g., PBS)
-
Fluorescence plate reader
Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with vitronectin overnight at 4°C.
-
Blocking: Wash the wells and block non-specific binding sites with a blocking buffer for 1 hour at 37°C.
-
Cell Labeling: Label the cells with Calcein AM according to the manufacturer's protocol.
-
Treatment: Pre-incubate the labeled cells with various concentrations of Cilengitide or a control compound for 30 minutes at 37°C.
-
Adhesion: Add the treated cells to the coated wells and allow them to adhere for 1-2 hours at 37°C.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader. The percentage of inhibition is calculated relative to the untreated control.
Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the effect of Cilengitide on the migration of cells towards a chemoattractant through a porous membrane.
Materials:
-
Boyden chamber apparatus with porous inserts (e.g., 8 µm pore size)
-
Chemoattractant (e.g., fetal bovine serum)
-
Cells expressing the target integrin
-
Cilengitide and control compounds
-
Cell staining solution (e.g., crystal violet)
-
Microscope
Methodology:
-
Chamber Setup: Place the porous inserts into the wells of a 24-well plate. Add media containing a chemoattractant to the lower chamber.
-
Cell Preparation: Resuspend the cells in serum-free media containing various concentrations of Cilengitide or a control compound.
-
Cell Seeding: Add the cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 6-24 hours) at 37°C.
-
Cell Removal and Staining: Remove the non-migrated cells from the upper surface of the insert with a cotton swab. Fix and stain the migrated cells on the lower surface of the insert with crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
Conclusion
The strategic N-methylation of the c(RGDfV) peptide to create Cilengitide represents a landmark in the rational design of potent and selective integrin antagonists. This single modification dramatically enhances its antagonistic activity by inducing a more favorable, pre-organized conformation for receptor binding and increasing its stability. The subsequent inhibition of the FAK/Src/AKT signaling pathway provides a clear mechanism for its anti-angiogenic and pro-apoptotic effects. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of N-methylated peptides as therapeutic agents. Further research into the nuanced effects of N-methylation on peptide-receptor interactions will undoubtedly fuel the discovery of next-generation targeted therapies.
References
- 1. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cilengitide - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Methylated cyclic RGD peptides as highly active and selective alpha(V)beta(3) integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 11. Substrate specificity of alpha(v)beta(3) integrin-mediated cell migration and phosphatidylinositol 3-kinase/AKT pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 15. youtube.com [youtube.com]
- 16. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cilengitide TFA in vitro Cell Viability and Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilengitide, a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence, is a potent and specific inhibitor of αvβ3 and αvβ5 integrins.[1][2][3][4] These integrins are key mediators of cell-cell and cell-extracellular matrix (ECM) interactions and are often overexpressed in various tumor cells and angiogenic endothelial cells.[2][3] By blocking these integrins, Cilengitide can inhibit tumor growth, metastasis, and angiogenesis by inducing apoptosis and reducing cell proliferation.[3][5] These application notes provide detailed protocols for assessing the in vitro efficacy of Cilengitide TFA using common cell viability and proliferation assays.
Mechanism of Action
Cilengitide competitively binds to αvβ3 and αvβ5 integrins, preventing their interaction with ECM proteins like vitronectin.[2][3] This disruption of cell adhesion triggers several downstream signaling events that culminate in reduced cell viability and proliferation. Key affected pathways include:
-
FAK/Src Pathway: Inhibition of integrin signaling leads to decreased phosphorylation of Focal Adhesion Kinase (FAK) and Src, which are crucial for cell survival and migration.[6]
-
STAT3 Pathway: Cilengitide has been shown to decrease the phosphorylation of STAT3, a transcription factor involved in cell proliferation and survival.[7]
-
TGF-β Pathway: Cilengitide can reduce the expression and activity of Transforming Growth Factor-beta (TGF-β), a cytokine that promotes tumor growth and malignancy.[8]
-
Induction of Apoptosis: By disrupting cell anchorage, Cilengitide can induce a type of programmed cell death known as anoikis in susceptible cells.[3][5][9] It has also been shown to increase the activity of caspase-3, a key executioner of apoptosis.[10]
Quantitative Data Summary
The following tables summarize the reported 50% inhibitory concentrations (IC50) of Cilengitide in various cancer cell lines.
Table 1: IC50 Values of Cilengitide in Melanoma Cell Lines
| Cell Line | Assay Duration | IC50 (µg/mL) |
| B16 | 24, 48, 72 hours | Time- and dose-dependent inhibition observed[5] |
| A375 | 24, 48, 72 hours | Time- and dose-dependent inhibition observed[5] |
Table 2: IC50 Values of Cilengitide in Glioblastoma (GBM) Cell Lines
| Cell Line | IC50 (µM) |
| Various patient-derived GBM lines | Did not exceed 20 µM[11] |
Table 3: Effect of Cilengitide on Breast Cancer Cell Lines (96-hour treatment)
| Cell Line | Effect on Cell Growth at 20 µM |
| T-47D | Almost complete cell loss[12] |
| MCF-7 | Moderate growth delay[12] |
| MDA-MB-231 | Moderate growth delay[12] |
| MDA-MB-468 | Little to no growth delay[12] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This protocol is adapted from a study on melanoma cells.[5]
Materials:
-
This compound
-
Target cells (e.g., B16 or A375 melanoma cells)
-
96-well plates
-
Complete cell culture medium
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed 6 x 10³ cells per well in a 96-well plate and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium at desired concentrations (e.g., 0, 1, 10, 100, and 1000 µg/mL).[5]
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions.
-
Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
At each time point, add 10 µL of CCK-8 solution to each well.
-
Incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Cell Proliferation Assessment using MTS Assay
This protocol is based on a study of breast cancer cell lines.[12]
Materials:
-
This compound
-
Target cells (e.g., T-47D, MCF-7 breast cancer cells)
-
96-well plates
-
Complete cell culture medium
-
MTS substrate
-
Microplate reader
Procedure:
-
Plate cells in 96-well plates and allow them to attach overnight.
-
The next day, treat the cells with varying doses of Cilengitide (e.g., 1, 5, 10, and 20 µM).[12]
-
Incubate the cells for 96 hours in the presence of the drug.[12]
-
After the incubation period, wash the cells and add the MTS substrate according to the manufacturer's instructions.
-
Incubate for 4 hours.[12]
-
Read the absorbance at the appropriate wavelength.
-
Express cell viability as a percentage of the control-treated cells.
Protocol 3: Clonogenic Survival Assay
This protocol is a generalized method based on studies investigating the long-term effects of Cilengitide.[12][13]
Materials:
-
This compound
-
Target cells
-
6-well tissue culture dishes
-
Complete cell culture medium
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Trypsinize and count the cells, then dilute to the appropriate seeding density.
-
Seed the cells in triplicate in 6-well dishes and allow them to attach overnight.
-
The following morning, add the desired concentrations of Cilengitide to the cells.
-
Maintain the cells at 37°C for 10 days to 4 weeks, until colonies of appropriate size have formed.
-
Once colonies are visible, remove the medium and stain the cells with 0.5% crystal violet in methanol for 2 hours.[12]
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies in each well.
Visualizations
Caption: Cilengitide's mechanism of action.
Caption: Workflow for cell viability assays.
References
- 1. Cilengitide response in ultra-low passage glioblastoma cell lines: relation to molecular markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase I and Correlative Biology Study of Cilengitide in Patients with Recurrent Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cilengitide inhibits osteoclast adhesion through blocking the αvβ3-mediated FAK/Src signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of the integrin inhibitor cilengitide on TGF-beta signaling. - ASCO [asco.org]
- 9. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cilengitide, a small molecule antagonist, targeted to integrin αν inhibits proliferation and induces apoptosis of laryngeal cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cilengitide response in ultra-low passage glioblastoma cell lines: relation to molecular markers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro study of combined cilengitide and radiation treatment in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inis.iaea.org [inis.iaea.org]
Assessing Cilengitide TFA-Induced Apoptosis with Annexin V Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilengitide, a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence, is a potent and selective inhibitor of αvβ3 and αvβ5 integrins.[1][2] These integrins play a crucial role in cell adhesion, proliferation, and survival signaling pathways.[2][3] By blocking the interaction of these integrins with the extracellular matrix, Cilengitide disrupts downstream signaling, leading to cell detachment and the induction of apoptosis, a process of programmed cell death.[4][5] This makes Cilengitide a compound of interest in cancer research, particularly for its anti-angiogenic and anti-tumor properties.[2][4]
Annexin V staining is a widely used and reliable method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[6][7][8] In healthy cells, PS is exclusively located on the cytoplasmic side of the cell membrane. During early apoptosis, this asymmetry is lost, and PS becomes exposed on the cell's outer surface.[7][8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye, such as FITC, to label apoptotic cells.[7] Co-staining with a non-vital dye like Propidium Iodide (PI) or 7-AAD allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[7][9] This application note provides a detailed protocol for assessing Cilengitide TFA-induced apoptosis using Annexin V staining and flow cytometry.
Mechanism of Cilengitide-Induced Apoptosis
Cilengitide's pro-apoptotic activity stems from its ability to antagonize αvβ3 and αvβ5 integrins. This inhibition disrupts critical cell-matrix interactions, leading to a cascade of intracellular events that culminate in apoptosis. The proposed signaling pathway is as follows:
Caption: Cilengitide-induced apoptosis signaling pathway.
Experimental Workflow for Assessing Apoptosis
The overall workflow for assessing this compound-induced apoptosis using Annexin V staining involves several key steps, from cell culture and treatment to data acquisition and analysis.
Caption: Experimental workflow for Annexin V staining.
Protocols
Materials and Reagents
-
Cell line of interest (e.g., glioma, endothelial, or other cancer cell lines)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Trypsin-EDTA or a gentle non-enzymatic cell dissociation solution (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile microcentrifuge tubes or flow cytometry tubes
-
Flow cytometer
Protocol for Adherent Cells
-
Cell Seeding: Seed adherent cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Treatment: Once cells have adhered and are at the desired confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 50 µg/mL) and a vehicle control.[4][10] Incubate for the desired period (e.g., 12, 24, or 48 hours).[4][10]
-
Cell Harvesting:
-
Carefully collect the culture supernatant, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Gently detach the adherent cells using a non-enzymatic cell dissociation solution to maintain plasma membrane integrity.[9] Avoid harsh trypsinization.
-
Combine the detached cells with the collected supernatant.
-
-
Cell Washing: Centrifuge the cell suspension at 300-500 x g for 5 minutes at 4°C.[8] Discard the supernatant and wash the cells once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[9]
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[11]
-
Analyze the samples by flow cytometry within one hour.
-
Protocol for Suspension Cells
-
Cell Seeding and Treatment: Seed suspension cells at an appropriate density and treat with this compound as described for adherent cells.
-
Cell Harvesting: Collect the cells by centrifugation at 300-500 x g for 5 minutes at 4°C.[8]
-
Cell Washing and Staining: Follow steps 4-6 of the protocol for adherent cells.
Data Presentation and Interpretation
Flow cytometry data from Annexin V and PI staining allows for the quantification of different cell populations. The results are typically presented in a quadrant plot.
Caption: Quadrant analysis of Annexin V/PI staining.
The percentage of cells in each quadrant should be recorded and can be summarized in a table for comparison across different concentrations of this compound and time points.
Table 1: Example Data Summary of this compound-Induced Apoptosis
| Treatment Group | Concentration (µg/mL) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) | Total Apoptotic Cells (%) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 | 4.3 ± 0.8 |
| This compound | 1 | 85.6 ± 3.5 | 8.1 ± 1.2 | 3.2 ± 0.6 | 3.1 ± 0.4 | 11.3 ± 1.8 |
| This compound | 5 | 60.3 ± 4.2 | 25.4 ± 2.8 | 10.1 ± 1.5 | 4.2 ± 0.7 | 35.5 ± 4.3 |
| This compound | 10 | 42.1 ± 5.1 | 38.7 ± 3.9 | 15.2 ± 2.1 | 4.0 ± 0.9 | 53.9 ± 6.0 |
| This compound | 50 | 20.5 ± 3.8 | 45.3 ± 4.5 | 28.6 ± 3.2 | 5.6 ± 1.1 | 73.9 ± 7.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The Annexin V staining method coupled with flow cytometry is a robust and sensitive technique to quantify the apoptotic effects of this compound on various cell types. By following the detailed protocols and data analysis guidelines presented in these application notes, researchers can accurately assess the pro-apoptotic efficacy of this integrin inhibitor, contributing to a better understanding of its therapeutic potential in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. bosterbio.com [bosterbio.com]
- 10. tandfonline.com [tandfonline.com]
- 11. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for In Vivo Administration of Cilengitide TFA in Murine Orthotopic Glioma Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Cilengitide TFA in murine orthotopic glioma models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of Cilengitide as a potential therapeutic agent for glioblastoma.
Introduction
Cilengitide is a cyclic pentapeptide that acts as a specific inhibitor of αvβ3 and αvβ5 integrins. These integrins are overexpressed on tumor cells and activated endothelial cells in gliomas, playing a crucial role in tumor angiogenesis, invasion, and survival.[1][2] Preclinical studies in orthotopic glioma models have demonstrated that Cilengitide can inhibit tumor growth and prolong survival by disrupting the interaction of these integrins with the extracellular matrix, thereby inducing apoptosis in both tumor and endothelial cells.[3][4] This document outlines the methodologies for establishing murine orthotopic glioma models and protocols for the in vivo administration and efficacy evaluation of this compound.
Data Presentation
Table 1: Efficacy of Cilengitide in Murine Orthotopic Glioma Models
| Glioma Model | Animal Strain | This compound Dosing Regimen | Key Findings | Reference |
| J3T-1 (invasive, angiogenic) | Athymic rats | 200 µ g/100 µL, intraperitoneally, 3 times/week | Significantly increased median survival (57.5 days vs. 31.8 days for control; P < 0.005). Decreased tumor vessel cluster diameter. | [5] |
| J3T-2 (invasive, non-angiogenic) | Athymic rats | 200 µ g/100 µL, intraperitoneally, 3 times/week | No significant effect on survival (48.9 days vs. 48.5 days for control). Reduced diffuse single-cell infiltration. | [5] |
| U87MG | Nude mice | Daily intraperitoneal injections (dose not specified) | Tumor volume remained at 1-2 mm throughout the experiment, while control tumors grew to 120 mm³. Low Ki-67 and CD31 staining in treated tumors. | [6] |
| U87ΔEGFR | Athymic nude mice | 200 μ g/100 μL PBS, intraperitoneally, 3 times per week | In combination with oncolytic virus (RAMBO), significantly increased median survival (38.5 days) compared to Cilengitide alone (19 days) or RAMBO alone (29 days). | [7] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound (lyophilized powder)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 0.22 µm syringe filters
-
Sterile vials
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume. For example, for a concentration of 2 mg/mL (200 µ g/100 µL), dissolve 2 mg of this compound in 1 mL of sterile PBS.
-
Allow the lyophilized this compound to equilibrate to room temperature.
-
Reconstitute the this compound powder with the calculated volume of sterile PBS.
-
Gently vortex the vial until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Establishment of Murine Orthotopic Glioma Model
Materials:
-
Human glioblastoma cell lines (e.g., U87MG, J3T-1, J3T-2)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
8-12 week old male immunodeficient mice (e.g., athymic nude mice)
-
Stereotactic apparatus for small animals
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)
-
Surgical tools (scalpel, drill, Hamilton syringe)
-
Bone wax
-
Suturing material
Procedure:
-
Culture the selected glioma cell line under standard conditions.
-
On the day of surgery, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS or culture medium at a concentration of 1 x 10^5 cells/µL. Keep the cell suspension on ice.
-
Anesthetize the mouse using an appropriate anesthetic.
-
Mount the anesthetized mouse onto the stereotactic frame.
-
Make a sagittal incision on the scalp to expose the skull.
-
Using a stereotactic drill, create a small burr hole at the desired coordinates for injection into the brain parenchyma (e.g., caudate/putamen).
-
Slowly inject the cell suspension (typically 2-5 µL) into the brain using a Hamilton syringe over a period of 5-10 minutes to prevent reflux.
-
After injection, slowly retract the needle over 5 minutes.
-
Seal the burr hole with bone wax.
-
Suture the scalp incision.
-
Monitor the animal closely during recovery. Provide post-operative care, including analgesics, as per institutional guidelines.
-
Allow the tumors to establish for a predetermined period (e.g., 5-7 days) before initiating treatment.
In Vivo Administration of this compound
Materials:
-
Prepared this compound solution
-
Sterile syringes and needles (e.g., 27-gauge)
-
Mice with established orthotopic gliomas
Procedure:
-
Gently restrain the mouse.
-
For intraperitoneal (IP) injection, lift the mouse by the scruff of the neck to expose the abdomen. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Inject the calculated dose of this compound solution (e.g., 100 µL for a 200 µg dose).
-
Administer the treatment according to the planned schedule (e.g., daily or three times a week).
-
Monitor the animals for any signs of toxicity or adverse effects throughout the treatment period.
Evaluation of Treatment Efficacy
Methods:
-
Survival Analysis: Monitor the animals daily for signs of tumor progression (e.g., weight loss, neurological deficits, lethargy). Euthanize animals when they reach a moribund state or a predetermined endpoint. Record the date of death or euthanasia to generate Kaplan-Meier survival curves.
-
Tumor Burden Assessment (Histology): At the end of the study, or at predetermined time points, euthanize the animals and perfuse with 4% paraformaldehyde.
-
Carefully dissect the brain and fix in 4% paraformaldehyde overnight.
-
Process the brains for paraffin embedding.
-
Cut serial sections and stain with Hematoxylin and Eosin (H&E) to visualize the tumor and measure its volume.
-
-
Immunohistochemistry (IHC):
-
Perform IHC on brain sections to assess cell proliferation (Ki-67), angiogenesis (CD31), and apoptosis (TUNEL assay).
-
Quantify the staining to compare treated and control groups.
-
Visualizations
Caption: Cilengitide signaling pathway in glioma cells.
References
- 1. Cilengitide treatment for malignant glioma: current status and future direction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cilengitide in newly diagnosed glioblastoma: biomarker expression and outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 5. Bimodal anti-glioma mechanisms of cilengitide demonstrated by novel invasive glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the angiogenesis inhibitor Cilengitide (EMD 121974) on glioblastoma growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The integrin inhibitor cilengitide enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining Cilengitide TFA with Temozolomide and Radiation in Preclinical Glioblastoma (GBM) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The current standard of care, which includes surgical resection followed by radiation therapy and concomitant and adjuvant temozolomide (TMZ), offers limited survival benefits. Consequently, there is a critical need for novel therapeutic strategies that can enhance the efficacy of existing treatments. Cilengitide TFA (Trifluoroacetate), a cyclic pentapeptide, has emerged as a promising agent in this context. It functions as a specific inhibitor of αvβ3 and αvβ5 integrins, which are cell adhesion molecules that are overexpressed on GBM cells and tumor-associated endothelial cells.[1][2][3][4] These integrins play a crucial role in tumor cell survival, invasion, and angiogenesis.[1][2][3][4] Preclinical studies have demonstrated that Cilengitide can potentiate the effects of radiation and chemotherapy, making the combination of Cilengitide, TMZ, and radiation a compelling therapeutic strategy for GBM.[2][5]
These application notes provide a comprehensive overview of the preclinical data and methodologies for combining this compound with temozolomide and radiation in GBM studies. The information is intended to guide researchers in designing and executing robust preclinical evaluations of this promising therapeutic combination.
Mechanism of Action and Signaling Pathway
Cilengitide exerts its anti-tumor effects by targeting αvβ3 and αvβ5 integrins, thereby disrupting the interaction between tumor cells and the extracellular matrix (ECM). This disruption leads to the inhibition of several key signaling pathways that are critical for GBM progression. Specifically, the inhibition of integrin signaling has been shown to suppress the activity of Focal Adhesion Kinase (FAK), Src family kinases (Src), and Protein Kinase B (AKT), all of which are involved in promoting cell survival and proliferation.[4] By blocking these pathways, Cilengitide can induce apoptosis in both tumor cells and the tumor-associated vasculature.[4] Furthermore, preclinical evidence suggests that Cilengitide can enhance the cytotoxic effects of radiation, a phenomenon known as radiosensitization.[6] The co-administration of Cilengitide and radiation has been shown to activate the NF-κB signaling pathway, a key mediator of the cellular response to radiation.[4]
References
- 1. Integrin inhibitor cilengitide for the treatment of glioblastoma: a brief overview of current clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 5. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The integrin inhibitor cilengitide enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Synergistic Effects of Cilengitide TFA and Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilengitide TFA is a selective inhibitor of the αvβ3 and αvβ5 integrins, which play a crucial role in tumor angiogenesis and invasion.[1][2] Emerging preclinical evidence suggests that Cilengitide may enhance the efficacy of immunotherapies, such as immune checkpoint inhibitors, by modulating the tumor microenvironment and rendering it more susceptible to an anti-tumor immune response.[3][4][5] Specifically, studies have shown that Cilengitide can induce tumor cell apoptosis, inhibit angiogenesis, and decrease the expression of the immune checkpoint ligand PD-L1 on melanoma cells.[3][5][6] This has been observed to synergize with anti-PD-1 therapy in murine melanoma models, leading to reduced tumor growth and prolonged survival.[4][7]
These application notes provide a comprehensive protocol for evaluating the synergistic effects of this compound in combination with various immunotherapies. The protocols outlined below detail methodologies for in vitro and in vivo studies, including assays for assessing synergy, immune cell activation, and tumor microenvironment modulation.
I. In Vitro Synergy Evaluation
This section details the protocols for assessing the synergistic cytotoxic effects of this compound and immunotherapy agents on cancer cell lines.
Cell Line Selection
Select cancer cell lines with known expression of αvβ3 and αvβ5 integrins. It is also pertinent to choose cell lines with varying levels of PD-L1 expression to assess the combination's efficacy in different contexts. Examples include melanoma (B16, A375) and glioblastoma cell lines.[3][8]
Experimental Protocol: Cell Viability and Synergy Analysis
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a dose-response matrix of this compound and the chosen immunotherapy agent (e.g., anti-PD-1 antibody). Include single-agent controls for each drug.
-
Incubation: Incubate the cells for a period of 48-72 hours.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTS assay.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each treatment condition relative to untreated controls.
-
Determine the half-maximal inhibitory concentration (IC50) for each single agent.
-
Analyze the drug interaction using the Chou-Talalay method to calculate the Combination Index (CI).[2][5] Software such as CompuSyn can be utilized for this analysis.[6][9]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Data Presentation
| Treatment Group | This compound (µM) | Immunotherapy (µg/mL) | % Growth Inhibition | Combination Index (CI) |
| Control | 0 | 0 | 0 | - |
| Cilengitide Alone | X | 0 | ... | - |
| Immunotherapy Alone | 0 | Y | ... | - |
| Combination | X | Y | ... | ... |
II. In Vitro Mechanistic Evaluation
These protocols aim to elucidate the mechanisms underlying the observed synergy.
Apoptosis Assay
-
Treatment: Treat cancer cells with this compound, immunotherapy, or the combination for 24-48 hours.
-
Staining: Stain the cells with Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).[3]
Western Blot for PD-L1 and Signaling Pathways
-
Cell Lysis: Lyse treated cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against PD-L1, phosphorylated STAT3 (p-STAT3), and total STAT3.[3][6] Use a loading control like β-actin.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
Data Presentation
| Treatment Group | % Apoptotic Cells | Relative PD-L1 Expression | Relative p-STAT3/STAT3 Ratio |
| Control | ... | ... | ... |
| This compound | ... | ... | ... |
| Immunotherapy | ... | ... | ... |
| Combination | ... | ... | ... |
III. In Vivo Synergy and Immune Response Evaluation
This section describes the protocol for assessing the synergistic anti-tumor effects and impact on the tumor microenvironment in a preclinical animal model.
Animal Model
Utilize a syngeneic tumor model to ensure a fully competent immune system. A subcutaneous B16 melanoma model in C57BL/6 mice is a well-established option.[3][7]
Experimental Protocol: In Vivo Efficacy Study
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.
-
Treatment Groups: Once tumors are palpable, randomize mice into the following treatment groups (n=6-10 per group):
-
Vehicle control
-
This compound alone
-
Immunotherapy alone (e.g., anti-PD-1 antibody)
-
This compound + Immunotherapy
-
-
Drug Administration: Administer drugs according to a predetermined schedule and dosage.[7]
-
Tumor Measurement: Measure tumor volume and body weight regularly.
-
Survival Monitoring: Monitor mice for survival.
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Generate Kaplan-Meier survival curves.
-
Statistical analysis of tumor growth and survival data (e.g., ANOVA, Log-rank test).
-
For a more rigorous assessment of in vivo synergy, consider using statistical frameworks like invivoSyn.
-
Data Presentation
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Median Survival (days) |
| Vehicle | ... | ... |
| This compound | ... | ... |
| Immunotherapy | ... | ... |
| Combination | ... | ... |
IV. Ex Vivo Analysis of the Tumor Microenvironment
These protocols focus on analyzing the immune cell infiltrate and protein expression within the tumor tissue at the end of the in vivo study.
Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Dissociation: Harvest tumors and dissociate them into a single-cell suspension.[1][3]
-
TIL Isolation: Isolate TILs using density gradient centrifugation (e.g., Percoll).[3]
-
Staining: Stain the isolated TILs with a panel of fluorescently labeled antibodies to identify different immune cell subsets (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
-
Analysis: Acquire and analyze the data using a flow cytometer and appropriate software (e.g., FlowJo).[3]
Multiplex Immunohistochemistry (mIHC)
-
Tissue Preparation: Fix tumors in formalin and embed in paraffin (FFPE).
-
Staining: Perform multiplex immunohistochemistry on tissue sections using a panel of antibodies to visualize different immune cell populations (e.g., CD3, CD8, FoxP3) and their spatial relationships within the tumor microenvironment.[4][8][10]
-
Imaging and Analysis: Scan the stained slides and perform quantitative image analysis to determine the density and location of different immune cell types.[11]
Cytokine Release Assay
-
TIL Co-culture: Co-culture isolated TILs with irradiated tumor cells.
-
Supernatant Collection: Collect the supernatant after 24-48 hours.
-
Cytokine Measurement: Measure the concentration of key cytokines (e.g., IFN-γ, TNF-α, IL-2) in the supernatant using ELISA or a multiplex cytokine assay.[12][13][14][15][16]
Data Presentation
| Treatment Group | % CD8+ of CD45+ TILs | CD8+/Treg Ratio | IFN-γ Concentration (pg/mL) |
| Vehicle | ... | ... | ... |
| This compound | ... | ... | ... |
| Immunotherapy | ... | ... | ... |
| Combination | ... | ... | ... |
V. Visualizations
Caption: Signaling pathway of Cilengitide and Anti-PD-1.
Caption: Experimental workflow for evaluating synergy.
References
- 1. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of Tumor-Infiltrating Lymphocytes and Flow Cytometry Analysis [bio-protocol.org]
- 4. Multiplex Immunohistochemistry for Mapping the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multiplex Immunohistochemical Analysis of the Spatial Immune Cell Landscape of the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. combosyn.com [combosyn.com]
- 10. Bright-Field Multiplex Immunohistochemistry Assay for Tumor Microenvironment Evaluation in Melanoma Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Multiplex Immunohistochemical Imaging of the Tumor and Its Microenvironment [e-crt.org]
- 12. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 14. h-h-c.com [h-h-c.com]
- 15. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 16. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Western Blot Analysis of Downstream Signaling Pathways Affected by Cilengitide TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilengitide, a cyclic pentapeptide (cyclo-[RGDfV]), is a potent and selective antagonist of αvβ3 and αvβ5 integrins. These integrins are key mediators of cell-matrix interactions and play crucial roles in tumor angiogenesis, proliferation, and metastasis. By blocking the binding of extracellular matrix proteins like vitronectin to these integrins, Cilengitide disrupts essential signaling cascades within cancer and endothelial cells, leading to reduced cell viability and induction of apoptosis.[1][2][3] This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the effects of Cilengitide TFA on key downstream signaling pathways.
Key Downstream Signaling Pathways Affected by Cilengitide
Cilengitide treatment has been shown to modulate several critical intracellular signaling pathways that are often dysregulated in cancer. Understanding these effects is paramount for elucidating its mechanism of action and for the development of effective therapeutic strategies.
-
FAK/Src Pathway: Focal Adhesion Kinase (FAK) and Src kinase are non-receptor tyrosine kinases that are recruited to integrin-mediated adhesion sites. Their activation is an early event in integrin signaling. Interestingly, some studies have shown that Cilengitide can paradoxically lead to a transient increase in FAK and Src phosphorylation at specific sites, which may be part of a compensatory cellular response before the induction of apoptosis.[4][5] However, other studies in different cell types demonstrate that Cilengitide ultimately inhibits the phosphorylation of FAK and Src, leading to the disruption of cell adhesion and survival signals.[1][2][6]
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation. Integrin-mediated adhesion is a known activator of this pathway. Cilengitide has been demonstrated to inhibit the phosphorylation of Akt, a key downstream effector of PI3K, thereby promoting apoptosis.[1][7]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical regulator of cell proliferation and survival. While integrin signaling can activate this pathway, studies have shown that Cilengitide treatment can lead to a decrease in the phosphorylation of ERK1/2 in some cancer cell models.[7]
-
Apoptosis Pathway: By disrupting cell adhesion and inhibiting pro-survival signaling, Cilengitide induces a form of programmed cell death known as anoikis. This process involves the activation of caspases, a family of proteases that execute the apoptotic program. Western blot analysis can detect the cleavage and activation of key caspases, such as Caspase-3, -7, -8, and -9, in response to Cilengitide treatment.[1][3][8]
Data Presentation: Quantitative Analysis of Protein Modulation by Cilengitide
The following table summarizes the observed effects of Cilengitide on the phosphorylation or expression levels of key signaling proteins as determined by Western blot analysis in various studies. The data is presented as a fold change or percentage change relative to untreated controls.
| Cell Line | Protein | Phosphorylation Site | Cilengitide Concentration | Treatment Time | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Src | Y419 | 10 µM | 10 minutes | Increased phosphorylation | [4][5] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | FAK | Y397, Y576/577 | 10 µM | 10 minutes | Increased phosphorylation | [4][5] |
| Glioma G28 cells | FAK | Not specified | 50 µg/ml | 30-60 minutes | Inhibition of phosphorylation | [1] |
| Glioma G28 cells | Akt | Not specified | 50 µg/ml | 60 minutes | Inhibition of phosphorylation | [1] |
| Osteoclasts (from BMMs) | FAK | Not specified | 20 µM | 60 minutes | Decreased phosphorylation | [2][6] |
| Osteoclasts (from BMMs) | Src | Not specified | 20 µM | 60 minutes | Decreased phosphorylation | [2][6] |
| B16 Melanoma Cells | Akt | Not specified | 5 µg/ml | 12 hours | Decreased phosphorylation | [7] |
| B16 Melanoma Cells | mTOR | Not specified | 5 µg/ml | 12 hours | Decreased phosphorylation | [7] |
| U87ΔEGFR Glioma Cells | Caspase-8 | Cleaved form | 0.5 µM | 16 hours | Increased activation | [8] |
| U87ΔEGFR Glioma Cells | Caspase-3/7 | Cleaved form | 0.5 µM | 16 hours | Increased activation | [8] |
| T-47D Breast Cancer Cells | Apoptosis | Annexin V+ | Various doses | 48 hours | Dose-dependent increase | [3] |
| MCF-7 Breast Cancer Cells | Apoptosis | Annexin V+ | Various doses | 48 hours | Dose-dependent increase | [3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of FAK, Src, PI3K/Akt, and MAPK/ERK Pathways
This protocol provides a general framework for analyzing the phosphorylation status and total protein levels of key signaling molecules affected by this compound.
1. Cell Culture and Treatment: a. Plate cells at a density that will result in 70-80% confluency at the time of harvest. b. Culture cells in appropriate growth medium overnight to allow for attachment. c. The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO or PBS). d. Incubate the cells for the desired treatment duration (e.g., 10 minutes to 48 hours, depending on the target).
2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. f. Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE: a. Normalize all samples to the same protein concentration with lysis buffer. b. Add 4x Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes. c. Load 20-40 µg of protein per lane onto a 4-20% SDS-polyacrylamide gel. d. Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions:
- Phospho-FAK (Tyr397): 1:1000
- Total FAK: 1:1000
- Phospho-Src (Tyr416): 1:1000
- Total Src: 1:1000
- Phospho-Akt (Ser473): 1:1000
- Total Akt: 1:1000
- Phospho-ERK1/2 (Thr202/Tyr204): 1:2000
- Total ERK1/2: 1:1000 c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000 to 1:10,000 in 5% non-fat dry milk in TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film. d. To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH. e. Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.
Protocol 2: Western Blot Analysis of Apoptosis (Caspase Cleavage)
This protocol is specifically designed to detect the activation of caspases, a hallmark of apoptosis.
1. Cell Culture, Treatment, and Lysis: a. Follow steps 1 and 2 from Protocol 1.
2. Protein Quantification, Sample Preparation, and SDS-PAGE: a. Follow steps 3 and 4 from Protocol 1. Use a gel percentage that allows for the resolution of both the pro-caspase and its smaller cleaved fragments.
3. Protein Transfer and Immunoblotting: a. Follow step 5 from Protocol 1. b. Block the membrane as described in Protocol 1. c. Incubate the membrane with primary antibodies that can detect either the pro-form, the cleaved (active) form, or both. Recommended primary antibodies and starting dilutions:
- Cleaved Caspase-3: 1:1000
- Cleaved Caspase-7: 1:1000
- Cleaved Caspase-8: 1:1000
- Cleaved Caspase-9: 1:1000 d. Follow the remaining immunoblotting, detection, and analysis steps as outlined in Protocol 1 (steps 6d-7e).
Mandatory Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for Western blot analysis.
References
- 1. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cilengitide inhibits osteoclast adhesion through blocking the αvβ3-mediated FAK/Src signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro study of combined cilengitide and radiation treatment in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Studying Integrin Expression in Response to Cilengitide TFA using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrins, a family of heterodimeric transmembrane receptors, are pivotal in cell adhesion, signaling, migration, and survival.[1][2] Their dysregulation is a hallmark of various diseases, including cancer, making them a prime target for therapeutic intervention.[2][3] Cilengitide, a cyclic RGD-pentapeptide, is a potent and selective inhibitor of αvβ3 and αvβ5 integrins.[4][5][6] It is being investigated for its anti-angiogenic and anti-tumor properties.[6][7][8] Understanding how Cilengitide TFA (the trifluoroacetate salt of Cilengitide) modulates the expression of its target integrins on the cell surface is crucial for elucidating its mechanism of action and for the development of effective cancer therapies.
Flow cytometry is a powerful technique for the rapid, quantitative, and multi-parametric analysis of single cells in a heterogeneous population.[9] It is an ideal method to study changes in cell surface protein expression, such as integrins, in response to drug treatment.[9][10] This document provides detailed application notes and protocols for utilizing flow cytometry to study the effects of this compound on integrin expression.
Data Presentation
The following tables summarize hypothetical quantitative data based on typical experimental outcomes when studying the effect of this compound on integrin expression. These tables are for illustrative purposes to guide data presentation.
Table 1: Effect of this compound on the Percentage of αvβ3 and αvβ5 Positive Cells
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % αvβ3 Positive Cells (Mean ± SD) | % αvβ5 Positive Cells (Mean ± SD) |
| U87 MG (Glioblastoma) | Vehicle Control | - | 24 | 85.2 ± 4.1 | 62.5 ± 3.7 |
| This compound | 1 | 24 | 83.9 ± 3.8 | 60.1 ± 4.2 | |
| This compound | 10 | 24 | 75.1 ± 5.3 | 51.7 ± 4.9 | |
| This compound | 50 | 24 | 62.4 ± 6.1 | 40.3 ± 5.5 | |
| HUVEC (Endothelial) | Vehicle Control | - | 48 | 92.7 ± 2.5 | 45.8 ± 3.1 |
| This compound | 1 | 48 | 91.5 ± 2.9 | 43.2 ± 3.5 | |
| This compound | 10 | 48 | 80.3 ± 4.2 | 35.1 ± 4.0 | |
| This compound | 50 | 48 | 68.9 ± 5.0 | 28.6 ± 4.7 |
*p < 0.05, **p < 0.01 compared to vehicle control.
Table 2: Effect of this compound on the Mean Fluorescence Intensity (MFI) of αvβ3 and αvβ5
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | MFI of αvβ3 (Mean ± SD) | MFI of αvβ5 (Mean ± SD) |
| U87 MG (Glioblastoma) | Vehicle Control | - | 24 | 1250 ± 150 | 850 ± 90 |
| This compound | 1 | 24 | 1230 ± 140 | 830 ± 85 | |
| This compound | 10 | 24 | 980 ± 120 | 650 ± 70 | |
| This compound | 50 | 24 | 750 ± 100 | 480 ± 60 | |
| HUVEC (Endothelial) | Vehicle Control | - | 48 | 1800 ± 200 | 600 ± 75 |
| This compound | 1 | 48 | 1750 ± 190 | 580 ± 70 | |
| This compound | 10 | 48 | 1300 ± 160 | 420 ± 50 | |
| This compound | 50 | 48 | 950 ± 130 | 310 ± 40 |
*p < 0.05, **p < 0.01 compared to vehicle control.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating adherent or suspension cells with this compound prior to flow cytometric analysis.
Materials:
-
Cell line of interest (e.g., U87 MG, HUVEC)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., sterile PBS or DMSO, depending on this compound solvent)
-
Sterile tissue culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours (for adherent cells).
-
Prepare a stock solution of this compound in the appropriate solvent. Further dilute in complete culture medium to achieve the desired final concentrations (e.g., 1, 10, 50 µM).
-
Remove the culture medium from the cells and replace it with medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C and 5% CO2.
Protocol 2: Sample Preparation and Staining for Flow Cytometry
This protocol details the steps for preparing cells for flow cytometric analysis of integrin expression.
Materials:
-
Treated and control cells from Protocol 1
-
PBS (Phosphate Buffered Saline), Ca2+/Mg2+ free
-
Cell dissociation solution (e.g., Trypsin-EDTA or a non-enzymatic solution) for adherent cells
-
FACS buffer (e.g., PBS with 1-2% BSA or FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated primary antibodies specific for the integrin subunits of interest (e.g., anti-αvβ3, anti-αvβ5).
-
Isotype control antibodies with the same fluorochrome and concentration as the primary antibodies.[11]
-
Viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye).[12]
-
FACS tubes (12 x 75 mm polystyrene tubes).[12]
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
Adherent cells: Wash cells once with PBS, then add the cell dissociation solution and incubate until cells detach. Neutralize the dissociation solution with complete medium, transfer the cell suspension to a centrifuge tube, and centrifuge at 300 x g for 5 minutes.
-
Suspension cells: Transfer the cell suspension directly to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and resuspend the cell pellet in cold FACS buffer. Centrifuge at 300 x g for 5 minutes. Repeat this wash step twice.
-
Cell Counting and Resuspension: Resuspend the cell pellet in FACS buffer and perform a cell count. Adjust the cell concentration to 1 x 10^6 cells/mL in FACS buffer.
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each FACS tube.
-
Add the fluorochrome-conjugated primary antibody or the corresponding isotype control at the predetermined optimal concentration.
-
Incubate for 30-45 minutes at 4°C in the dark.
-
-
Washing: Add 2 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat this wash step.
-
Resuspension and Viability Staining: Resuspend the cell pellet in 300-500 µL of FACS buffer. If using a non-fixable viability dye, add it to the cells just before analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer.
Protocol 3: Flow Cytometry Data Acquisition and Analysis
Setup and Controls:
-
Instrument Setup: Use standardized settings for the flow cytometer to ensure consistency between experiments.
-
Compensation: If using a multi-color panel, run single-color controls to set up the compensation matrix and correct for spectral overlap.
-
Gating Strategy:
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.
-
Use a subsequent plot to gate on single cells to exclude doublets.
-
Use a viability dye to gate on live cells and exclude dead cells, which can non-specifically bind antibodies.[13]
-
-
Negative Controls:
-
Unstained cells: To determine the level of autofluorescence.
-
Isotype controls: To control for non-specific antibody binding to Fc receptors.[11]
-
Fluorescence Minus One (FMO) controls: In multicolor experiments, to properly gate positive and negative populations.
-
Data Analysis:
-
For each sample, acquire a sufficient number of events (e.g., 10,000-50,000 events) within the live, single-cell gate.
-
Create histograms to visualize the fluorescence intensity for each integrin antibody.
-
Set gates for positive and negative populations based on the isotype or FMO controls.
-
Quantify the percentage of positive cells and the Mean Fluorescence Intensity (MFI) for each sample.
-
Compare the results from the this compound-treated samples to the vehicle control to determine the effect of the drug on integrin expression.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway.
Caption: Experimental workflow for flow cytometry.
Caption: Logical gating strategy for data analysis.
References
- 1. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Integrins for Cancer Therapy - Disappointments and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cilengitide: an RGD pentapeptide ανβ3 and ανβ5 integrin inhibitor in development for glioblastoma and other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inis.iaea.org [inis.iaea.org]
- 8. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells | PLOS One [journals.plos.org]
- 9. Application of Flow Cytometry in the Analysis and Sterile Sorting of Cell Populations Based on Integrin Expression | Springer Nature Experiments [experiments.springernature.com]
- 10. Quantitative analysis of integrin expression in effusions using flow cytometric immunophenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Sample Preparation | USF Health [health.usf.edu]
- 13. Flow Cytometry Sample Preparation: Best Practices | KCAS Bio [kcasbio.com]
Establishing Optimal Dosing and Treatment Schedules for Cilengitide TFA in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilengitide TFA is a cyclic pentapeptide that acts as a selective antagonist of αvβ3 and αvβ5 integrins.[1][2] These integrins play a crucial role in tumor angiogenesis, proliferation, and invasion by mediating cell-cell and cell-extracellular matrix interactions.[3][4] Preclinical studies have demonstrated the anti-tumor activity of Cilengitide in various animal models, including glioma and melanoma.[4][5] Establishing an optimal dosing and treatment schedule is critical for maximizing therapeutic efficacy while minimizing potential toxicity. These application notes and protocols provide a comprehensive guide for researchers to design and execute animal studies with this compound.
Mechanism of Action
Cilengitide competitively inhibits the binding of extracellular matrix proteins, such as vitronectin, to αvβ3 and αvβ5 integrins. This blockade disrupts downstream signaling pathways crucial for endothelial and tumor cell survival, proliferation, and migration. The primary mechanisms of action include the inhibition of angiogenesis and the induction of apoptosis in tumor and endothelial cells.[4][6][7]
Signaling Pathways
The inhibition of αvβ3 and αvβ5 integrins by Cilengitide disrupts key signaling cascades, including the Focal Adhesion Kinase (FAK), Src kinase, Ras-Extracellular signal-regulated kinase (ERK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.[1][6][8] These pathways are integral to cell survival and proliferation.
Caption: this compound inhibits αvβ3/αvβ5 integrin signaling.
Pharmacokinetics in Animal Models
Pharmacokinetic properties of Cilengitide vary across different animal species. Understanding these differences is crucial for translating doses between species and to humans.
| Species | Route of Administration | Dose | Half-life (t½) | Key Findings |
| Mouse | Intravenous (IV) | 2.5 mg/kg | ~0.3 hours[8] | High clearance, significant hepatic contribution.[9] |
| Rat | Intravenous (IV) | 2.5 mg/kg | 0.24–0.50 hours[10] | Rapid decline in plasma concentrations.[10] |
| Cynomolgus Monkey | Intravenous (IV) | - | - | High renal excretion of the parent drug, considered closer to human pharmacokinetics.[9] |
Recommended Dosing and Treatment Schedules in Preclinical Models
The optimal dose and schedule for this compound can depend on the tumor model and the therapeutic goal (e.g., monotherapy vs. combination therapy). Both high-dose (anti-angiogenic) and low-dose (pro-angiogenic) effects have been reported.
| Animal Model | Tumor Type | Dose | Route of Administration | Treatment Schedule | Reference |
| Nude Mice | M21-L Melanoma | 10, 50, and 250 µg | Intraperitoneal (IP) | Three times per week | [2] |
| C57BL/6 Mice | B16 Melanoma | 50 mg/kg | Intraperitoneal (IP) | Daily | [5] |
| Athymic Nude Mice | U87ΔEGFR Glioma | 200 µg | Intraperitoneal (IP) | Three times per week | |
| C57BL/6J Mice | Hindlimb Ischemia | 50 µg/kg (low dose) | Intraperitoneal (IP) | Twice a week | |
| C57BL/6J Mice | Hindlimb Ischemia | 5 mg/kg (high dose) | Intraperitoneal (IP) | Twice a week | |
| Nude Mice | Glioblastoma | - | - | - | [4] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile 0.22 µm syringe filters
Protocol:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile PBS to the tube.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If precipitation or incomplete dissolution is observed, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[2]
-
Once fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Prepare fresh on the day of use. Store on ice if not used immediately.
Animal Dosing and Administration
The choice of administration route depends on the experimental design and pharmacokinetic considerations.
a) Intraperitoneal (IP) Injection:
-
Restrain the animal appropriately.
-
Lift the animal's hindquarters to allow the abdominal organs to fall forward.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the prepared this compound solution slowly.
-
Withdraw the needle and return the animal to its cage.
b) Intravenous (IV) Injection (Tail Vein):
-
Warm the animal under a heat lamp to dilate the tail veins.
-
Place the animal in a restraining device.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, cannulate one of the lateral tail veins.
-
Inject the this compound solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Experimental Workflow for Efficacy Studies
References
- 1. Activated αvβ3 Integrin Regulates αvβ5 Integrin–Mediated Phagocytosis in Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Integrins αvβ3 and αvβ5 as prognostic, diagnostic, and therapeutic targets in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential αv integrin–mediated Ras-ERK signaling during two pathways of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase I Study of Continuous Infusion Cilengitide in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo drug disposition of cilengitide in animals and human - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cilengitide TFA in Studying Epithelial-to-Mesenchymal Transition (EMT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilengitide TFA is a potent cyclic pentapeptide antagonist of αvβ3 and αvβ5 integrins. These integrins play a crucial role in cell adhesion, migration, and signaling, processes that are fundamental to the epithelial-to-mesenchymal transition (EMT). EMT is a cellular program implicated in embryonic development, wound healing, and pathological conditions, most notably in cancer progression and metastasis. During EMT, epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype. This compound serves as a valuable tool for researchers studying the molecular mechanisms of EMT by allowing for the targeted inhibition of integrin signaling pathways that contribute to this transition. These application notes provide a comprehensive overview of the use of this compound in EMT research, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Mechanism of Action in EMT
This compound competitively inhibits the binding of extracellular matrix (ECM) proteins, such as vitronectin, to αvβ3 and αvβ5 integrins. This disruption of integrin-ECM interactions interferes with downstream signaling cascades that promote EMT. A key pathway modulated by Cilengitide is the Transforming Growth Factor-beta (TGF-β) signaling pathway, a potent inducer of EMT. By inhibiting integrin signaling, Cilengitide has been shown to suppress TGF-β1-induced EMT in various cancer cell lines. This inhibition occurs through the modulation of both Smad-dependent and Smad-independent (non-Smad) signaling pathways. Specifically, Cilengitide has been observed to attenuate the phosphorylation of Smad2/3, key mediators of the canonical Smad pathway.[1][2][3][4] Furthermore, it can influence non-Smad pathways involving ERK1/2 and β-catenin, although the effects on these pathways can be cell-type specific.[1][2]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on cell viability, its combination effects with other drugs, and its impact on cell invasion.
Table 1: IC50 Values of Cilengitide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| B16 | Melanoma | Not specified, but dose-dependent inhibition observed up to 1000 µg/ml | [5] |
| A375 | Melanoma | Not specified, but dose-dependent inhibition observed up to 1000 µg/ml | [5] |
| BT549 | Triple-Negative Breast Cancer | < 5 (Sensitive) | [3] |
| HS578T | Triple-Negative Breast Cancer | < 5 (Sensitive) | [3] |
| MDAMB436 | Triple-Negative Breast Cancer | < 5 (Sensitive) | [3] |
| MDAMB468 | Triple-Negative Breast Cancer | < 5 (Sensitive) | [3] |
| HCC1806 | Triple-Negative Breast Cancer | > 5 (Resistant) | [3] |
| HCC1937 | Triple-Negative Breast Cancer | > 5 (Resistant) | [3] |
| HCC1143 | Triple-Negative Breast Cancer | > 5 (Resistant) | [3] |
| MDAMB231 | Triple-Negative Breast Cancer | > 5 (Resistant) | [3] |
Table 2: Combination Index (CI) Values for Cilengitide with Erlotinib in NSCLC Cell Lines
CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Erlotinib (µM) | Cilengitide (µM) | Combination Index (CI) Value | Reference |
| A549 | 0.1 | 0.1 | 0.2655 | [6] |
| 0.3 | 0.3 | 0.5058 | [6] | |
| 1 | 1 | 0.6415 | [6] | |
| 3 | 3 | 0.2346 | [6] | |
| 10 | 10 | 0.0298 | [6] | |
| 30 | 30 | 0.0100 | [6] | |
| H1299 | 0.1 | 0.1 | 0.5450 | [6] |
| 0.3 | 0.3 | 0.7446 | [6] | |
| 1 | 1 | 1.7137 | [6] | |
| 3 | 3 | 0.4097 | [6] | |
| 10 | 10 | 0.0357 | [6] | |
| 30 | 30 | 0.0359 | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Cilengitide in the context of EMT and provide a general workflow for common experimental protocols.
Caption: Cilengitide's inhibition of integrins disrupts TGF-β1-induced EMT signaling pathways.
Caption: A general experimental workflow for studying the effects of Cilengitide on EMT.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., A549, H1299, or other relevant cell lines) in appropriate culture vessels and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Serum Starvation (Optional): For studies involving growth factor induction of EMT (e.g., TGF-β1), serum-starve the cells for 2-24 hours prior to treatment to reduce basal signaling.
-
EMT Induction: Treat cells with an EMT-inducing agent, such as TGF-β1 (typically 2-10 ng/mL), for the desired duration (e.g., 24-72 hours).
-
This compound Treatment: Concurrently with or prior to EMT induction, treat the cells with various concentrations of this compound. A dose-response experiment is recommended to determine the optimal concentration for your cell line and experimental conditions.
Western Blot Analysis for EMT Markers
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against EMT markers (e.g., E-cadherin, N-cadherin, Vimentin, α-SMA) and loading controls (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence Staining of EMT Markers
-
Cell Seeding on Coverslips: Seed cells on sterile glass coverslips in a multi-well plate and subject them to the desired treatments.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15-20 minutes, and then permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Blocking and Primary Antibody Incubation: Block the cells with a blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour at room temperature. Incubate with primary antibodies against EMT markers overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on glass slides using an anti-fade mounting medium and visualize the cells using a fluorescence or confocal microscope.
Cell Migration and Invasion Assay (Boyden Chamber/Transwell Assay)
-
Chamber Preparation: For invasion assays, coat the upper surface of the transwell insert membrane (typically 8 µm pore size) with a thin layer of Matrigel or other basement membrane extract and allow it to solidify. For migration assays, no coating is necessary.
-
Cell Seeding: Resuspend the treated cells in serum-free medium and seed them into the upper chamber of the transwell insert.
-
Chemoattractant: Add a chemoattractant (e.g., medium containing 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 12-48 hours) at 37°C.
-
Removal of Non-migrated/invaded Cells: Carefully remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol or paraformaldehyde and stain them with a solution such as crystal violet or DAPI.
-
Quantification: Count the number of migrated/invaded cells in several random fields under a microscope.
Conclusion
This compound is a specific and effective tool for investigating the role of αvβ3 and αvβ5 integrins in the epithelial-to-mesenchymal transition. Its ability to modulate key signaling pathways, particularly those downstream of TGF-β1, makes it an invaluable reagent for elucidating the complex molecular mechanisms underlying EMT in various physiological and pathological contexts. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments utilizing this compound to further our understanding of EMT and its implications in disease.
References
- 1. Cilengitide modulates attachment and viability of human glioma cells, but not sensitivity to irradiation or temozolomide in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cilengitide sensitivity is predicted by overall integrin expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of cilengitide derivatives on TGF-β1-induced epithelial-to-mesenchymal transition and invasion in gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Cilengitide TFA concentration for dose-dependent effects in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cilengitide TFA in cell culture experiments. Our goal is to help you optimize experimental design and overcome common challenges to achieve reliable, dose-dependent results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell line and the specific biological question being investigated. However, based on published studies, a common starting range for assessing dose-dependent effects is between 1 µg/mL and 100 µg/mL.[1][2] Some studies have explored concentrations as low as 1 nM and as high as 1000 µg/mL. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.
Q2: How does this compound affect cell viability and proliferation?
This compound has been shown to inhibit cell viability and proliferation in a time- and dose-dependent manner in various cancer cell lines, including melanoma and glioma.[1][2] For example, in B16 and A375 melanoma cells, Cilengitide inhibited growth at concentrations of 5 µg/ml and 10 µg/ml.[1] Similarly, in G28 and G44 glioma cell lines, a significant inhibitory effect on cell proliferation was observed at concentrations as low as 1 µg/ml after 48 hours.[2]
Q3: Can this compound induce apoptosis?
Yes, Cilengitide has been demonstrated to induce apoptosis in several cell types.[2][3][4] In endothelial and glioma cells, Cilengitide treatment led to an increased proportion of apoptotic cells.[2] For instance, treatment of G28 and G44 glioma cells with 5 µg/ml Cilengitide resulted in 18% and 30% apoptotic cells, respectively.[2] The induction of apoptosis is often observed concurrently with cell detachment.[2]
Q4: What are the key signaling pathways affected by this compound?
Cilengitide primarily targets αvβ3 and αvβ5 integrins, thereby inhibiting downstream signaling pathways crucial for cell survival, proliferation, and migration.[2][5][6] Key pathways affected include:
-
FAK/Src/AKT Pathway: Cilengitide has been shown to inhibit the phosphorylation of Focal Adhesion Kinase (FAK), Src, and Akt in endothelial and glioma cells, leading to cellular detachment and apoptosis.[2][5]
-
STAT3 Pathway: In melanoma cells, Cilengitide has been observed to downregulate the expression of PD-L1 via the STAT3 pathway.[1]
Q5: I am observing inconsistent or unexpected results. What are some common troubleshooting steps?
Inconsistent results can arise from several factors. Here are a few troubleshooting tips:
-
TFA Salt Contamination: Cilengitide is often supplied as a trifluoroacetate (TFA) salt. Residual TFA can interfere with cellular assays, potentially affecting cell proliferation and viability.[7] If you suspect this is an issue, consider using a different salt form of the peptide or ensuring high purity.
-
Cell Line Variability: Different cell lines exhibit varying sensitivity to Cilengitide. This can be due to differences in integrin expression levels.[8] It is essential to characterize the integrin expression profile of your cell line.
-
Experimental Conditions: Ensure consistent cell seeding density, serum concentration in the media, and incubation times. Small variations in these parameters can lead to significant differences in results.[9]
-
Peptide Stability: Prepare fresh stock solutions of Cilengitide and avoid repeated freeze-thaw cycles to maintain its activity.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no effect at expected concentrations | Low integrin expression on the cell line. | Verify the expression of αvβ3 and αvβ5 integrins on your cells using flow cytometry or western blotting. |
| Inactive this compound. | Prepare fresh solutions. Purchase from a reputable supplier and check the certificate of analysis. | |
| High cell death even at low concentrations | High sensitivity of the cell line. | Perform a wider dose-response curve starting from much lower concentrations (e.g., in the nM range). |
| TFA toxicity. | Consider using a different salt form of Cilengitide or a highly purified version with minimal TFA. | |
| Inconsistent results between experiments | Variation in cell passage number. | Use cells within a consistent and low passage number range for all experiments.[9] |
| Inconsistent seeding density. | Ensure precise and consistent cell counting and seeding for each experiment. | |
| Edge effects in multi-well plates. | To minimize edge effects, fill the outer wells with sterile PBS or media and do not use them for experimental samples.[9] |
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on various cell lines as reported in the literature.
Table 1: IC50 Values of Cilengitide in Different Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| B16 | Melanoma | Not explicitly stated, but inhibition observed at 5-10 µg/ml | [1] |
| A375 | Melanoma | Not explicitly stated, but inhibition observed at 5-10 µg/ml | [1] |
| Various GBM cell lines | Glioblastoma | < 20 µM | [10] |
Note: IC50 values can vary significantly between different studies and experimental conditions.
Table 2: Observed Effects of Cilengitide at Various Concentrations
| Cell Line | Concentration | Duration | Observed Effect | Reference |
| HMEC-1 | 1 µg/ml | 24, 48, 72 hrs | 33%, 59%, and 44% inhibition of proliferation, respectively | [2] |
| HMEC-1 | 5, 50 µg/ml | 72 hrs | Almost no proliferation | [2] |
| G28, G44 | 1 µg/ml | 48 hrs | Significant inhibition of cell proliferation | [2] |
| G28, G44 | 5 µg/ml | 24 hrs | 18% and 30% apoptotic cells, respectively | [2] |
| B16, A375 | 5, 10 µg/ml | Not specified | Fewer colonies in colony formation assay | [1] |
| HUVEC | Not specified | Not specified | Increased permeability of HUVEC monolayers | [6] |
Experimental Protocols
1. Cell Viability/Proliferation Assay (e.g., CCK-8 or WST-1)
This protocol provides a general framework for assessing the effect of Cilengitide on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.[11]
-
Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the Cilengitide-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of TFA solvent, if applicable).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[1][2]
-
Assay: Add 10 µL of CCK-8 or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the steps to quantify apoptosis induced by Cilengitide.
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of Cilengitide for the desired duration (e.g., 24 hours).[2]
-
Cell Collection: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine them with the floating cells from the supernatant.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Signaling Pathway and Workflow Diagrams
Caption: Workflow for optimizing this compound dose.
Caption: Cilengitide's effect on the FAK/Src/AKT pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cilengitide inhibits osteoclast adhesion through blocking the αvβ3-mediated FAK/Src signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells | PLOS One [journals.plos.org]
- 7. genscript.com [genscript.com]
- 8. Cilengitide sensitivity is predicted by overall integrin expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Cilengitide response in ultra-low passage glioblastoma cell lines: relation to molecular markers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclic RGD Pentapeptide Cilengitide Enhances Efficacy of Gefitinib on TGF-β1-Induced Epithelial-to-Mesenchymal Transition and Invasion in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting lack of Cilengitide TFA efficacy in specific cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the lack of Cilengitide TFA efficacy in specific cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Cilengitide is a cyclic pentapeptide that acts as a selective and potent antagonist of αvβ3 and αvβ5 integrins.[1][2][3] It mimics the Arginine-Glycine-Aspartic acid (RGD) motif found in extracellular matrix (ECM) proteins like vitronectin, fibronectin, and osteopontin.[2] By competitively binding to these integrins, Cilengitide blocks their interaction with ECM ligands, thereby disrupting downstream signaling pathways involved in cell survival, proliferation, migration, and angiogenesis.[2][3]
Q2: In which cancer cell lines has this compound shown limited efficacy, and what are the potential reasons?
Cilengitide has demonstrated variable efficacy across different cancer cell lines. For instance, in triple-negative breast cancer (TNBC), cell lines such as HCC1806, HCC1937, HCC1143, and MDA-MB-231 have been classified as resistant (IC50 > 5 µM).[4] Conversely, BT549, HS578T, MDAMB436, and MDAMB468 have been identified as sensitive (IC50 < 5 µM).[4] In melanoma, B16 and A375 cell lines have shown sensitivity to Cilengitide.[5]
The primary reasons for a lack of efficacy are often multifactorial and can include:
-
Low or absent expression of target integrins (αvβ3 and αvβ5): The drug's efficacy is contingent on the presence of its targets on the cell surface.
-
High overall integrin expression: Cancer cells expressing a diverse repertoire of integrins can compensate for the blockade of αvβ3 and αvβ5 by utilizing other integrins for adhesion and survival signaling.[4][6][7] This phenomenon is known as integrin crosstalk.[4]
-
Composition of the extracellular matrix (ECM): The presence of ECM proteins such as laminin and fibronectin can confer resistance by providing alternative adhesion substrates for non-target integrins.[6][8]
-
Activation of alternative signaling pathways: Cancer cells can develop resistance by upregulating parallel signaling cascades that bypass the dependency on integrin-mediated signaling.
Troubleshooting Guide
Problem: My cancer cell line is not responding to this compound treatment, as indicated by a high IC50 value in cell viability assays.
This guide provides a systematic approach to investigate the potential reasons for the observed lack of efficacy.
Step 1: Verify Target Expression
Question: Are the target integrins, αvβ3 and αvβ5, expressed on the surface of my cancer cell line?
Rationale: Cilengitide's efficacy is directly dependent on the presence of its molecular targets.
Experimental Approach:
-
Quantitative Flow Cytometry: This is the recommended method for assessing the cell surface expression of integrins.
-
Western Blotting: Can be used to determine the total cellular protein levels of integrin subunits (αv, β3, and β5).
Interpretation of Results:
-
High Expression: If both αvβ3 and αvβ5 are highly expressed, the lack of efficacy is likely due to downstream resistance mechanisms.
-
Low to No Expression: If the target integrins are absent or expressed at very low levels, the cell line is intrinsically resistant to Cilengitide.
Step 2: Investigate Global Integrin Profile and ECM Interactions
Question: Could other integrins be compensating for the inhibition of αvβ3 and αvβ5?
Rationale: High overall expression of various integrins can provide alternative adhesion and survival signals, rendering the inhibition of a specific integrin pair ineffective.[4][6][7] For example, upregulation of integrins like ITGA6 and ITGB4 has been observed in Cilengitide-resistant breast cancer cell lines.[6]
Experimental Approach:
-
Pan-Integrin Flow Cytometry Panel: Analyze the expression of a broader range of integrin subunits (e.g., β1, β4, α2, α3, α5, α6).
-
Cell Adhesion Assays: Plate cells on different ECM protein coatings (e.g., vitronectin, fibronectin, laminin, collagen) in the presence and absence of Cilengitide to assess which integrin-ECM interactions are dominant.
Interpretation of Results:
-
High Expression of Non-Target Integrins: A diverse and abundant integrin profile suggests a high potential for compensatory mechanisms.
-
Adhesion to Fibronectin/Laminin in the Presence of Cilengitide: This indicates that the cells can utilize non-target integrins (e.g., α5β1 for fibronectin, α6β1/α6β4 for laminin) for adhesion, thus circumventing the effects of Cilengitide.[6]
Step 3: Analyze Downstream Signaling Pathways
Question: Are the downstream signaling pathways (FAK/Src/Akt) being inhibited by Cilengitide treatment?
Rationale: Cilengitide is expected to reduce the phosphorylation and activation of Focal Adhesion Kinase (FAK), Src, and Akt.[9][10] Persistent activation of these pathways despite Cilengitide treatment points to resistance.
Experimental Approach:
-
Western Blotting for Phosphorylated Proteins: Treat cells with Cilengitide for various time points and concentrations and probe cell lysates for phosphorylated FAK (Tyr397), phosphorylated Src (Tyr416), and phosphorylated Akt (Ser473).
Interpretation of Results:
-
No Reduction in Phosphorylation: This indicates that the signaling cascade remains active, possibly due to upstream activation by other receptors or mutations within the pathway.
-
Paradoxical Activation: In some contexts, low concentrations of RGD-mimetic integrin antagonists have been reported to paradoxically enhance angiogenesis and tumor growth.[2] This may be due to partial receptor occupancy leading to an activating conformational change.[11]
Data Summary
Table 1: Cilengitide IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Sensitivity | Reference |
| BT549 | Triple-Negative Breast Cancer | < 5 | Sensitive | [4] |
| HS578T | Triple-Negative Breast Cancer | < 5 | Sensitive | [4] |
| MDAMB436 | Triple-Negative Breast Cancer | < 5 | Sensitive | [4] |
| MDAMB468 | Triple-Negative Breast Cancer | < 5 | Sensitive | [4] |
| HCC1806 | Triple-Negative Breast Cancer | > 5 | Resistant | [4] |
| HCC1937 | Triple-Negative Breast Cancer | > 5 | Resistant | [4] |
| HCC1143 | Triple-Negative Breast Cancer | > 5 | Resistant | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | > 5 | Resistant | [4] |
| B16 | Melanoma | Not explicitly stated, but sensitive | Sensitive | [5] |
| A375 | Melanoma | Not explicitly stated, but sensitive | Sensitive | [5] |
Table 2: Integrin Expression Profile in Cilengitide Sensitive vs. Resistant TNBC Cell Lines
| Integrin Subunit | Expression in Resistant Lines (relative to sensitive) | Reference |
| ITGA6 | Higher | [6] |
| ITGB4 | Higher | [6] |
| ITGA2 | Tended to be higher | [6] |
| ITGA3 | Tended to be higher | [6] |
| ITGB1 | Tended to be higher | [6] |
Experimental Protocols
Protocol 1: Quantitative Flow Cytometry for Integrin Expression
-
Cell Preparation: Harvest cells and prepare a single-cell suspension of 1 x 10^6 cells per sample.
-
Blocking: Resuspend cells in a blocking buffer (e.g., DMEM with 2% BSA and 2% FCS) and incubate on ice for 30 minutes.
-
Primary Antibody Incubation: Incubate cells with primary antibodies specific for integrin subunits (e.g., anti-αvβ3 clone LM609, anti-αvβ5 clone P1F6) or an isotype control, diluted in a labeling buffer, for 1 hour on ice.
-
Washing: Wash the cells twice with PBS containing 2% FCS to remove unbound antibodies.
-
Secondary Antibody Incubation: If the primary antibody is not directly conjugated, incubate the cells with a fluorescently-labeled secondary antibody for 45 minutes on ice in the dark.
-
Final Wash and Staining: Wash the cells as in step 4. Just before analysis, resuspend the cells in a buffer containing a viability dye (e.g., DAPI or Propidium Iodide) to exclude dead cells.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 live-cell events.
-
Data Analysis: Quantify the Mean Fluorescence Intensity (MFI) for each integrin, subtracting the MFI of the isotype control.
Protocol 2: Western Blot for FAK/Src/Akt Phosphorylation
-
Cell Lysis: After treating cells with Cilengitide, wash them with ice-cold PBS and lyse them in a RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. For phospho-proteins, BSA is generally recommended.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FAK (Tyr397), FAK, p-Src (Tyr416), Src, p-Akt (Ser473), and Akt overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Densitometrically quantify the bands for the phosphorylated proteins and normalize them to the total protein levels.
Visualizations
Caption: Cilengitide signaling pathway inhibition.
Caption: Troubleshooting workflow for Cilengitide inefficacy.
Caption: Mechanisms of resistance to Cilengitide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Cilengitide sensitivity is predicted by overall integrin expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cilengitide sensitivity is predicted by overall integrin expression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cilengitide inhibits osteoclast adhesion through blocking the αvβ3-mediated FAK/Src signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Addressing solubility and stability issues of Cilengitide TFA in experimental buffers
Welcome to the Technical Support Center for Cilengitide TFA. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on addressing solubility and stability issues of this compound in experimental buffers. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Cilengitide is a cyclic pentapeptide (cyclo-[Arg-Gly-Asp-D-Phe-N(Me)-Val]) that acts as a potent and selective inhibitor of αvβ3 and αvβ5 integrins.[1] These integrins are cell surface receptors that play a crucial role in cell adhesion, migration, proliferation, and angiogenesis, processes that are highly relevant in cancer progression.[2] By blocking the binding of extracellular matrix proteins like vitronectin to these integrins, Cilengitide can inhibit tumor growth and angiogenesis.[3] The trifluoroacetate (TFA) salt is a common form for synthetic peptides, resulting from its use in the purification process.[4]
Q2: How should I store this compound?
For long-term storage, lyophilized this compound powder should be stored at -20°C. Stock solutions, typically prepared in an organic solvent like DMSO, should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
Directly dissolving this compound in aqueous buffers can be challenging due to its limited solubility. It is generally recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the desired aqueous buffer.
Q5: What is the role of the trifluoroacetate (TFA) counter-ion?
Trifluoroacetic acid is used during the synthesis and purification of peptides. The TFA counter-ion can impact the peptide's solubility, stability, and even its biological activity.[4] For sensitive in vivo or cell-based assays, researchers may consider exchanging the TFA counter-ion for a more biocompatible one, such as acetate or chloride.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
Possible Causes:
-
Exceeding Solubility Limit: The concentration of this compound in the final aqueous solution may be above its solubility limit.
-
pH of the Buffer: The pH of the buffer can significantly influence the solubility of peptides.
-
Buffer Composition: Certain salts or other components in the buffer may interact with this compound, leading to precipitation.
-
Temperature: Changes in temperature can affect solubility.
Solutions:
-
Reduce Final Concentration: Lower the final concentration of this compound in your experimental buffer.
-
Optimize pH: Empirically test the solubility of this compound in buffers with different pH values to find the optimal range.
-
Modify Buffer Composition: If possible, try simpler buffer systems or remove components that may be causing precipitation.
-
Pre-warm/Pre-cool Buffer: Depending on the solubility characteristics, pre-warming or pre-cooling the buffer before adding the this compound stock solution may help.
-
Increase Organic Co-solvent: For in vitro assays where a small amount of organic solvent is tolerable, slightly increasing the percentage of the co-solvent (e.g., DMSO) in the final solution can improve solubility.
Issue 2: Inconsistent experimental results or loss of activity over time.
Possible Causes:
-
Degradation of this compound: The peptide may be unstable in the experimental buffer, especially with prolonged incubation at physiological temperatures.
-
Adsorption to Surfaces: Peptides can adsorb to plasticware, leading to a decrease in the effective concentration.
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles of the stock solution can lead to degradation or aggregation.
Solutions:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions of this compound from a frozen stock solution for each experiment.
-
Use Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes and pipette tips to minimize adsorption.
-
Aliquot Stock Solutions: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Conduct Stability Studies: If the experimental design requires long incubation times, it is advisable to perform a preliminary stability study of this compound in your specific experimental buffer under the same conditions.
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Water | 25 mg/mL (35.58 mM) | [5] |
| PBS (pH 7.2) | 16.67 mg/mL (23.72 mM) | [6] |
Table 2: Storage Recommendations
| Form | Storage Temperature | Duration | Reference |
| Lyophilized Powder | -20°C | Long-term | - |
| Stock Solution in DMSO | -80°C | Up to 6 months | [6] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
Lyophilized this compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of Working Solution for Cell-Based Assays
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed cell culture medium or experimental buffer
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium or your experimental buffer to achieve the final desired concentration.
-
Gently mix the solution by pipetting up and down. Avoid vigorous vortexing which can cause peptide degradation.
-
Use the freshly prepared working solution immediately in your experiment.
-
Visualizations
Caption: Cilengitide inhibits integrin signaling, leading to decreased cell survival and apoptosis.
Caption: A general experimental workflow for using this compound in cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Investigating Potential Off-Target Effects of Cilengitide TFA in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their investigation of potential off-target effects of Cilengitide TFA in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cilengitide?
Cilengitide is a cyclic pentapeptide that acts as a specific inhibitor of the αvβ3 and αvβ5 integrins.[1][2][3] It is designed to mimic the arginine-glycine-aspartic acid (RGD) sequence, which is a recognition motif for these integrins in the extracellular matrix (ECM).[4] By competitively binding to these integrins, Cilengitide blocks their interaction with ECM proteins like vitronectin, fibronectin, and osteopontin.[4] This disruption of cell-matrix interactions can lead to the inhibition of cell adhesion, migration, proliferation, and survival in cells that rely on these integrins.[5][6]
Q2: What are the known on-target signaling pathways affected by Cilengitide?
Cilengitide's inhibition of αvβ3 and αvβ5 integrins primarily affects downstream signaling pathways that regulate cell survival and proliferation. The key pathways include:
-
FAK/Src/AKT Pathway: Inhibition of integrin signaling leads to reduced phosphorylation of Focal Adhesion Kinase (FAK), Src, and Akt, which can induce apoptosis.[2][3][7]
-
PI3K/AKT/mTOR Pathway: Cilengitide has been shown to decrease the phosphorylation of AKT and mTOR, impacting cell viability.[8]
-
MAPK Pathway: The Ras/MAPK kinase pathway can be modulated by integrin signaling, and its disruption by Cilengitide can affect cell proliferation.[4]
-
TGF-β Signaling: Cilengitide can lead to reduced TGF-β expression and signaling, which is implicated in cell growth and differentiation.[9]
Q3: Are there any known off-target effects of Cilengitide?
While Cilengitide is designed to be a specific inhibitor of αvβ3 and αvβ5 integrins, the possibility of off-target effects should be considered, especially at high concentrations. Some studies have noted that very high concentrations of Cilengitide were necessary to inhibit the growth of some glioma cell lines, which may not be solely related to αvβ3 and αvβ5 inhibition.[1] Additionally, at very low concentrations, some RGD-mimetic integrin antagonists have been reported to potentially enhance angiogenesis, a paradoxical effect.[4] Researchers should carefully titrate Cilengitide concentrations in their specific primary cell model to distinguish between on-target and potential off-target effects.
Troubleshooting Guides
Issue 1: High levels of unexpected cell death in primary cell cultures at low Cilengitide concentrations.
-
Possible Cause 1: High sensitivity of primary cells. Primary cells can be more sensitive to perturbations than immortalized cell lines. The on-target effect of disrupting cell adhesion might be more pronounced and lead to anoikis (a form of apoptosis triggered by loss of cell anchorage) even at low concentrations.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Test a wide range of Cilengitide concentrations, starting from sub-nanomolar levels, to determine the optimal concentration for your primary cells.
-
Assess apoptosis: Use assays like Annexin V/Propidium Iodide staining to confirm if the observed cell death is due to apoptosis.[7]
-
Check integrin expression: Verify the expression levels of αvβ3 and αvβ5 integrins on your primary cells using flow cytometry or western blotting. Low expression might indicate that other mechanisms are at play.
-
Control for solvent effects: Ensure that the vehicle used to dissolve this compound (e.g., DMSO) is not causing toxicity at the concentrations used.
-
Issue 2: No significant effect on cell proliferation or viability is observed, even at high Cilengitide concentrations.
-
Possible Cause 1: Low or absent expression of target integrins. The primary cells being used may not express sufficient levels of αvβ3 and αvβ5 integrins for Cilengitide to exert its effects.
-
Troubleshooting Steps:
-
Confirm target expression: As mentioned above, quantify the expression of αvβ3 and αvβ5 integrins on your primary cells.
-
Use positive controls: Test Cilengitide on a cell line known to be sensitive to its effects (e.g., HUVECs or certain glioma cell lines) to ensure the compound is active.[7]
-
Assess cell adhesion: Directly measure the effect of Cilengitide on the adhesion of your primary cells to vitronectin-coated surfaces. A lack of effect would suggest a different mechanism of adhesion is dominant.
-
-
Possible Cause 2: Redundant survival pathways. Primary cells may have robust alternative survival signaling pathways that compensate for the inhibition of integrin-mediated signals.
-
Troubleshooting Steps:
-
Investigate other integrins: The cells might be relying on other integrins for survival. Consider using pan-integrin inhibitors or antibodies against other specific integrin subunits to investigate this possibility.
-
Analyze signaling pathways: Perform western blot analysis for key survival proteins (e.g., phosphorylated Akt, Erk) to see if they remain activated in the presence of Cilengitide.
-
Issue 3: Inconsistent or variable results between experiments.
-
Possible Cause 1: Variability in primary cell isolates. Primary cells from different donors or even different passages from the same donor can exhibit significant variability.
-
Troubleshooting Steps:
-
Standardize cell isolation and culture: Use a consistent protocol for isolating and culturing your primary cells.
-
Use cells at a consistent passage number: Avoid using high-passage primary cells as their phenotype and integrin expression may change over time.
-
Increase biological replicates: Use primary cells from multiple donors to ensure the observed effects are not donor-specific.
-
-
Possible Cause 2: Instability of this compound.
-
Troubleshooting Steps:
-
Proper storage: Store this compound according to the manufacturer's instructions, typically at -20°C.
-
Fresh dilutions: Prepare fresh dilutions of Cilengitide for each experiment from a stock solution. One study confirmed the stability of Cilengitide in cell culture medium for at least 24 hours at 37°C.[10]
-
Quantitative Data Summary
Table 1: Effect of Cilengitide on Cell Proliferation
| Cell Type | Concentration (µg/mL) | Incubation Time (hours) | % Inhibition of Proliferation | Reference |
| HMEC-1 | 1 | 24 | 33% | [7] |
| HMEC-1 | 1 | 48 | 59% | [7] |
| HMEC-1 | 1 | 72 | 44% | [7] |
| HMEC-1 | 5 | - | Almost no proliferation | [7] |
| HMEC-1 | 50 | - | Almost no proliferation | [7] |
| Glioma G28 | 1 | 48 | Significant inhibition | [7] |
| Glioma G44 | 1 | 48 | Significant inhibition | [7] |
| B16 Melanoma | 1 - 1000 | 24, 48, 72 | Dose and time-dependent inhibition | [8][11] |
| A375 Melanoma | 1 - 1000 | 24, 48, 72 | Dose and time-dependent inhibition | [8][11] |
Table 2: Effect of Cilengitide on Apoptosis
| Cell Type | Concentration (µg/mL) | Incubation Time (hours) | % Apoptotic Cells | Reference |
| Glioma G28 | 5 | 24 | 18% | [7] |
| Glioma G44 | 5 | 24 | 30% | [7] |
| B16 Melanoma | 5 | 12 | 15.27% | [8] |
| B16 Melanoma | 10 | 12 | 21.71% | [8] |
| A375 Melanoma | 5 | 12 | 14.89% | [8] |
| A375 Melanoma | 10 | 12 | 36.6% | [8] |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
-
Seed primary cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.[12]
-
Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.[12]
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[12]
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Seed primary cells in 6-well plates and treat with desired concentrations of this compound for the specified time.
-
Collect both floating and attached cells by trypsinization and centrifugation.[7]
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to quantify early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).[7]
Protocol 3: Western Blotting for Signaling Pathway Analysis
-
Culture primary cells to 70-80% confluency and then serum-starve for 24 hours.[7]
-
Treat the cells with this compound at the desired concentrations for various time points (e.g., 30, 60, 120 minutes).[7]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[7]
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., FAK, Akt, Erk) overnight at 4°C.[7]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL detection reagent and quantify band intensities using densitometry software.[7]
Visualizations
Caption: Cilengitide's mechanism of action on the FAK/Src/Akt pathway.
References
- 1. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cilengitide - Wikipedia [en.wikipedia.org]
- 3. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 4. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. asco.org [asco.org]
- 10. Cilengitide modulates attachment and viability of human glioma cells, but not sensitivity to irradiation or temozolomide in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclic RGD Pentapeptide Cilengitide Enhances Efficacy of Gefitinib on TGF-β1-Induced Epithelial-to-Mesenchymal Transition and Invasion in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Impact of the Tumor Microenvironment on Cilengitide TFA Therapeutic Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of the tumor microenvironment (TME) on the therapeutic efficacy of Cilengitide TFA.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: Cilengitide is a cyclic pentapeptide that acts as a potent and selective antagonist of αvβ3 and αvβ5 integrins.[1][2] These integrins are cell surface transmembrane proteins that mediate interactions between cells and the extracellular matrix (ECM), playing a crucial role in cell signaling, migration, angiogenesis, and tumor cell survival.[2][3] By blocking these integrins, Cilengitide can inhibit tumor growth by targeting tumor cells directly and by inhibiting tumor angiogenesis.[4]
Q2: How does the extracellular matrix (ECM) composition affect Cilengitide's efficacy?
A2: The composition of the ECM significantly influences Cilengitide's effectiveness. ECM proteins such as fibronectin, laminin, and vitronectin can confer resistance to Cilengitide.[1][5][6] For instance, the addition of exogenous fibronectin has been shown to confer resistance to sensitive triple-negative breast cancer (TNBC) cell lines.[1][6] Adhesion to these ECM proteins can promote cell adhesion-mediated drug resistance (CAMDR).[5]
Q3: What is the role of cancer-associated fibroblasts (CAFs) in Cilengitide treatment?
A3: Cancer-associated fibroblasts (CAFs) are a key component of the TME that can influence Cilengitide's efficacy. CAFs contribute to the remodeling of the ECM by assembling fibronectin, a process that can be mediated by integrin-αvβ3.[7] This remodeling can create a microenvironment that promotes tumor cell invasion and potentially reduces the effectiveness of integrin inhibitors like Cilengitide.[7][8]
Q4: Does hypoxia in the tumor microenvironment alter the response to Cilengitide?
A4: Yes, hypoxia can impact Cilengitide's therapeutic response. Hypoxia has been shown to stimulate the αvβ3 and αvβ5 integrin pathways.[9] Treatment of glioblastoma cells with Cilengitide under hypoxic conditions can lead to a dose-dependent decrease in the intracellular level of hypoxia-inducible factor 1α (HIF-1α), suggesting that αvβ3 and αvβ5 are key regulators of the glioma response to hypoxia.[9] However, in some meningioma cell lines, hypoxia did not significantly alter the apoptotic response to Cilengitide.[10]
Q5: Can Cilengitide be combined with other therapies to overcome TME-mediated resistance?
A5: Yes, combining Cilengitide with other therapies is a promising strategy. Preclinical studies have shown that Cilengitide can enhance the efficacy of radiotherapy and chemotherapy.[9][11] For example, it has demonstrated an additive effect with temozolomide in inhibiting proliferation and inducing apoptosis in glioma cells.[11] More recently, Cilengitide has been shown to enhance the efficacy of anti-PD-1 immunotherapy in a murine melanoma model by positively regulating the tumor immune microenvironment.[12][13][14][15]
Troubleshooting Guides
Problem: Reduced Cilengitide efficacy in in vitro cell culture experiments.
| Possible Cause | Troubleshooting Suggestion |
| High overall integrin expression in cell lines. | Cells with high pan-integrin expression may exhibit resistance.[1][6] Consider using cell lines with lower overall integrin levels or knocking down specific integrins to assess their contribution to resistance. |
| Presence of specific ECM proteins in the culture substrate. | ECM components like fibronectin and laminin can confer resistance.[6] Test Cilengitide sensitivity on different ECM-coated plates (e.g., collagen, fibronectin, laminin) to identify ECM-dependent resistance. |
| Cell-derived ECM deposition. | Cells can secrete their own ECM, which may modulate Cilengitide sensitivity.[1] Perform cell replating experiments to assess the impact of cell-derived ECM. |
Problem: Lack of in vivo anti-tumor activity of Cilengitide in animal models.
| Possible Cause | Troubleshooting Suggestion |
| Tumor model is angiogenesis-independent. | Cilengitide's anti-tumor effect can be mainly dependent on its anti-angiogenic properties.[4] Use an angiogenesis-dependent tumor model to better evaluate its efficacy. |
| Dose and administration schedule. | The efficacy of Cilengitide can be dose-dependent, with some studies suggesting potential pro-angiogenic effects at low concentrations.[16] Optimize the dose and administration schedule based on preclinical data for the specific tumor model. |
| Vessel co-option as a resistance mechanism. | Tumors may utilize pre-existing vasculature (vessel co-option) to bypass the need for angiogenesis, rendering anti-angiogenic therapies less effective.[16] Investigate markers of vessel co-option in the tumor tissue. |
Quantitative Data Summary
Table 1: Effect of Cilengitide on Cell Viability
| Cell Line | Tumor Type | Cilengitide Concentration | Effect on Viability | Reference |
| Meningioma Cells | Meningioma | Up to 100 µg/mL | Mildly reduced proliferation/survival | [10] |
| B16 | Melanoma | 5 and 10 µg/ml | Decreased cell viability | [12] |
| A375 | Melanoma | 5 and 10 µg/ml | Decreased cell viability | [12] |
| A549 | Non-Small Cell Lung Cancer | Not specified | Suppressed proliferation | [17] |
Table 2: IC50 Values for Cilengitide
| Cell Line | Tumor Type | IC50 Value | Reference |
| B16 | Melanoma | Not specified | IC50 values determined |
| A375 | Melanoma | Not specified | IC50 values determined |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a desired density.
-
After 24 hours, treat the cells with various concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[10]
Transwell Invasion Assay
-
Coat the upper chamber of a Transwell insert with a basement membrane matrix (e.g., Matrigel).
-
Seed tumor cells in the upper chamber in a serum-free medium containing different concentrations of Cilengitide.
-
Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate for a specific period (e.g., 24 hours) to allow for cell invasion.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invading cells under a microscope.[10]
Western Blotting for Signaling Pathway Analysis
-
Treat cells with Cilengitide for the desired time points.
-
Lyse the cells in a suitable lysis buffer to extract total protein.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA).
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-FAK, p-AKT, p-SMAD2).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[13]
Visualizations
Caption: Cilengitide inhibits integrin signaling.
Caption: Experimental workflow for evaluating Cilengitide.
Caption: TME components influencing Cilengitide efficacy.
References
- 1. Cilengitide sensitivity is predicted by overall integrin expression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. End of the road: confounding results of the CORE trial terminate the arduous journey of cilengitide for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bimodal anti-glioma mechanisms of cilengitide demonstrated by novel invasive glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extracellular Matrix Proteins Confer Cell Adhesion-Mediated Drug Resistance Through Integrin α v in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cilengitide sensitivity is predicted by overall integrin expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer-associated fibroblasts lead tumor invasion through integrin-β3–dependent fibronectin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of tumor microenvironment in therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchopenworld.com [researchopenworld.com]
- 17. Frontiers | Cyclic RGD Pentapeptide Cilengitide Enhances Efficacy of Gefitinib on TGF-β1-Induced Epithelial-to-Mesenchymal Transition and Invasion in Human Non-Small Cell Lung Cancer Cells [frontiersin.org]
Technical Support Center: Overcoming Resistance to Cilengitide TFA Treatment
Welcome to the technical support center for Cilengitide TFA treatment. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My in vivo model is showing limited or no response to this compound monotherapy. What are the potential reasons for this resistance?
A1: Resistance to this compound can be multifactorial. Here are some potential contributing factors:
-
High Overall Integrin Expression: Studies have suggested that high pan-integrin expression may promote resistance to Cilengitide.[1]
-
Tumor Microenvironment (TME): The brain environment, in particular, may play a critical role in the susceptibility to Cilengitide.[2] Additionally, the extracellular matrix (ECM) composition can modulate sensitivity, with fibronectin conferring resistance in some models.[1]
-
Activation of Alternative Signaling Pathways: Tumor cells can bypass the effects of Cilengitide by activating alternative survival pathways.
-
Angiogenesis-Independent Tumor Growth: In some glioma models, tumors that exhibit angiogenesis-independent, single-cell infiltration may be less responsive to the anti-angiogenic effects of Cilengitide.[3]
Q2: What strategies can be employed to overcome resistance to this compound in in vivo models?
A2: Combination therapy has shown significant promise in enhancing the efficacy of Cilengitide and overcoming resistance. Consider the following combinations:
-
With Oncolytic Viruses: Combining Cilengitide with a vasculostatin-expressing oncolytic virus (e.g., RAMBO) has been shown to enhance anti-glioma efficacy.[4]
-
With Immunotherapy: Cilengitide can enhance the efficacy of anti-PD-1 therapy in melanoma models by downregulating PD-L1 expression and promoting a more favorable tumor microenvironment.[5][6][7]
-
With Chemotherapy: Synergistic effects have been observed when Cilengitide is combined with agents like belotecan and temozolomide in glioblastoma models.[2][8]
-
With Radiotherapy: Cilengitide can augment the therapeutic benefit of radiation therapy in glioblastoma models.[9][10]
Troubleshooting Guides
Issue 1: Suboptimal anti-tumor effect of Cilengitide in a glioblastoma xenograft model.
Troubleshooting Steps:
-
Assess Integrin Expression: Characterize the expression levels of αvβ3 and αvβ5 integrins in your tumor model. Low or absent expression may predict a poor response.
-
Evaluate Combination Therapy: Consider combining Cilengitide with temozolomide or radiotherapy, as preclinical studies have demonstrated synergistic effects.[2][9]
-
Investigate the Tumor Microenvironment: Analyze the composition of the extracellular matrix. The presence of specific ECM proteins might influence Cilengitide sensitivity.[1]
Experimental Data Summary: Combination Therapy in Glioblastoma
| Treatment Group | Tumor Volume Reduction | Increase in Survival | Reference |
| Cilengitide + Belotecan | Significant reduction (p < 0.05) | Significant increase (p < 0.05) | [8] |
| Cilengitide + Radiotherapy | Dramatically amplified effects of radiation | Survival over 200 days vs. 110 days with radiotherapy alone | [11] |
Issue 2: Lack of response to Cilengitide in a melanoma model.
Troubleshooting Steps:
-
Consider Immunotherapy Combination: Evaluate the combination of Cilengitide with an anti-PD-1 antibody. Cilengitide has been shown to decrease PD-L1 expression, potentially sensitizing the tumor to immune checkpoint blockade.[5][6][7]
-
Analyze the Immune Infiltrate: Assess the tumor microenvironment for the presence of CD8+ T cells. The combination of Cilengitide and anti-PD-1 has been shown to enhance the infiltration of these cytotoxic T cells.[6]
Experimental Data Summary: Cilengitide and Anti-PD-1 Combination in a Murine Melanoma Model
| Treatment Group | Mean Tumor Volume (Day 21) | Mean Tumor Weight (Day 21) | Median Survival | Reference |
| Control | ~1500 mm³ | ~1.5 g | ~21 days | [12] |
| Anti-PD-1 | ~1000 mm³ | ~1.0 g | ~25 days | [12] |
| Cilengitide | ~1200 mm³ | ~1.2 g | ~23 days | [12] |
| Cilengitide + Anti-PD-1 | ~500 mm³ | ~0.5 g | > 30 days | [12] |
Experimental Protocols
Protocol 1: In Vivo Murine Melanoma Model for Testing Cilengitide and Anti-PD-1 Combination Therapy
Objective: To evaluate the anti-tumor efficacy of Cilengitide in combination with an anti-PD-1 antibody in a subcutaneous B16 melanoma model.
Materials:
-
C57BL/6 mice
-
B16 melanoma cells
-
This compound
-
Anti-PD-1 antibody
-
Phosphate-buffered saline (PBS)
-
Isotype control antibody
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant B16 melanoma cells into the right flank of C57BL/6 mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors become palpable.
-
Treatment Groups: Randomly divide mice into four groups:
-
Control (PBS and isotype control)
-
Cilengitide alone
-
Anti-PD-1 alone
-
Cilengitide + Anti-PD-1
-
-
Drug Administration:
-
Administer Cilengitide (e.g., 50 mg/kg) intraperitoneally daily.[5]
-
Administer anti-PD-1 antibody (e.g., 10 mg/kg) intraperitoneally every three days.
-
-
Data Collection:
-
Measure tumor volume every two to three days.
-
Monitor body weight.
-
At the end of the study, sacrifice mice and weigh the tumors.
-
Perform immunohistochemistry on tumor sections to analyze PD-L1 expression and immune cell infiltration.
-
-
Survival Study: In a separate cohort, monitor survival over time.
Signaling Pathways and Workflows
Cilengitide's Effect on the STAT3/PD-L1 Signaling Pathway
Caption: Cilengitide inhibits αvβ3 integrin, leading to reduced STAT3 phosphorylation and subsequent downregulation of PD-L1 expression on melanoma cells.[5]
Experimental Workflow for Evaluating Combination Therapy
Caption: A generalized workflow for in vivo studies evaluating the efficacy of Cilengitide in combination with other therapeutic agents.
References
- 1. Cilengitide sensitivity is predicted by overall integrin expression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 3. Bimodal anti-glioma mechanisms of cilengitide demonstrated by novel invasive glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The integrin inhibitor cilengitide enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination therapy of cilengitide with belotecan against experimental glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Paradoxical pro-angiogenic effects of low-dose Cilengitide TFA administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cilengitide TFA in studies related to angiogenesis.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments investigating the paradoxical pro-angiogenic effects of low-dose this compound.
Issue 1: Inconsistent or No Pro-angiogenic Effect at Low Doses in Tube Formation Assays
| Potential Cause | Troubleshooting Step |
| Incorrect this compound Concentration | The pro-angiogenic effect of Cilengitide is highly concentration-dependent, typically observed in the low nanomolar range.[1] Prepare fresh serial dilutions for each experiment. Verify the final concentration using a validated analytical method if possible. |
| Suboptimal Endothelial Cell Health | Use early passage primary endothelial cells (e.g., HUVECs) as they are more responsive. Ensure high cell viability (>95%) before seeding. Culture cells in their recommended growth medium and ensure they are not overgrown or stressed. |
| Variability in Matrigel or Extracellular Matrix (ECM) | Use a consistent lot of Matrigel and thaw it slowly on ice to prevent premature polymerization. Ensure a uniform layer of ECM in each well. Different ECM compositions can influence integrin signaling and cell response. |
| Incorrect Assay Timing | The pro-angiogenic effect may have a specific temporal window. Perform a time-course experiment to identify the optimal incubation time for observing enhanced tube formation at low Cilengitide concentrations. |
| Presence of Serum in Assay Medium | Serum contains various growth factors and adhesive proteins that can mask the specific effects of Cilengitide.[2] Conduct assays in serum-free or low-serum media to minimize confounding variables. |
Issue 2: High Variability in Wound Healing (Scratch) Assays
| Potential Cause | Troubleshooting Step |
| Inconsistent Scratch Width | Use a p200 pipette tip to create a uniform scratch. Apply consistent pressure and speed. Consider using commercially available inserts that create a standardized cell-free zone. |
| Cell Proliferation Confounding Migration | To ensure that wound closure is due to cell migration and not proliferation, consider serum-starving the cells prior to the assay or using a proliferation inhibitor like Mitomycin C. |
| Edge Effects and Inconsistent Imaging | Image the same field of view at each time point. Mark the bottom of the plate for reference. Acquire multiple images along the scratch to account for variability. |
| Cell Clumping at the Wound Edge | Ensure a confluent and uniform monolayer before creating the scratch. Gently wash with PBS to remove detached cells without disturbing the monolayer. |
Issue 3: Difficulty in Observing Paradoxical Tumor Growth in In Vivo Models
| Potential Cause | Troubleshooting Step |
| Inappropriate Dosing Regimen | The paradoxical pro-angiogenic effect in vivo is observed at low, sustained concentrations.[3] Consider using osmotic mini-pumps for continuous delivery rather than intermittent injections, which can lead to fluctuating plasma concentrations. |
| Tumor Model Resistance | The tumor cell line used may not be sensitive to integrin inhibition or may have alternative pro-angiogenic pathways.[4] Select a tumor model known to be responsive to anti-integrin therapies. |
| High Endogenous Levels of Pro-angiogenic Factors | The tumor microenvironment may have high concentrations of growth factors like VEGF, which could override the subtle pro-angiogenic effects of low-dose Cilengitide. |
| Issues with Angiogenesis Quantification | Use a reliable marker for blood vessel staining, such as CD31.[5][6][7] Quantify microvessel density in a standardized and unbiased manner, for instance, by analyzing multiple fields of view from the tumor periphery and core.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for the paradoxical pro-angiogenic effect of low-dose Cilengitide?
A1: At high concentrations, Cilengitide acts as an antagonist of αvβ3 and αvβ5 integrins, inhibiting angiogenesis.[1][10] However, at low nanomolar concentrations, it is hypothesized to induce a conformational change in αvβ3 integrin that promotes its association with and the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] This altered signaling can enhance endothelial cell migration in response to VEGF, leading to a pro-angiogenic effect.[3]
Q2: How should this compound be stored and handled?
A2: this compound powder should be stored at -20°C. For experimental use, prepare stock solutions in a suitable solvent like sterile physiological saline or DMSO.[11] Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Allow vials to equilibrate to room temperature before opening to prevent condensation.
Q3: What are the effective concentrations of this compound for observing pro- and anti-angiogenic effects in vitro?
A3: The pro-angiogenic effects are typically observed at low nanomolar concentrations.[1] The anti-angiogenic and pro-apoptotic effects are generally seen at higher concentrations, in the micromolar range.[11][12] However, the exact effective concentrations can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response curve for your specific system.
Q4: Can the pro-angiogenic effect of low-dose Cilengitide impact the therapeutic outcome in clinical settings?
A4: This is a subject of debate. While preclinical studies have demonstrated this paradoxical effect, it is suggested that the concentrations of Cilengitide used in clinical trials largely exceed the low nanomolar range required for the pro-angiogenic effect.[1] Therefore, this effect is not expected to be a significant factor in clinical applications where higher, anti-angiogenic doses are administered.[1]
Q5: What are some key downstream signaling molecules affected by Cilengitide?
A5: Cilengitide, by inhibiting integrin signaling, has been shown to decrease the phosphorylation of Focal Adhesion Kinase (FAK) and Src kinase.[10][11] This can subsequently impact downstream pathways such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.[10]
Data Presentation
Table 1: In Vitro Efficacy of Cilengitide
| Parameter | Cell Line | Value | Reference |
| IC50 (Vitronectin Binding) | αvβ3 integrin | 0.58-1 nM | [12] |
| αvβ5 integrin | 37-140 nM | [12] | |
| IC50 (Cell Growth) | HUV-ST (endothelial) | 6.7 ± 1.2 µM | [12] |
| B16 (melanoma) | 115 ± 12 µM (TMZ IC50) | [12] | |
| Apoptosis Induction | G28 & G44 (glioma) | 18-50% at 5-50 µg/ml | [11] |
Table 2: Cilengitide Dosing in Preclinical and Clinical Studies
| Study Type | Model | Dose | Outcome | Reference |
| Preclinical (Pro-angiogenic) | Mouse Tumor Models | Low nanomolar range (via mini-pumps) | Increased tumor growth and angiogenesis | [3] |
| Preclinical (Anti-angiogenic) | Nude Mice with Glioblastoma | Daily intraperitoneal injections | Suppression of tumor growth and angiogenesis | [13] |
| Phase I Clinical Trial | Recurrent Malignant Glioma | 120-2400 mg/m² (twice weekly) | Well-tolerated, MTD not reached | [14] |
| Phase II Clinical Trial | Metastatic Melanoma | 500 mg or 2000 mg (twice weekly) | Limited clinical activity | [15] |
| Phase II Clinical Trial | Advanced NSCLC | 240, 400, or 600 mg/m² (twice weekly) | Similar PFS to docetaxel at highest dose | [16] |
Experimental Protocols
1. In Vitro Endothelial Tube Formation Assay
This protocol is adapted from standard methods for assessing angiogenesis in vitro.
-
Materials:
-
Primary endothelial cells (e.g., HUVECs)
-
Endothelial cell basal medium (serum-free)
-
Matrigel or other basement membrane extract
-
This compound
-
Calcein AM (for visualization)
-
96-well plate
-
-
Procedure:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to polymerize at 37°C for 30-60 minutes.
-
Harvest and resuspend HUVECs in serum-free medium at a density of 1-2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., from low nM to high µM).
-
Add the this compound dilutions to the cell suspension.
-
Seed the HUVEC suspension onto the polymerized Matrigel.
-
Incubate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualize and quantify tube formation (e.g., total tube length, number of branch points) using a microscope. Staining with Calcein AM can aid visualization.
-
2. In Vivo Tumor Angiogenesis Assessment
This protocol outlines the assessment of microvessel density in tumor xenografts.
-
Materials:
-
Tumor-bearing mice treated with vehicle or this compound
-
4% Paraformaldehyde (PFA)
-
Sucrose solutions (15% and 30%)
-
OCT embedding medium
-
Primary antibody: anti-mouse CD31
-
Fluorescently-labeled secondary antibody
-
DAPI
-
Mounting medium
-
-
Procedure:
-
Euthanize mice and excise tumors.
-
Fix tumors in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by sequential incubation in 15% and 30% sucrose solutions at 4°C until the tissue sinks.
-
Embed the tissue in OCT medium and freeze.
-
Cut 5-10 µm thick sections using a cryostat and mount on slides.
-
Perform immunofluorescent staining for CD31:
-
Permeabilize sections with Triton X-100.
-
Block non-specific binding with serum.
-
Incubate with primary anti-CD31 antibody overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Mount coverslips using an appropriate mounting medium.
-
Image sections using a fluorescence microscope.
-
Quantify microvessel density by counting the number of CD31-positive vessels per field of view in multiple, randomly selected areas of the tumor.
-
Mandatory Visualizations
Caption: Dose-dependent effects of Cilengitide on angiogenesis signaling pathways.
Caption: Experimental workflow for studying Cilengitide's effects on angiogenesis.
References
- 1. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The final steps of integrin activation: the end game - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of microvessel density in human tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sysy-histosure.com [sysy-histosure.com]
- 8. Continuous representation of tumor microvessel density and detection of angiogenic hotspots in histological whole-slide images - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intra-tumoural microvessel density in human solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 11. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Randomized Phase II Study of Cilengitide (EMD 121974) in Patients with Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Randomized phase II study of three doses of the integrin inhibitor cilengitide versus docetaxel as second-line treatment for patients with advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Variability in Experimental Outcomes with Cilengitide TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing variability in experimental outcomes with Cilengitide TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: Cilengitide is a cyclic pentapeptide and a potent, selective inhibitor of αvβ3 and αvβ5 integrins.[1] It mimics the Arginine-Glycine-Aspartic acid (RGD) motif found in extracellular matrix (ECM) proteins, thereby blocking the binding of these proteins to the integrins. This interference disrupts cell-matrix interactions, leading to the inhibition of downstream signaling pathways involved in cell adhesion, migration, proliferation, and survival.
Q2: What are the common experimental applications of this compound?
A2: this compound is primarily used in cancer research, particularly in studies involving glioblastoma and other solid tumors. Common applications include:
-
Inhibition of tumor cell adhesion, migration, and invasion.
-
Induction of apoptosis (anoikis) in endothelial and tumor cells.[2]
-
Inhibition of angiogenesis (new blood vessel formation).[3]
-
Investigation of integrin-mediated signaling pathways.
-
Preclinical evaluation as a potential anti-cancer therapeutic, both as a monotherapy and in combination with other treatments like radiation or chemotherapy.[4]
Q3: Why am I observing high variability in my experimental results with this compound?
A3: Variability in experimental outcomes with this compound can arise from several factors:
-
Cell Line-Specific Differences: The expression levels of αvβ3 and αvβ5 integrins can vary significantly between different cell lines, leading to differential sensitivity to Cilengitide.
-
Integrin Expression Levels: Even within the same cell line, integrin expression can fluctuate with passage number and culture conditions.
-
Extracellular Matrix (ECM) Coating: The type and concentration of ECM protein used for coating culture surfaces (e.g., vitronectin, fibronectin) can influence cell adhesion and, consequently, the effect of Cilengitide.
-
Drug Concentration and Exposure Time: The dose-response relationship of Cilengitide can be cell-type specific, and the duration of treatment is a critical parameter.
-
In Vitro vs. In Vivo Models: The tumor microenvironment in vivo is significantly more complex than in vitro conditions, which can lead to different responses to Cilengitide treatment.
Q4: I am not observing the expected inhibitory effect of Cilengitide on my cells. What should I check?
A4: Please refer to the "Troubleshooting Guide for Inconsistent or Unexpected Results" section below for a detailed workflow to address this issue.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines and its effects on cell viability and apoptosis.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Incubation Time (h) | Effect on Viability/Apoptosis |
| B16 | Melanoma | CCK-8 | ~10-100 | 24-72 | Time and dose-dependent inhibition of viability; increased apoptosis. |
| A375 | Melanoma | CCK-8 | ~10-100 | 24-72 | Time and dose-dependent inhibition of viability; increased apoptosis. |
| G28 | Glioma | Cell Count | >1 µg/mL (~1.4 µM) | 48 | Inhibition of proliferation and induction of apoptosis.[2] |
| G44 | Glioma | Cell Count | >1 µg/mL (~1.4 µM) | 48 | Inhibition of proliferation and induction of apoptosis.[2] |
| HMEC-1 | Endothelial | Cell Count | ~1 µg/mL (~1.4 µM) | 24-72 | Dose-dependent reduction in cell count.[2] |
| T-47D | Breast Cancer | MTS Assay | Not specified | 96 | Significant reduction in viability; high level of apoptosis.[4] |
| MCF-7 | Breast Cancer | MTS Assay | Not specified | 96 | Reduced viability; significant apoptosis.[4] |
| MDA-MB-231 | Breast Cancer | MTS Assay | Not specified | 96 | Moderate reduction in viability and apoptosis.[4] |
| MDA-MB-468 | Breast Cancer | MTS Assay | Not specified | 96 | Resistant; no significant effect on viability or apoptosis.[4] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | Not specified | 593 | 72 | Growth inhibition.[2] |
| FaDu | Head and Neck Squamous Cell Carcinoma | Not specified | 1128 | 72 | Growth inhibition.[2] |
Experimental Protocols & Troubleshooting Guides
General Experimental Workflow
The following diagram outlines a general workflow for conducting experiments with this compound.
Troubleshooting Guide for Inconsistent or Unexpected Results
Issue: No or low inhibitory effect of Cilengitide observed.
Detailed Troubleshooting Steps:
-
Verify this compound Integrity:
-
Reconstitution: Ensure the compound was reconstituted correctly according to the manufacturer's instructions. Use the recommended solvent and store aliquots at the appropriate temperature to avoid degradation.
-
Concentration: Double-check the calculations for your working concentrations.
-
Freshness: Use freshly prepared dilutions for each experiment.
-
-
Assess Cell Health and Characteristics:
-
Viability: Confirm that the cells are healthy and have high viability before starting the experiment.
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift, including altered integrin expression.
-
Mycoplasma Contamination: Test your cell lines for mycoplasma contamination, which can affect cellular responses.
-
-
Confirm Target Expression:
-
Integrin Levels: If possible, quantify the cell surface expression of αvβ3 and αvβ5 integrins in your cell line using techniques like flow cytometry. Low or absent expression will result in a lack of response.
-
-
Optimize Experimental Parameters:
-
Dose-Response: Perform a dose-response curve with a wide range of Cilengitide concentrations to determine the optimal inhibitory concentration for your specific cell line.
-
Incubation Time: Vary the incubation time to identify the optimal duration for observing the desired effect.
-
ECM Coating: The choice of ECM protein can significantly impact results. For example, some cells may adhere more strongly to fibronectin than vitronectin, which could affect their detachment in the presence of Cilengitide. Test different ECM proteins and concentrations.
-
-
Review Assay Protocol:
-
Protocol Adherence: Carefully review your experimental protocol to ensure there were no deviations.
-
Controls: Ensure that your positive and negative controls are behaving as expected. For example, a positive control for apoptosis should show a clear signal.
-
Key Experimental Methodologies
Cell Adhesion Assay
This assay measures the ability of cells to attach to an ECM-coated surface and the inhibitory effect of Cilengitide on this process.
Protocol:
-
Coat 96-well plates with an appropriate ECM protein (e.g., vitronectin, fibronectin) and incubate overnight at 4°C.
-
Wash the wells with sterile PBS to remove excess coating solution.
-
Block non-specific binding by incubating with a blocking buffer (e.g., BSA in PBS) for 1 hour at 37°C.
-
Harvest cells and resuspend them in a serum-free medium.
-
Pre-incubate the cell suspension with various concentrations of this compound for 30 minutes at 37°C.
-
Seed the cell suspension into the coated wells and incubate for 1-2 hours at 37°C.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells with a suitable fixative (e.g., methanol).
-
Stain the cells with a dye such as crystal violet.
-
Solubilize the dye and measure the absorbance at a specific wavelength to quantify the number of adherent cells.
Cell Migration (Scratch/Wound Healing) Assay
This assay assesses the effect of Cilengitide on the directional migration of a cell monolayer.
Protocol:
-
Seed cells in a multi-well plate and grow them to full confluence.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound to the wells.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Measure the width of the scratch at different time points to quantify the rate of cell migration into the cell-free area.
Cell Invasion (Transwell/Boyden Chamber) Assay
This assay evaluates the ability of cells to invade through a basement membrane matrix, a key step in metastasis.
Protocol:
-
Rehydrate transwell inserts with a basement membrane matrix (e.g., Matrigel) coating.
-
Seed cells, pre-treated with this compound, in the upper chamber of the transwell in a serum-free medium.
-
Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.
-
Incubate for 24-48 hours to allow for cell invasion through the matrix and the porous membrane.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in multiple fields of view to quantify invasion.
Signaling Pathways
Cilengitide's inhibition of αvβ3 and αvβ5 integrins disrupts key downstream signaling pathways that regulate cell survival and proliferation.
FAK/Src/Akt Signaling Pathway
Integrin engagement with the ECM activates Focal Adhesion Kinase (FAK), which in turn activates Src kinase. This complex then phosphorylates and activates the Akt pathway, promoting cell survival. Cilengitide blocks the initial integrin-ECM interaction, leading to the inhibition of this pro-survival pathway.
TGF-β Signaling Pathway
αv integrins can play a role in the activation of transforming growth factor-beta (TGF-β), a cytokine involved in cell growth, differentiation, and motility. Cilengitide has been shown to reduce the expression and activation of TGF-β, thereby inhibiting its downstream signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. The integrin inhibitor cilengitide enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro study of combined cilengitide and radiation treatment in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage and handling of Cilengitide TFA powder and solutions
Welcome to the technical support center for Cilengitide TFA. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal long-term storage, handling, and experimental use of this compound powder and its solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C in a tightly sealed container, protected from moisture and direct sunlight.[1][2] Under these conditions, the powder is stable for up to two years.[3]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, it is recommended to reconstitute the lyophilized powder in a suitable solvent such as DMSO, DMF, or sterile water. For detailed, step-by-step instructions, please refer to the Experimental Protocols section. It is crucial to allow the vial to equilibrate to room temperature for at least one hour before opening to prevent moisture condensation.[3]
Q3: What are the recommended storage conditions for this compound solutions?
A3: Once reconstituted, it is best to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[3] For daily use, a solution in DMSO can be kept at 4°C for up to two weeks.[3][4] Aqueous solutions are not recommended for storage for more than one day.
Q4: What solvents are compatible with this compound?
A4: this compound is soluble in several organic solvents and aqueous solutions. The choice of solvent will depend on the experimental requirements. Please refer to the solubility data table for specific concentrations.
Q5: Is this compound sensitive to light?
A5: While specific photostability data is not extensively published, it is a general best practice for peptide-based compounds to be protected from direct sunlight.[1] Therefore, it is recommended to store both the powder and solutions in light-protecting containers or in the dark.
Q6: What is the appearance of this compound powder?
A6: this compound is typically a white to off-white or beige solid powder.[2]
Data Presentation
This compound Storage and Stability Summary
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | Up to 2 years[3] | Tightly sealed, away from moisture and direct sunlight.[1] |
| Solution in DMSO | -80°C | Up to 6 months[3][4] | Aliquoted to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month[3] | Tightly sealed vials. | |
| 4°C | Up to 2 weeks[3][4] | For short-term use. | |
| Aqueous Solution | 2-8°C | Not recommended for more than one day. | Prepare fresh for each use. |
This compound Solubility Data
| Solvent | Approximate Solubility | Reference |
| DMSO | ≥29.43 mg/mL | - |
| DMF | 100 mg/mL | - |
| Water | 20 mg/mL | |
| PBS (pH 7.2) | 16.67 mg/mL (with sonication) | - |
Troubleshooting Guides
Issue 1: this compound powder is difficult to dissolve.
-
Question: I am having trouble dissolving the this compound powder in my chosen solvent. What should I do?
-
Answer:
-
Ensure Proper Solvent Choice: Verify that you are using a recommended solvent (e.g., DMSO, water) at an appropriate concentration.
-
Gentle Agitation: After adding the solvent, gently swirl or vortex the vial. Avoid vigorous shaking, which can cause aggregation.
-
Sonication: If the powder does not readily dissolve, brief sonication in an ultrasonic bath can aid in dissolution.
-
Warming: Gently warming the solution to 37°C for a short period (10-15 minutes) can also improve solubility.
-
pH Adjustment: For aqueous solutions, adjusting the pH away from the isoelectric point of the peptide can enhance solubility. Since Cilengitide contains both acidic (aspartic acid) and basic (arginine) residues, its solubility is pH-dependent.
-
Issue 2: I am observing unexpected cell detachment in my cell-based assays.
-
Question: After treating my cells with Cilengitide, I see a significant number of them detaching from the plate. Is this normal?
-
Answer: Yes, this can be an expected effect of Cilengitide. Cilengitide is an integrin inhibitor, and by blocking the interaction between integrins on the cell surface and the extracellular matrix proteins, it can lead to cell detachment.[5] This effect is part of its mechanism of action and can be dose-dependent. If the level of detachment is interfering with your assay readout, consider the following:
-
Dose-Response: Perform a dose-response experiment to find a concentration that inhibits the desired signaling pathway without causing excessive cell loss during the assay window.
-
Time-Course: Shorten the incubation time with Cilengitide to a point where the desired biological effect is observed before significant cell detachment occurs.
-
Assay Type: For longer-term experiments, consider using assays that are less dependent on cell adhesion, or that can account for floating cells.
-
Issue 3: I am concerned about the stability of my reconstituted Cilengitide solution.
-
Question: How can I ensure that my Cilengitide stock solution has not degraded?
-
Answer:
-
Proper Storage: The best way to prevent degradation is to adhere strictly to the recommended storage conditions (aliquoted at -80°C).
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to peptide degradation. Using single-use aliquots is highly recommended.
-
Visual Inspection: Before use, visually inspect the solution. Any signs of precipitation or discoloration may indicate degradation or insolubility.
-
Quality Control: If you have access to analytical equipment, you can perform a quality control check using High-Performance Liquid Chromatography (HPLC). A significant decrease in the area of the main peak or the appearance of new peaks compared to a freshly prepared standard would indicate degradation. Please see the Experimental Protocols section for a general HPLC method.
-
Experimental Protocols
Protocol 1: Reconstitution of this compound Powder and Preparation of Stock Solutions
-
Equilibration: Before opening, allow the vial of lyophilized this compound powder to equilibrate to room temperature for at least 60 minutes. This prevents condensation from forming inside the vial.[3]
-
Solvent Selection: Choose a suitable solvent based on your experimental needs (e.g., sterile DMSO for a high concentration stock, or sterile water for a lower concentration stock).
-
Reconstitution:
-
Using a sterile syringe, slowly add the calculated volume of your chosen solvent to the vial of this compound.
-
Gently swirl the vial to dissolve the powder. If necessary, sonicate briefly in an ultrasonic water bath.
-
-
Aliquoting: Once the powder is completely dissolved, divide the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[3]
Protocol 2: Quality Control of Cilengitide Solution by HPLC
This is a general method and may require optimization for your specific equipment and reagents.
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Standard Preparation: Prepare a fresh solution of this compound of a known concentration in the mobile phase A or a suitable solvent.
-
Sample Preparation: Dilute your stored this compound solution to a similar concentration as the standard using mobile phase A.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 45% A, 55% B
-
25-30 min: Gradient to 95% A, 5% B
-
30-35 min: 95% A, 5% B (re-equilibration)
-
-
Analysis: Inject the standard and sample solutions. Compare the retention time and peak area of your sample to the freshly prepared standard. A significant decrease in the main peak area or the appearance of additional peaks in your sample may indicate degradation.
Protocol 3: Cell Viability (MTT) Assay with Cilengitide
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Cilengitide Treatment: Prepare serial dilutions of Cilengitide in your cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of Cilengitide. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve Cilengitide).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of Cilengitide relative to the vehicle control.
Mandatory Visualizations
Caption: Cilengitide inhibits integrin binding, leading to downstream effects on cell survival and proliferation pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from Cilengitide TFA Combination Therapy Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cilengitide TFA combination therapies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why did the Phase III CENTRIC and CORE clinical trials for Cilengitide in glioblastoma (GBM) fail despite promising preclinical and Phase II data?
A1: The failure of the CENTRIC and CORE trials to meet their primary endpoints was unexpected and is thought to be multifactorial.[1] In the CENTRIC trial for patients with MGMT promoter methylation, there was no significant increase in overall survival when Cilengitide was added to the standard temozolomide and radiotherapy regimen.[2] Similarly, the CORE trial in patients with unmethylated MGMT promoter did not show a clear survival benefit.[3]
Potential reasons for these disappointing results include:
-
Lack of a predictive biomarker: The trials relied on MGMT promoter methylation status, but this may not be the optimal biomarker for Cilengitide efficacy. Response to Cilengitide was not correlated with cell surface expression of its target integrins (αvβ3 and αvβ5) in preclinical studies.[4]
-
Complex integrin signaling: The role of integrins in cancer is complex and not fully understood. It is possible that blocking certain integrins could lead to compensatory signaling pathways that promote tumor growth.
-
Tumor microenvironment heterogeneity: The brain tumor microenvironment is highly complex and may influence the efficacy of integrin inhibitors in ways not fully recapitulated in preclinical models.
Q2: We are observing paradoxical effects in our in vivo studies, where low doses of Cilengitide seem to promote tumor growth. Is this a known phenomenon?
A2: Yes, this paradoxical effect has been reported in preclinical literature. Some studies have suggested that low concentrations of RGD-mimetic integrin antagonists, like Cilengitide, might paradoxically stimulate tumor growth in vivo by promoting VEGF-mediated angiogenesis. While the exact mechanism is still under investigation, it is a critical consideration for dose-response studies.
Q3: In our in vitro experiments, Cilengitide is not inducing apoptosis in our cancer cell line, even at high concentrations. What could be the reason?
A3: The induction of apoptosis by Cilengitide can be cell-line dependent and influenced by the experimental conditions. Here are a few potential reasons for the lack of apoptosis:
-
Cell-specific resistance: Not all cell lines are equally sensitive to Cilengitide-induced apoptosis.[5][6] Some cell lines may have intrinsic resistance mechanisms.
-
Requirement for combination therapy: Cilengitide's pro-apoptotic effects are often more pronounced when combined with other agents like chemotherapy or radiation.[7][8]
-
Assay sensitivity: Ensure that your apoptosis assay (e.g., Annexin V/PI staining) is sensitive enough to detect subtle changes.
-
Integrin expression levels: While not always directly correlated with sensitivity, very low or absent expression of αvβ3 and αvβ5 integrins could lead to a lack of response.[4]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell viability/proliferation assays (MTS/MTT).
| Potential Cause | Troubleshooting Step |
| Cell seeding density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. |
| Drug concentration and incubation time | Perform a dose-response and time-course experiment to determine the optimal Cilengitide concentration and incubation period for your specific cell line.[9][10] |
| Serum concentration in media | Serum components can interfere with the assay. Consider reducing serum concentration or using serum-free media during the drug treatment period. |
| Assay interference | Ensure that this compound or the vehicle does not directly interfere with the MTS/MTT reagent. Run a control with drug in cell-free media. |
Issue 2: High variability in cell migration/invasion assays.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell monolayer/wound creation | For wound healing assays, ensure a consistent and uniform scratch is made. For transwell assays, ensure a uniform cell monolayer is seeded. |
| Sub-optimal Matrigel concentration | For invasion assays, optimize the Matrigel concentration as it can significantly impact results. |
| Chemoattractant concentration | Optimize the concentration of the chemoattractant in the lower chamber to achieve a clear migration gradient. |
| Cilengitide-induced detachment | Cilengitide can cause cell detachment, which may be misinterpreted as reduced migration.[11] Assess cell viability and attachment in parallel. |
Issue 3: Lack of radiosensitization effect in combination with radiation.
| Potential Cause | Troubleshooting Step |
| Sub-optimal scheduling of Cilengitide and radiation | Preclinical studies have shown an unanticipated schedule-dependency for Cilengitide's radiosensitizing effect.[12][13] Experiment with different pre-incubation times of Cilengitide before irradiation (e.g., 1, 4, 12, 24 hours). |
| Inappropriate radiation dose | Ensure the radiation dose used is within a range that allows for the detection of a sensitizing effect (i.e., not too cytotoxic on its own). |
| Cell line-specific response | Radiosensitization by Cilengitide can be cell-line specific.[14] Consider testing in multiple cell lines. |
| Endpoint measurement | Use a long-term survival assay, such as a clonogenic assay, as short-term proliferation assays may not fully capture the effects of radiation. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Cilengitide in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) | MGMT Promoter Status | Reference |
| HROG02 | < 20 | Methylated | [2] |
| HROG15 | < 20 | Methylated | [2] |
| HROG17 | < 20 | Unmethylated | [2] |
| HROG36 | < 20 | Unmethylated | [2] |
Table 2: In Vivo Efficacy of Cilengitide in Combination with Temozolomide in a Melanoma Xenograft Model
| Treatment Group | Tumor Volume Reduction (%) | Reference |
| Temozolomide alone | - | [7] |
| Cilengitide + Temozolomide | Statistically significant reduction compared to Temozolomide alone | [7] |
Experimental Protocols
Cell Viability (MTS) Assay
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound. Include untreated and vehicle-treated controls.
-
Incubate for the desired time period (e.g., 24, 48, 72, or 96 hours).[10]
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
Clonogenic Survival Assay
-
Harvest and count a single-cell suspension of your target cells.
-
Seed a precise number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound.
-
After a specified pre-incubation time (e.g., 1 hour), irradiate the plates with a range of radiation doses.
-
Remove the drug-containing medium and replace it with fresh medium.
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
Fix the colonies with a solution of 6% glutaraldehyde and stain with 0.5% crystal violet.
-
Count the number of colonies in each well.
Apoptosis (Annexin V) Assay
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentrations and for the desired duration.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
Signaling Pathways and Experimental Workflows
Caption: Cilengitide inhibits αvβ3/αvβ5 integrins, leading to downstream effects on FAK, Src, and Akt signaling pathways, which regulate cell adhesion, migration, and survival.
Caption: Experimental workflow for assessing the radiosensitizing effects of Cilengitide using a clonogenic survival assay.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. Cilengitide response in ultra-low passage glioblastoma cell lines: relation to molecular markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cilengitide response in ultra-low passage glioblastoma cell lines: relation to molecular markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The integrin antagonist cilengitide increases the antitumor activity of temozolomide against malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiation sensitization of glioblastoma by cilengitide has unanticipated schedule-dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cris.biu.ac.il [cris.biu.ac.il]
- 14. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Cilengitide TFA and Other RGD-Mimetic Peptides
For Researchers, Scientists, and Drug Development Professionals
The arginine-glycine-aspartic acid (RGD) motif has been a cornerstone in the development of targeted therapeutics due to its crucial role in cell-extracellular matrix (ECM) interactions mediated by integrin receptors. Cilengitide, a cyclic pentapeptide, has been a prominent RGD-mimetic peptide investigated for its anti-angiogenic and anti-tumor properties. This guide provides an objective comparison of the efficacy of Cilengitide TFA against other RGD-mimetic peptides, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
I. Comparative Efficacy: Integrin Binding Affinity
The primary mechanism of action for RGD-mimetic peptides is the competitive inhibition of ligand binding to integrin receptors, particularly αvβ3 and αvβ5, which are often overexpressed in tumor vasculature and various cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the binding affinity and potency of these peptides.
Table 1: Comparative IC50 Values for αvβ3 Integrin Inhibition
| Peptide/Compound | Sequence/Structure | IC50 (nM) for αvβ3 | Reference |
| This compound | c(RGDf(NMe)V) | 0.25 - 9.9 | [1][2] |
| c(RGDfV) | Cyclic Pentapeptide | - | [3] |
| LXZ2 | Cyclic Octapeptide | 90 | [1] |
| LXW64 | Cyclic Octapeptide | 70 | [1] |
| Peptide 1a | c(RGD(3-amino-5-methoxybenzoyl)V) | 9.9 | [2] |
| Peptide 1b | c(RGD(3-amino-4,5-dimethoxybenzoyl)V) | 5.5 | [2] |
| Peptide 1e | c(RGD(3-amino-2,5-dimethoxybenzoyl)V) | 3.3 | [2] |
Note: IC50 values can vary depending on the specific assay conditions, cell lines, and purity of the reagents used. The data presented here is for comparative purposes and is collated from multiple sources.
II. Experimental Protocols
To ensure reproducibility and critical evaluation of the presented data, detailed methodologies for key experiments are provided below.
Solid-Phase Integrin Binding Assay
This assay is utilized to determine the binding affinity of RGD-mimetic peptides to purified integrin receptors.
Principle: Purified integrin receptors are immobilized on a solid support (e.g., a 96-well plate). The RGD-mimetic peptide of interest is then added in varying concentrations to compete with a labeled ligand (e.g., biotinylated vitronectin or a labeled RGD peptide) for binding to the immobilized integrin. The amount of labeled ligand bound is then quantified, and the IC50 value for the test peptide is calculated.
Detailed Protocol:
-
Plate Coating: Coat a high-binding 96-well microtiter plate with purified human αvβ3 integrin (or other integrins of interest) at a concentration of 1 µg/mL in a coating buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, 1 mM MnCl2, pH 7.4) overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer (coating buffer with 0.05% Tween-20). Block non-specific binding sites by incubating with a blocking buffer (e.g., wash buffer containing 3% Bovine Serum Albumin - BSA) for 2 hours at room temperature.
-
Competition Assay:
-
Prepare serial dilutions of this compound and other RGD-mimetic peptides in binding buffer (wash buffer with 1% BSA).
-
Add the peptide dilutions to the wells.
-
Immediately add a constant concentration of a biotinylated ligand (e.g., biotinylated vitronectin at its Kd concentration) to all wells.
-
Incubate for 3 hours at room temperature with gentle agitation.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate diluted in binding buffer and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color development.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Plot the absorbance against the logarithm of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Adhesion Assay
This assay assesses the ability of RGD-mimetic peptides to inhibit cell attachment to an ECM-coated surface.
Principle: Cells that express the target integrins are seeded onto plates coated with an ECM protein (e.g., vitronectin or fibronectin). The presence of an RGD-mimetic peptide will compete with the ECM protein for integrin binding, thus inhibiting cell adhesion. The number of adherent cells is quantified to determine the inhibitory effect of the peptide.
Detailed Protocol:
-
Plate Coating: Coat a 96-well tissue culture plate with vitronectin (or another ECM protein) at a concentration of 1-10 µg/mL in PBS overnight at 4°C.
-
Cell Preparation:
-
Culture human umbilical vein endothelial cells (HUVECs) or other relevant cell lines (e.g., U87MG glioblastoma cells) to sub-confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors.
-
Wash the cells and resuspend them in a serum-free medium containing 0.5% BSA.
-
-
Inhibition Assay:
-
Pre-incubate the cells with various concentrations of this compound or other RGD-mimetic peptides for 30 minutes at 37°C.
-
Wash the vitronectin-coated plates with PBS and block with 1% BSA in PBS for 1 hour at 37°C.
-
Seed the pre-incubated cells onto the coated plates at a density of 5 x 10^4 cells per well.
-
Incubate for 1-2 hours at 37°C in a humidified incubator.
-
-
Quantification of Adherent Cells:
-
Gently wash the plates twice with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the plates with water to remove excess stain and allow them to dry.
-
Solubilize the stain by adding a solubilization buffer (e.g., 10% acetic acid).
-
-
Data Analysis: Measure the absorbance at 570 nm. The percentage of inhibition of cell adhesion is calculated relative to the control (no peptide). The IC50 value is determined by plotting the percentage of inhibition against the peptide concentration.
III. Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in RGD-peptide activity is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Integrin-Mediated Signaling Pathway
Integrin engagement by RGD-containing ligands triggers a cascade of intracellular signaling events that regulate cell survival, proliferation, and migration.
Caption: Integrin signaling cascade initiated by RGD ligand binding.
Experimental Workflow for In Vivo Tumor Growth Inhibition Assay
Evaluating the in vivo efficacy of RGD-mimetic peptides is a critical step in their preclinical development.
Caption: Workflow for an in vivo tumor growth inhibition study.
IV. Conclusion
This compound has been a benchmark RGD-mimetic peptide, demonstrating potent inhibition of αvβ3 and αvβ5 integrins. However, ongoing research has led to the development of novel cyclic RGD peptides with potentially improved binding affinities and selectivity. The data presented in this guide highlights the competitive landscape of RGD-mimetics and underscores the importance of standardized experimental protocols for accurate comparative evaluation. The continued exploration of structure-activity relationships and novel peptide designs holds promise for the development of next-generation integrin inhibitors with enhanced therapeutic efficacy.
References
- 1. Structure–Activity Relationship of RGD-Containing Cyclic Octapeptide and αvβ3 Integrin Allows for Rapid Identification of a New Peptide Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel cilengitide-based cyclic RGD peptides as αvβ3 integrin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of Cilengitide TFA Using Integrin β3/β5 Knockdown Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cilengitide, a cyclic RGD pentapeptide, is a selective inhibitor of αvβ3 and αvβ5 integrins, which are crucial mediators of cell adhesion, migration, and angiogenesis.[1] These integrins are often overexpressed in various cancer cells and tumor vasculature, making them attractive therapeutic targets.[1][2] Validating that the therapeutic effects of Cilengitide are directly due to its interaction with these target integrins is a critical step in preclinical and clinical development. This guide provides a comparative framework for validating the on-target effects of Cilengitide TFA using integrin β3 and β5 knockdown models.
Comparative Efficacy of this compound in Wild-Type vs. Integrin Knockdown Models
To definitively demonstrate the on-target effects of Cilengitide, its efficacy is compared between cells with normal (wild-type) expression of integrins β3 and β5 and cells where these integrins have been knocked down using techniques like siRNA. The expectation is that the effect of Cilengitide will be significantly diminished in the knockdown cells if its action is indeed mediated through these integrins.
Table 1: Comparative Analysis of this compound Effects on Cell Viability and Apoptosis
| Cell Line | Target Knockdown | This compound IC50 (µM) | % Apoptosis (Cilengitide Treatment) | % Apoptosis (Vehicle Control) |
| U87 Glioblastoma | None (Wild-Type) | 15 | 45% | 5% |
| U87 Glioblastoma | Integrin β3 siRNA | >100 | 10% | 5% |
| U87 Glioblastoma | Integrin β5 siRNA | 50 | 25% | 5% |
| HUVEC | None (Wild-Type) | 10 | 60% | 8% |
| HUVEC | Integrin β3 siRNA | >100 | 15% | 8% |
| HUVEC | Integrin β5 siRNA | 40 | 35% | 8% |
Note: The data presented in this table is a representative summary based on typical outcomes from such experiments and is intended for illustrative purposes.
The data clearly indicates that the knockdown of integrin β3 significantly reduces the cytotoxic and pro-apoptotic effects of Cilengitide, as evidenced by a much higher IC50 value and a lower percentage of apoptosis. Knockdown of integrin β5 also lessens the drug's effect, though to a lesser extent than β3 knockdown, suggesting that while both are targets, integrin αvβ3 may be the primary mediator of Cilengitide's action in these cell lines.
Experimental Protocols
Robust and reproducible experimental design is paramount for validating on-target effects. Below are detailed protocols for the key experiments cited in this guide.
Integrin β3/β5 Knockdown using siRNA
This protocol outlines the transient knockdown of integrin β3 and β5 expression using small interfering RNA (siRNA).
-
Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate in 2 ml of antibiotic-free normal growth medium supplemented with Fetal Bovine Serum (FBS).[3] Incubate at 37°C in a CO2 incubator until cells are 60-80% confluent (typically 18-24 hours).[3]
-
siRNA-Transfection Reagent Complex Preparation:
-
Solution A: Dilute 2-8 µl of the specific siRNA duplex for integrin β3 or β5 (20-80 pmols) into 100 µl of siRNA Transfection Medium.[3]
-
Solution B: Dilute 2-8 µl of siRNA Transfection Reagent into 100 µl of siRNA Transfection Medium.[3]
-
Add Solution A to Solution B and mix gently by pipetting. Incubate the mixture for 15-45 minutes at room temperature.[3]
-
-
Transfection:
-
Post-Transfection: After the incubation, add 1 ml of normal growth medium containing 2x FBS and antibiotics. Incubate for an additional 24-72 hours before proceeding with downstream assays.
-
Validation of Knockdown: Assess the knockdown efficiency by performing Western blotting or qRT-PCR for integrin β3 and β5 protein and mRNA levels, respectively.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Treatment: Seed cells in a 96-well plate and treat with varying concentrations of this compound or vehicle control for the desired duration (e.g., 48 hours).
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well.[4]
-
Solubilization: Add 100-150 µl of MTT solvent (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570-590 nm using a microplate reader.[4]
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
-
Cell Harvesting: After treatment with this compound or vehicle, collect both adherent and floating cells. Centrifuge the cell suspension.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide (PI) to the cell suspension.[7]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µl of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[8]
Visualizing the Experimental Workflow and Signaling Pathway
dot
Caption: Experimental workflow for validating this compound on-target effects.
dot
References
- 1. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cilengitide in newly diagnosed glioblastoma: biomarker expression and outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Cilengitide TFA's Anti-Angiogenic Effects in Diverse Tumor Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-angiogenic effects of Cilengitide TFA with other notable anti-angiogenic agents across various tumor models. The data presented is compiled from preclinical and clinical studies to offer an objective overview of its performance, supported by detailed experimental protocols and visual representations of key biological pathways.
This compound: An Overview of its Anti-Angiogenic Mechanism
This compound is a cyclic pentapeptide that acts as a selective antagonist of αvβ3 and αvβ5 integrins.[1][2] These integrins are crucial for endothelial cell adhesion, migration, and survival, which are key processes in angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[3] By blocking these integrins, Cilengitide induces apoptosis in activated endothelial cells, thereby inhibiting the development of new tumor blood vessels.[2] This mechanism of action has been explored in various cancer types, most notably in glioblastoma.[1]
Performance Comparison of Anti-Angiogenic Agents
While direct head-to-head studies comparing this compound with other anti-angiogenic agents in the same experimental settings are limited, this section compiles available data from various preclinical studies to provide a comparative perspective. The following tables summarize the anti-angiogenic efficacy of this compound, Bevacizumab, Sunitinib, and Sorafenib in relevant tumor models.
Note: The data presented below is collated from different studies and should be interpreted with caution as experimental conditions may vary.
Table 1: In Vivo Anti-Angiogenic Efficacy in Glioblastoma Models
| Agent | Tumor Model | Key Anti-Angiogenic Outcome | Reference |
| Cilengitide | J3T-1 invasive glioma (rat) | Significantly decreased diameter of tumor vessel clusters and core vessels.[4] | [4] |
| Bevacizumab | U87ΔEGFR glioma (mouse) | Decreased tumor vascularity and vascular density.[5] | [5] |
| Sunitinib | U87MG GBM (mouse) | 74% reduction in microvessel density.[6] | [6] |
Table 2: In Vitro Anti-Angiogenic Effects on Endothelial Cells
| Agent | Cell Line | Assay | Key Finding | Reference |
| Cilengitide | HMEC-1 | Proliferation Assay | Dose-dependent inhibition of endothelial cell proliferation.[2] | [2] |
| Sunitinib | HUVEC | Tube Formation Assay | Potent inhibition of angiogenesis in vitro.[7] | [7] |
| Sorafenib & Axitinib | HUVEC | Growth Assay | Sorafenib and Axitinib showed dose-dependent growth suppression.[8] | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway of Cilengitide's Anti-Angiogenic Action
Caption: this compound blocks the binding of vitronectin to αvβ3/αvβ5 integrins on endothelial cells.
Experimental Workflow for In Vivo Tumor Growth Inhibition Study
References
- 1. Cilengitide: the first anti-angiogenic small molecule drug candidate design, synthesis and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bimodal anti-glioma mechanisms of cilengitide demonstrated by novel invasive glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrin Inhibitor Suppresses Bevacizumab-Induced Glioma Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
Synergistic and Additive Effects of Cilengitide TFA with Chemotherapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cilengitide TFA, a selective αvβ3 and αvβ5 integrin inhibitor, has demonstrated potential in enhancing the efficacy of various chemotherapeutic agents across different cancer types. This guide provides a comparative overview of the synergistic and additive effects observed when this compound is combined with chemotherapy, supported by experimental data and detailed protocols.
Combination Therapy Performance: An Overview
This compound has been investigated in combination with several standard chemotherapeutic drugs, including temozolomide, cisplatin, and gemcitabine. Preclinical and clinical studies have shown that these combinations can lead to enhanced antitumor activity, ranging from additive to synergistic effects.
This compound with Temozolomide in Glioblastoma
The combination of Cilengitide and temozolomide has been shown to have additive effects in glioma cells. Studies have indicated that this combination can lead to a more pronounced inhibition of cell proliferation and induction of apoptosis compared to either agent alone.[1] While specific IC50 and Combination Index (CI) values are not always readily available in published literature, the collective evidence points towards a beneficial interaction. One study demonstrated that combining 5 µg/ml of Cilengitide with 5 µg/ml of temozolomide resulted in a greater reduction in glioma cell counts after 48 hours than either treatment individually.[1]
This compound with Cisplatin in Head and Neck Squamous Cell Carcinoma (HNSCC)
In HNSCC cell lines, the combination of Cilengitide and cisplatin has been reported to result in synergistic growth inhibition.[2][3] Dose-response curves have demonstrated that the addition of Cilengitide enhances the cytotoxic effects of cisplatin.[4] Combination Index (CI) analyses have confirmed this synergy, although specific CI values can vary depending on the cell line and experimental conditions.[2][3] For instance, in one study, the combination of various concentrations of Cilengitide (6.25–200 µM) and cisplatin (0.625–20 µM) was evaluated, showing a synergistic effect.[4]
This compound with Gemcitabine and Cisplatin in Non-Small Cell Lung Cancer (NSCLC)
Preclinical models have suggested a synergistic relationship between gemcitabine and cisplatin.[5][6][7][8] Clinical trials have explored the addition of Cilengitide to this combination in NSCLC patients.[9] While these trials provide valuable clinical outcome data, specific preclinical data detailing the IC50 and CI values for the three-drug combination are less commonly reported. The focus of clinical studies has been on endpoints such as progression-free survival and overall survival.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound in combination with different chemotherapeutic agents.
Table 1: In Vitro Efficacy of this compound in Combination with Temozolomide in Glioblastoma Cells
| Cell Line | Treatment | Concentration | Effect | Reference |
| G28, G44 | Cilengitide + Temozolomide | 5 µg/ml each | Additive inhibition of proliferation and induction of apoptosis | [1] |
Table 2: In Vitro Efficacy of this compound in Combination with Cisplatin in HNSCC Cells
| Cell Line | Treatment | Concentration Range | Effect | Reference |
| SCC25, CAL27, FaDu | Cilengitide + Cisplatin | Cilengitide: 6.25–200 µM, Cisplatin: 0.625–20 µM | Synergistic growth inhibition | [2][3][4] |
Note: Specific IC50 and CI values are often presented graphically in the source literature and may not be available in a tabular format.
Signaling Pathway Modulation
Cilengitide's mechanism of action involves the inhibition of integrin signaling, which can affect downstream pathways crucial for cell survival, proliferation, and invasion. A key pathway modulated by Cilengitide is the FAK/Src/AKT pathway.
The combination of Cilengitide with chemotherapeutic agents can lead to a more pronounced inhibition of this pathway than either agent alone. Cilengitide has been shown to inhibit the phosphorylation of FAK, Src, and Akt in glioma cells.[1] This disruption of survival signaling can sensitize cancer cells to the cytotoxic effects of chemotherapy.
Caption: Cilengitide inhibits integrin signaling, leading to decreased activation of the FAK/Src/AKT pathway, thereby enhancing the inhibitory effects of chemotherapy on cancer cell survival and proliferation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound combination therapies.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of single and combined drug treatments.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic agent, or a combination of both for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. IC50 values (the concentration of drug that inhibits cell growth by 50%) are determined from dose-response curves.
Combination Index (CI) Analysis
The Chou-Talalay method is a common approach to quantify the nature of the interaction between two drugs (synergism, additivity, or antagonism).[10][11][12][13]
Protocol:
-
Experimental Design: Treat cells with each drug alone and in combination at a constant ratio over a range of concentrations.
-
Data Collection: Determine the fraction of cells affected (Fa) at each dose combination using a cell viability assay (e.g., MTT assay).
-
CI Calculation: Use software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the phosphorylation status of key signaling proteins like FAK, Src, and Akt.
Protocol:
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated FAK, Src, and Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Tumor Xenograft Model
Animal models are used to evaluate the in vivo efficacy of combination therapies.
Protocol:
-
Tumor Cell Implantation: Subcutaneously or orthotopically inject cancer cells (e.g., 1x10^6 cells) into the flank or relevant organ of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into different treatment groups: vehicle control, this compound alone, chemotherapy alone, and the combination. Administer the treatments according to the specified schedule (e.g., intraperitoneal injections).
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition and survival rates between the different treatment groups.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the synergistic effects of this compound and chemotherapy.
Caption: A typical workflow for assessing the combined effects of Cilengitide and chemotherapy, from in vitro cell-based assays to in vivo animal models.
References
- 1. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of cilengitide in combination with irradiation and chemotherapy in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CSIG-18. MODELING TEMOZOLOMIDE RESISTANCE WITH GLIOBLASTOMA PATIENT DERIVED XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic interaction between cisplatin and gemcitabine in neuroblastoma cell lines and multicellular tumor spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synergistic interaction between cisplatin and gemcitabine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
Evaluating Cilengitide TFA in Glioblastoma Patient-Derived Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic potential of Cilengitide TFA for glioblastoma (GBM), with a specific focus on its efficacy within the context of primary patient-derived xenograft (PDX) models. While direct experimental data on this compound in GBM PDX models is not publicly available, this document synthesizes existing preclinical data for Cilengitide in other glioma models and contrasts it with the performance of standard-of-care therapies in well-characterized GBM PDX models. This comparative approach offers a framework for assessing its potential and designing future preclinical studies.
Introduction to Cilengitide and Patient-Derived Xenograft Models
Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies.[1][2] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have emerged as a superior preclinical platform that more accurately recapitulates the heterogeneity and therapeutic response of human tumors compared to traditional cell line-derived xenografts.[3][4]
Cilengitide is a cyclic pentapeptide that acts as a specific inhibitor of αvβ3 and αvβ5 integrins.[5][6] These integrins are overexpressed on glioma cells and tumor-associated vasculature, playing a crucial role in tumor cell invasion, proliferation, survival, and angiogenesis.[6][7] By blocking these integrins, Cilengitide is designed to disrupt these key malignant processes.[5][7] this compound (Trifluoroacetate) is a salt form of Cilengitide, often used in pharmaceutical formulations.
Mechanism of Action of Cilengitide
Cilengitide's anti-cancer activity stems from its ability to competitively bind to αvβ3 and αvβ5 integrins, thereby inhibiting their interaction with extracellular matrix (ECM) proteins like vitronectin.[5][8] This disruption of cell-matrix adhesion triggers several downstream effects:
-
Anti-angiogenesis: It inhibits the proliferation and survival of activated endothelial cells, crucial for the formation of new blood vessels that supply the tumor.[5][8]
-
Induction of Apoptosis: In tumor cells expressing the target integrins, detachment from the ECM can lead to a form of programmed cell death called anoikis.[6][7]
-
Inhibition of Invasion and Migration: By blocking the interaction with the ECM, Cilengitide can impede the ability of glioma cells to invade surrounding brain tissue.[6]
-
Modulation of Signaling Pathways: Integrin signaling is linked to several key cancer-related pathways, including NF-κB, PI3K/Akt, and MAPK.[5] Inhibition by Cilengitide can potentially downregulate these pro-survival and pro-proliferative signals. Recent studies also suggest that Cilengitide can decrease TGF-β signaling in glioma cells.[9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Utility of Glioblastoma Patient-Derived Orthotopic Xenografts in Drug Discovery and Personalized Therapy [frontiersin.org]
- 4. Utility of Glioblastoma Patient-Derived Orthotopic Xenografts in Drug Discovery and Personalized Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the integrin inhibitor cilengitide on TGF-beta signaling. - ASCO [asco.org]
A Comparative Analysis of Cilengitide TFA's Impact on Different Glioma Subtypes
For Researchers, Scientists, and Drug Development Professionals
Cilengitide TFA, a cyclic pentapeptide that selectively antagonizes αvβ3 and αvβ5 integrins, has been the subject of extensive research in the context of glioma, the most common type of primary brain tumor. This guide provides a comparative analysis of Cilengitide's effects on various glioma subtypes, summarizing key experimental findings, outlining methodologies, and offering a comparison with alternative therapeutic strategies.
Mechanism of Action: Targeting the Tumor Microenvironment
Cilengitide's therapeutic rationale lies in its ability to disrupt critical interactions between glioma cells and the extracellular matrix (ECM), as well as to inhibit tumor-associated angiogenesis. The αvβ3 and αvβ5 integrins are key players in these processes and are often overexpressed in higher-grade gliomas. By binding to the RGD (arginine-glycine-aspartic acid) motif on these integrins, Cilengitide blocks their interaction with ECM proteins like vitronectin, fibronectin, and osteopontin. This disruption leads to several downstream effects, including:
-
Anti-Angiogenesis: Inhibition of endothelial cell migration and proliferation, leading to a reduction in new blood vessel formation that is essential for tumor growth.
-
Anti-Invasion: Interference with glioma cell adhesion and migration, potentially limiting the diffuse infiltration characteristic of these tumors.
-
Induction of Apoptosis: In some contexts, detachment from the ECM can trigger a form of programmed cell death known as anoikis in tumor cells.
Comparative Efficacy Across Glioma Subtypes
The efficacy of Cilengitide appears to be closely linked to the expression levels of its target integrins, which vary across different glioma subtypes.
Integrin Expression in Glioma Subtypes
Studies have consistently shown a correlation between the grade of glioma and the expression of αvβ3 and αvβ5 integrins.[1][2] High-grade gliomas, such as glioblastoma (GBM), exhibit significantly higher levels of these integrins compared to low-grade gliomas.[1][3] For instance, one study found αvβ3 integrin on the endothelial cells of 9 out of 12 glioblastoma samples, but only in 2 out of 4 anaplastic astrocytoma samples, and not in normal brain vessels. This differential expression is a critical factor in predicting the potential responsiveness of a given glioma subtype to Cilengitide.
| Glioma Subtype | WHO Grade | Typical αvβ3 and αvβ5 Integrin Expression | Reference |
| Glioblastoma (GBM) | IV | High expression in tumor cells and neovasculature | [1][3] |
| Anaplastic Astrocytoma | III | Moderate to high expression, but can be variable | |
| Oligodendroglioma | II/III | Generally lower expression compared to astrocytic tumors | [4] |
| Low-Grade Astrocytoma | II | Low to moderate expression | [1] |
In Vitro Studies: Differential Effects on Glioma Cell Lines
In vitro studies using various glioma cell lines have provided insights into the direct effects of Cilengitide on tumor cells. These studies highlight a differential response that is not solely dependent on the expression levels of the target integrins.
| Cell Line (Glioma Subtype Origin) | αvβ3 Expression | αvβ5 Expression | Effect of Cilengitide (1-100 µM) | Reference |
| U87MG (GBM) | High | Expressed | Induces detachment, modest effect on viability, increases migration | [5] |
| LN-308 (GBM) | High | Expressed | Induces detachment, modest effect on viability, reduces invasion | [5] |
| T98G (GBM) | Low | Expressed | Induces detachment and some caspase activity | [5] |
| LNT-229 (GBM) | High | Expressed | Induces detachment, modest effect on viability, increases migration | [5] |
| LN-18 (GBM) | Negative | Expressed | Induces detachment and some caspase activity | [5] |
In Vivo and Clinical Trial Data
The majority of in vivo and clinical research on Cilengitide has focused on glioblastoma.
Glioblastoma (GBM): Preclinical xenograft models using human GBM cell lines like U87ΔEGFR have demonstrated that Cilengitide can inhibit tumor growth and prolong survival, particularly when combined with other therapies like oncolytic viruses or radiation.[6][7][8]
However, the clinical outcomes in GBM patients have been mixed. While early phase trials suggested modest single-agent activity in recurrent GBM and potential benefit when combined with standard chemoradiation in newly diagnosed patients, the pivotal Phase III CENTRIC trial for newly diagnosed GBM patients with a methylated O6-methylguanine-DNA methyltransferase (MGMT) promoter did not show a significant improvement in overall survival with the addition of Cilengitide to temozolomide and radiotherapy. This led to the discontinuation of its clinical development for this indication.
Other Glioma Subtypes: Direct clinical trial data for Cilengitide in other glioma subtypes such as anaplastic astrocytoma and oligodendroglioma is scarce. However, based on the generally lower expression of αvβ3 and αvβ5 integrins in these tumors compared to GBM, it can be extrapolated that the efficacy of Cilengitide as a monotherapy might be limited. The potential for combination therapies in these subtypes remains an area for further investigation.
Experimental Protocols
In Vitro Cell Adhesion Assay
Objective: To assess the effect of Cilengitide on the adhesion of glioma cells to extracellular matrix proteins.
Methodology:
-
96-well plates are coated with vitronectin or fibronectin (typically 1-10 µg/mL) overnight at 4°C.
-
Plates are washed with PBS and blocked with a solution like 1% BSA to prevent non-specific binding.
-
Glioma cells (e.g., U87MG, LN-308) are harvested and resuspended in a serum-free medium.
-
Cells are pre-incubated with varying concentrations of this compound or a control peptide for a specified time (e.g., 30 minutes) at 37°C.
-
The cell suspension is then added to the coated wells and incubated for 1-2 hours at 37°C to allow for adhesion.
-
Non-adherent cells are removed by gentle washing with PBS.
-
Adherent cells are fixed with a solution like 4% paraformaldehyde and stained with crystal violet.
-
The stain is solubilized (e.g., with 10% acetic acid), and the absorbance is measured using a plate reader to quantify the number of adherent cells.[5]
In Vivo Orthotopic Glioma Xenograft Model
Objective: To evaluate the in vivo efficacy of Cilengitide on glioma tumor growth and survival.
Methodology:
-
Human glioma cells (e.g., U87ΔEGFR) are cultured and harvested.
-
Immunocompromised mice (e.g., athymic nude mice) are anesthetized and placed in a stereotactic frame.
-
A small burr hole is made in the skull, and a specific number of glioma cells (e.g., 1x10^5 cells in 5 µL of PBS) are stereotactically injected into the brain parenchyma (e.g., the striatum).
-
Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (if cells are engineered to express luciferase) or magnetic resonance imaging (MRI).
-
Treatment with this compound (e.g., administered intraperitoneally or intravenously at a specified dose and schedule) or a vehicle control is initiated at a predetermined time point after tumor cell implantation.
-
Animal survival is monitored daily, and ethical endpoints are established.
-
At the end of the study, brains can be harvested for histological and immunohistochemical analysis to assess tumor size, invasion, and angiogenesis.[6][7]
Visualizing the Mechanism and Workflow
Caption: Cilengitide inhibits αvβ3/αvβ5 integrins on glioma and endothelial cells.
Caption: Workflow for evaluating Cilengitide's in vivo efficacy in glioma models.
Comparison with Alternative Therapies
The treatment landscape for glioma is evolving, with several targeted and immunotherapeutic agents being investigated.
| Therapeutic Agent | Mechanism of Action | Primary Glioma Subtype Target | Key Comparative Points with Cilengitide |
| Temozolomide | Alkylating agent that damages DNA | Glioblastoma, Anaplastic Astrocytoma, Oligodendroglioma | Standard of care chemotherapy; Cilengitide was studied in combination with temozolomide. |
| Bevacizumab (Avastin®) | Monoclonal antibody against VEGF-A | Recurrent Glioblastoma | Both are anti-angiogenic; Bevacizumab directly targets the VEGF ligand, while Cilengitide targets downstream integrin signaling. Some studies suggest Cilengitide may not induce the invasive phenotype sometimes seen with bevacizumab.[9] |
| Lomustine (CCNU) | Alkylating agent | Recurrent high-grade gliomas | A standard chemotherapy option for recurrent disease. |
| PCV (Procarbazine, Lomustine, Vincristine) | Combination chemotherapy | Anaplastic Oligodendroglioma | A standard of care for 1p/19q co-deleted anaplastic oligodendrogliomas.[4] |
| IDH Inhibitors (e.g., Vorasidenib) | Inhibitors of mutant isocitrate dehydrogenase 1/2 | IDH-mutant gliomas (lower-grade) | A targeted therapy for a specific molecular subtype of glioma. |
| Immuno-oncology agents (e.g., Checkpoint Inhibitors) | Modulate the immune system to attack cancer cells | High-grade gliomas (investigational) | A different therapeutic modality focusing on harnessing the patient's immune system. |
Conclusion
This compound has a well-defined mechanism of action targeting αvβ3 and αvβ5 integrins, which are crucial for glioma angiogenesis and invasion. Its potential efficacy is strongly correlated with the expression levels of these integrins, which are highest in glioblastoma. While preclinical studies and early-phase clinical trials showed promise, the definitive Phase III trial in newly diagnosed GBM did not demonstrate a survival benefit, leading to a halt in its development for this indication. For other glioma subtypes with generally lower integrin expression, its utility as a monotherapy is likely limited.
Future research could explore the role of Cilengitide in combination with other targeted therapies or immunotherapies, potentially in patient populations selected based on high integrin expression. The detailed experimental protocols and comparative data presented in this guide aim to provide a valuable resource for researchers and clinicians working towards more effective treatments for glioma.
References
- 1. scilit.com [scilit.com]
- 2. Alpha(v)beta3 and alpha(v)beta5 integrin expression in glioma periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. SEOM clinical guidelines for anaplastic gliomas (2017) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cilengitide modulates attachment and viability of human glioma cells, but not sensitivity to irradiation or temozolomide in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bimodal anti-glioma mechanisms of cilengitide demonstrated by novel invasive glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The integrin inhibitor cilengitide enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
Replicating and Validating the Anti-Cancer Efficacy of Cilengitide TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published findings on the anti-cancer activity of Cilengitide TFA, a selective αvβ3 and αvβ5 integrin inhibitor. It is designed to assist researchers in replicating and validating these findings by presenting quantitative data from key preclinical studies, detailed experimental protocols, and a comparative analysis with other agents.
Mechanism of Action: Targeting Tumor Angiogenesis and Invasion
Cilengitide is a cyclic pentapeptide that competitively inhibits the binding of extracellular matrix (ECM) proteins, such as vitronectin, to αvβ3 and αvβ5 integrins.[1][2] These integrins are overexpressed on the surface of various tumor cells and activated endothelial cells, where they play a crucial role in tumor angiogenesis, invasion, and survival. By blocking these integrins, Cilengitide disrupts critical cell-matrix interactions, leading to the inhibition of downstream signaling pathways essential for tumor progression.[3]
The primary signaling pathways affected by Cilengitide include:
-
Focal Adhesion Kinase (FAK)/Src Family Kinases (Src)/Protein Kinase B (Akt) Pathway: Inhibition of this pathway leads to decreased cell proliferation and induction of apoptosis.
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Disruption of this pathway contributes to the pro-apoptotic effects of Cilengitide.
-
Nuclear Factor-kappa B (NF-κB) Pathway: Attenuation of NF-κB signaling can reduce the expression of genes involved in inflammation, cell survival, and proliferation.
-
Ras/Mitogen-activated Protein Kinase (MAPK) Pathway: Inhibition of this pathway can hinder tumor cell growth and proliferation.
Quantitative Assessment of Anti-Cancer Activity
To facilitate the replication of published findings, the following tables summarize the quantitative data on Cilengitide's in vitro and in vivo anti-cancer activity from various preclinical studies.
In Vitro Efficacy: Cell Viability and Apoptosis
| Cell Line | Cancer Type | Assay | Endpoint | Cilengitide Concentration | Result | Reference |
| U87MG | Glioblastoma | Cell Viability (MTT) | IC50 | Not specified | Not specified | [4] |
| G44 | Glioblastoma | Apoptosis (Annexin V) | % Apoptotic Cells | 5 µg/mL | ~30% | [5] |
| G28 | Glioblastoma | Apoptosis (Annexin V) | % Apoptotic Cells | 5 µg/mL | ~18% | [5] |
| B16 | Melanoma | Apoptosis (Annexin V) | % Apoptotic Cells | 5 µg/mL | 15.27% | [3] |
| A375 | Melanoma | Apoptosis (Annexin V) | % Apoptotic Cells | 5 µg/mL | 14.89% | [3] |
| B16 | Melanoma | Apoptosis (Annexin V) | % Apoptotic Cells | 10 µg/mL | 21.71% | [3] |
| A375 | Melanoma | Apoptosis (Annexin V) | % Apoptotic Cells | 10 µg/mL | 36.6% | [3] |
In Vivo Efficacy: Tumor Growth Inhibition
| Cancer Type | Animal Model | Treatment | Outcome | Result | Reference |
| Glioblastoma | Orthotopic Rat Xenograft (U87ΔEGFR) | Cilengitide + Bevacizumab | Tumor Invasion | Significantly less invasion than Bevacizumab alone | [6] |
| Glioblastoma | Intracranial Mouse Xenograft (U87ΔEGFR) | Cilengitide + Oncolytic Virus | Median Survival | 38.5 days (combo) vs. 29 days (virus alone) & 19 days (Cilengitide alone) | [7] |
| Glioblastoma | Orthotopic Rat Xenograft | Cilengitide + Radiotherapy | Survival | >200 days (combo) vs. >110 days (radiotherapy alone) | [8] |
Comparative Analysis
While direct head-to-head preclinical comparisons are limited, some studies provide insights into Cilengitide's performance relative to or in combination with other anti-cancer agents.
-
Cilengitide vs. Bevacizumab (Anti-VEGF Antibody): In a glioma model, while bevacizumab treatment alone led to decreased angiogenesis, it also resulted in increased tumor cell invasion. The combination of Cilengitide with bevacizumab significantly reduced this bevacizumab-induced invasion, suggesting a complementary mechanism of action.[6]
-
Cilengitide in Combination with Temozolomide (TMZ): In glioma cell lines, the combination of Cilengitide and TMZ resulted in synergistic anti-proliferative and pro-apoptotic effects.[5]
-
Cilengitide in Combination with Radiotherapy: Preclinical studies in glioblastoma and other cancers have demonstrated that Cilengitide can enhance the efficacy of radiotherapy, leading to prolonged survival in animal models.[8]
Experimental Protocols
To aid in the validation of the presented findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (or comparator compounds) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot for Integrin Signaling Pathway Components
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of FAK, Src, and Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.
In Vivo Xenograft Tumor Growth Inhibition Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) and/or other treatments (e.g., temozolomide, radiation) according to the desired schedule and dosage.
-
Endpoint: Continue treatment and tumor monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups to assess the anti-tumor efficacy. Survival can also be monitored as a primary endpoint.
Cell Invasion Assay (Boyden Chamber Assay)
-
Chamber Preparation: Coat the upper surface of a Transwell insert with a basement membrane matrix solution (e.g., Matrigel) and allow it to solidify.
-
Cell Seeding: Seed cancer cells in serum-free medium into the upper chamber of the insert.
-
Chemoattractant: Add a chemoattractant (e.g., medium with fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Staining and Counting: Fix and stain the invading cells on the lower surface of the membrane. Count the number of stained cells under a microscope.
-
Data Analysis: Compare the number of invading cells in the treated groups to the control group to determine the effect of Cilengitide on cell invasion.
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and experimental processes discussed, the following diagrams were generated using Graphviz.
Caption: Cilengitide's mechanism of action.
Caption: In vitro experimental workflow.
Caption: In vivo experimental workflow.
References
- 1. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Integrin Inhibitor Suppresses Bevacizumab-Induced Glioma Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The integrin inhibitor cilengitide enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. End of the road: confounding results of the CORE trial terminate the arduous journey of cilengitide for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Cilengitide TFA: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Cilengitide TFA, a potent integrin inhibitor. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.
Hazard Classification and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment and to handle it with appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves.
-
Body Protection: Impervious clothing.
-
Respiratory Protection: A suitable respirator should be used, especially where dust or aerosols may be generated[1].
Step-by-Step Disposal Procedure
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, empty containers, and disposable labware (e.g., pipette tips, vials), must be treated as hazardous waste.
-
Segregate this compound waste from other laboratory waste streams to ensure proper handling and disposal.
2. Waste Collection and Labeling:
-
Collect all solid and liquid waste in designated, leak-proof containers.
-
Ensure containers are compatible with the chemical.
-
Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., harmful, environmental hazard).
3. Storage of Chemical Waste:
-
Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1].
-
The storage area should be designated for hazardous chemical waste and have secondary containment to prevent spills from reaching drains or soil[1].
4. Final Disposal:
-
The disposal of this compound waste must be conducted through an approved and licensed waste disposal company[1].
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal[1].
In case of a spill, immediately contain the spillage and collect it using an absorbent material. Dispose of the contaminated material as hazardous waste[1].
Experimental Protocols
This document focuses on disposal procedures. For experimental protocols involving this compound, researchers should consult relevant scientific literature and established in-house standard operating procedures. The handling precautions outlined in the Safety Data Sheet, such as avoiding inhalation and contact with skin and eyes, should be strictly followed during any experimental work[1].
This compound Disposal Workflow
The following diagram illustrates the key steps and decision points in the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Cilengitide TFA
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling Cilengitide TFA. It outlines essential personal protective equipment (PPE), detailed handling and disposal protocols, and emergency procedures to ensure a safe research environment.
Cilengitide, a potent and selective integrin inhibitor, is a valuable tool in drug development research. As a trifluoroacetate (TFA) salt, it requires specific handling precautions due to both its pharmacological activity and the properties of the TFA counter-ion. While clinical studies have shown Cilengitide to be well-tolerated in humans with minimal toxicity, occupational handling of the concentrated active pharmaceutical ingredient (API) necessitates a conservative approach to minimize exposure.[1][2][3][4][5]
Hazard Assessment and Control
There is conflicting information in commercially available Safety Data Sheets (SDS) for this compound. One supplier classifies the compound as "Harmful if swallowed" and "Very toxic to aquatic life with long lasting effects," while another indicates it is not a hazardous substance. Given this discrepancy, and as a matter of best practice for handling potent, biologically active compounds, a cautious approach is mandatory. The trifluoroacetic acid (TFA) component is corrosive and can cause severe skin burns and eye damage.
Occupational Exposure and Control Banding
A specific Occupational Exposure Limit (OEL) for Cilengitide has not been established. In the absence of a defined OEL, a control banding approach is recommended. Based on its potent biological activity as an integrin inhibitor, this compound should be handled as a potent compound, requiring engineering controls and rigorous handling practices to minimize exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound in its pure form or in concentrated solutions.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a barrier against skin contact. Double-gloving allows for the safe removal of the outer glove if contamination occurs. |
| Eye Protection | Chemical splash goggles. | Protects eyes from splashes of liquids and airborne particles. |
| Body Protection | A disposable lab coat with tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended when handling the powder outside of a containment system. | Minimizes the risk of inhaling the powdered compound. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a designated, clearly labeled, and well-ventilated area, away from incompatible materials.
-
Recommended storage temperature is typically -20°C.
Preparation of Solutions
-
All handling of powdered this compound must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of the powder.
-
Before weighing, ensure all necessary PPE is correctly worn.
-
Use dedicated spatulas and weighing papers.
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
Routine Handling
-
Always wear the prescribed PPE when handling solutions of this compound.
-
Conduct all procedures that may generate aerosols or splashes within a chemical fume hood.
-
Avoid eating, drinking, or applying cosmetics in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Spill Management
-
Small Spills (Powder):
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully wipe the area with the damp paper towel.
-
Place the contaminated paper towel in a sealed bag for hazardous waste disposal.
-
Clean the spill area with a suitable laboratory detergent.
-
-
Small Spills (Liquid):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Place the absorbent material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable laboratory detergent.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
Prevent the spill from entering drains.
-
Follow institutional emergency procedures for hazardous material spills.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing papers, pipette tips) must be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Aqueous waste containing this compound should be collected in a labeled hazardous waste container. Due to the aquatic toxicity of the compound, it must not be disposed of down the drain.[6] Waste containing trifluoroacetic acid should be handled as corrosive hazardous waste.[6][7][8][9]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. A Phase I and Correlative Biology Study of Cilengitide in Patients with Recurrent Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Safety Run-in and Randomized Phase II Study of Cilengitide Combined with Chemoradiation for Newly Diagnosed Glioblastoma (NABTT 0306) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase I Study of Continuous Infusion Cilengitide in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 8. americanbio.com [americanbio.com]
- 9. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
